Product packaging for Boc-NH-PEG1-OH(Cat. No.:CAS No. 26690-80-2)

Boc-NH-PEG1-OH

Katalognummer: B558636
CAS-Nummer: 26690-80-2
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: GPTXCAZYUMDUMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-NH-PEG1-OH, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl N-(2-hydroxyethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B558636 Boc-NH-PEG1-OH CAS No. 26690-80-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXCAZYUMDUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369791
Record name tert-Butyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26690-80-2
Record name tert-Butyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxyethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure and Application of Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, properties, and common applications of Boc-NH-PEG1-OH, a fundamental building block in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

This compound, systematically named tert-butyl N-(2-hydroxyethyl)carbamate, is a heterobifunctional linker molecule.[1] Its structure is characterized by three key components:

  • A Boc (tert-butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting prematurely. It can be readily removed under acidic conditions to expose the reactive amine.[2]

  • A single polyethylene (B3416737) glycol (PEG) unit: The "-PEG1-" component refers to a single ethylene (B1197577) glycol unit (-O-CH2-CH2-). This short, hydrophilic spacer enhances solubility in aqueous media.

  • A terminal hydroxyl group (-OH): This primary alcohol provides a second reactive site for further chemical modification or conjugation.

The combination of a protected amine and a hydroxyl group on a short PEG spacer makes this compound a valuable tool for introducing a defined linker into a molecular construct.

Chemical Structure of this compound cluster_boc Boc Group cluster_peg PEG1 Linker C_boc O_boc1 C_boc->O_boc1 O_boc2 C_boc->O_boc2 N NH C_boc->N C_tert O_boc2->C_tert C1 CH₂ N->C1 C2 CH₂ C1->C2 O_peg O C2->O_peg H_hydroxyl H O_peg->H_hydroxyl

Figure 1: Chemical Structure of this compound

Physicochemical and Handling Properties

The quantitative properties of this compound are summarized below. Proper storage is critical to prevent degradation.

PropertyValueReference(s)
CAS Number 26690-80-2[1][3][4]
Molecular Formula C₇H₁₅NO₃[1][4]
Molecular Weight 161.20 g/mol [1][3][5]
Appearance Colorless to light yellow viscous liquid[3][4]
Purity Typically ≥95%[6]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[3]
Storage (Pure) Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep dry and protected from sunlight.[3][5]
Storage (Solvent) In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]

Key Experimental Protocols and Applications

This compound is primarily used as a PEG-based linker in the synthesis of more complex molecules, such as PROTACs.[3] The experimental workflow involves two main stages: deprotection of the Boc group followed by conjugation of the resulting amine.

Boc Group Deprotection

The Boc protecting group is reliably removed under acidic conditions to yield a primary amine. A standard laboratory protocol is as follows:

Objective: To deprotect the Boc-amine to generate a free primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA (typically 20-50% v/v with DCM).

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic layer in vacuo to yield the deprotected product, 2-aminoethoxy)ethanol, which can be used in the next step without further purification.

Amide Bond Formation (Conjugation)

The newly exposed primary amine is now available for conjugation, most commonly through an amide bond formation with a carboxylic acid-containing molecule.

Objective: To couple the deprotected amine with a target carboxylic acid.

Materials:

  • Deprotected amine from the previous step

  • Target molecule containing a carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

  • Activation: Add the coupling reagents (e.g., 1.1 equivalents of HATU) and a base (e.g., 2-3 equivalents of DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the deprotected amine (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for completion via TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The final product is then purified using column chromatography or preparative HPLC.

start Start: this compound deprotect Step 1: Boc Deprotection (TFA in DCM) start->deprotect Acidic Conditions amine_intermediate Intermediate: Free Amine + Hydroxyl deprotect->amine_intermediate conjugate Step 2: Amine Conjugation (e.g., Amide Coupling) amine_intermediate->conjugate Add Activated Carboxylic Acid optional_step Optional Step: Hydroxyl Derivatization amine_intermediate->optional_step final_product Final Conjugated Molecule conjugate->final_product

Figure 2: General Experimental Workflow for this compound

References

The Strategic Role of Boc-NH-PEG1-OH in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][3]

This technical guide provides an in-depth examination of the mechanism of action and application of Boc-NH-PEG1-OH , a short, flexible polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and function of PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a building block used in the synthesis of PROTACs. Its structure comprises a single ethylene (B1197577) glycol unit, conferring specific and advantageous properties to the resulting PROTAC molecule.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine, preventing it from reacting during the initial synthetic steps. This allows for controlled, stepwise construction of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to either the warhead or the E3 ligase ligand.[4]

  • PEG1 Linker Core: The single polyethylene glycol unit provides several key benefits:

    • Hydrophilicity: The ether oxygen in the PEG chain increases the hydrophilicity of the PROTAC, which can improve the solubility of often large and hydrophobic PROTAC molecules.[3][5]

    • Flexibility: As a flexible linker, the PEG unit allows the warhead and E3 ligase ligand to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[2]

    • Optimized Length: While longer PEG chains are common, a short PEG1 linker can be optimal in cases where the target protein and E3 ligase require close proximity for efficient ubiquitination. The linker length is a critical parameter that must be optimized for each target.[6]

  • Hydroxyl Group: The terminal hydroxyl group (-OH) provides a reactive handle for conjugation. It can be activated or converted to other functional groups to facilitate coupling with the desired ligand.

Mechanism of Action: PROTACs Utilizing a PEG Linker

The fundamental mechanism of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

  • Ternary Complex Formation: The PROTAC, featuring the this compound derived linker, enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2] The flexibility of the PEG linker is crucial for allowing the two proteins to come together in a productive orientation.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[7]

  • Catalytic Cycle: The PROTAC is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling a new cycle of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[2]

Data Presentation: Illustrative Performance of a PEG1-Linked PROTAC

PROTAC ConstructTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC-PEG1Protein XPomalidomidePEG15095HEK293
PROTAC-PEG3Protein XPomalidomidePEG32598HEK293
PROTAC-Alkyl3Protein XPomalidomideC3 Alkyl15085HEK293

Note: This table is for illustrative purposes only. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific target, ligands, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general, two-step approach for incorporating the this compound linker between a carboxylic acid-functionalized warhead and an amine-functionalized E3 ligase ligand.

Step 1: Coupling of this compound to the Warhead

  • Materials:

    • Warhead with a carboxylic acid functional group

    • This compound

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the warhead (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and HOBt (1.2 eq), and stir for 5 minutes at room temperature.

    • Add DIPEA (2.0 eq) and stir for another 10 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand

  • Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid functional group

    • Coupling agents and base as in Step 1

  • Procedure:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture to remove the solvent and excess TFA.

    • In a separate flask, activate the E3 ligase ligand's carboxylic acid using HATU, HOBt, and DIPEA in DMF as described in Step 1.

    • Add the deprotected amine intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Work-up and purify the final PROTAC product as described in Step 1.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the determination of target protein degradation in cultured cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-Warhead Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Coupling Warhead Warhead (COOH) Coupling1 Amide Coupling (HATU, DIPEA) Warhead->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligand (NH2) Coupling2 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling2 Intermediate Boc-NH-PEG1-Warhead Coupling1->Intermediate Deprotection TFA/DCM Intermediate->Deprotection Deprotected_Intermediate H2N-PEG1-Warhead Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC E3 Ligand-PEG1-Warhead Coupling2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

Experimental_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Immunodetection Western_Blot->Detection Data_Analysis Densitometry & Normalization Detection->Data_Analysis End Calculate DC50 & Dmax Data_Analysis->End

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the realm of bioconjugation and drug development, serving as a pivotal protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature provides for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics. This technical guide offers a comprehensive examination of the Boc protecting group's function in PEG linkers, detailing its chemical properties, diverse applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to transiently block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is fundamental for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group exhibits stability across a broad spectrum of conditions, including basic and nucleophilic environments, rendering it compatible with numerous synthetic steps.[1] Its defining characteristic is its straightforward removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][2][3]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This configuration enables a controlled, stepwise assembly of intricate molecules, thereby preventing undesirable side reactions.[1]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection of the Boc group is a critical factor that influences the overall yield and purity of the final bioconjugate. The following tables provide a summary of key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

Process Reagent(s) Solvent Temperature Time (hours) Typical Yield (%)
Boc Protection (Boc)₂O, DIPEADCMRoom Temperature3 - 12>95
Boc Protection (Boc)₂OPEG-400Room Temperature0.5 - 2>90[1]
Boc Deprotection 20-50% TFADCM0°C to Room Temp0.5 - 2High
Boc Deprotection 4M HClDioxaneRoom Temperature0.5 - 2High

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic Reagent Concentration Solvent Reaction Time (minutes) Product Purity (%)
TFA20%DCM30~90
TFA50%DCM5>95
HCl4MDioxane60>95

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

Protecting Group Cleavage Condition Stability Common Applications
Boc Strong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol for Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporation with toluene (B28343) can help remove residual TFA.[4]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)[1]

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical steps in experimental workflows and the relationships within signaling pathways.

G cluster_prep Preparation cluster_activation Activation & Deprotection cluster_conjugation Conjugation cluster_purification Purification & Analysis Boc_PEG Boc-Protected PEG Linker Deprotection Boc Deprotection (TFA in DCM) Boc_PEG->Deprotection Molecule_A Molecule A (e.g., with COOH) Activation Activate Molecule A (e.g., NHS ester formation) Molecule_A->Activation Coupling Amide Bond Formation Activation->Coupling Deprotection->Coupling Purification Purification (e.g., SEC, HPLC) Coupling->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for bioconjugation using a Boc-protected PEG linker.

PROTAC_Synthesis cluster_materials Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product E3_Ligand E3 Ligase Ligand Step1 Step 1: Couple E3 Ligand to Boc-PEG-X E3_Ligand->Step1 Boc_PEG_X Boc-PEG-X (X = reactive group) Boc_PEG_X->Step1 POI_Ligand Protein of Interest (POI) Ligand Step3 Step 3: Couple POI Ligand POI_Ligand->Step3 Step2 Step 2: Boc Deprotection (Acidic Conditions) Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC Purification Purification and Characterization PROTAC->Purification

Caption: Synthetic workflow for a PROTAC utilizing a Boc-protected PEG linker.

ADC_Synthesis cluster_components Components cluster_process Conjugation Process cluster_product Final Product Antibody Monoclonal Antibody (mAb) mAb_Activation mAb Reduction/ Activation Antibody->mAb_Activation Boc_PEG_Linker Boc-PEG-Linker (e.g., with Maleimide) Linker_Deprotection Boc Deprotection of Linker Boc_PEG_Linker->Linker_Deprotection Drug Cytotoxic Drug (with reactive group) Drug_Coupling Couple Drug to Deprotected Linker Drug->Drug_Coupling ADC_Conjugation Conjugate Drug-Linker to Activated mAb mAb_Activation->ADC_Conjugation Linker_Deprotection->Drug_Coupling Drug_Coupling->ADC_Conjugation ADC Antibody-Drug Conjugate (ADC) ADC_Conjugation->ADC Purification Purification and Characterization ADC->Purification

Caption: Stepwise synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-PEG linker.

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Fundamental Principles of Polyethylene (B3416737) Glycol (PEG) Linkers for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and research, the strategic use of polyethylene glycol (PEG) linkers has become a foundational technology. "PEGylation," the process of covalently attaching PEG chains to molecules, is instrumental in enhancing the therapeutic efficacy and pharmacokinetic properties of a wide array of biomolecules and small drugs. This technical guide provides an in-depth exploration of the core principles of PEG linkers, offering a comprehensive resource for professionals in drug development and scientific research.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer that, when conjugated to a therapeutic agent, imparts several beneficial properties.[1] The primary objective of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile.[2]

Key Advantages of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more amenable to aqueous formulations for intravenous administration.[3][]

  • Increased Stability: PEG chains form a protective hydrophilic shield around the conjugated molecule, sterically hindering enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[5][6]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[5][7] This often translates to less frequent dosing for patients.[2]

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2][8]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug.[2]

The Chemistry of PEG Linkers and Bioconjugation

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry is dictated by the available reactive groups on the target and the desired characteristics of the final conjugate.

Commonly targeted functional groups on proteins include:

  • Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group due to the abundance of lysine residues on the surface of most proteins.

  • Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less common than lysines.

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.

The structure of the PEG linker itself is a critical design parameter. They can be linear or branched, with branched structures sometimes offering enhanced shielding and a greater increase in hydrodynamic radius.[9][10][11] Linkers can also be designed to be cleavable under specific physiological conditions (e.g., in the low pH of a tumor microenvironment), allowing for the controlled release of the active molecule.

Data Presentation: The Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on various properties of therapeutic molecules, drawing from a range of studies.

Table 1: Effect of PEGylation on Circulation Half-Life

MoleculePEG Size (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold IncreaseReference(s)
Recombinant Human TIMP-1201.1 hours28 hours~25[5][7]
Filgrastim (G-CSF)203.5 - 3.8 hours42 hours~11-12[8]
Interferon α-2a12~6-8 hours~80 hours~10-13[8]
Anti-hemophilic Factor (Recombinant)6012 hours13.4 - 14.7 hours~1.1-1.2[8]
Pegylated Peptide (Mr 70,000)70Not Applicable8.0 hoursNot Applicable[12]
Pegylated Peptide (Mr 150,000)150Not Applicable17.7 hoursNot Applicable[12]

Table 2: Influence of PEGylation on In Vitro Cytotoxicity (IC50)

Drug/ConjugateCell LineIC50 (Unmodified)IC50 (PEGylated)Reference(s)
Docetaxel (DTX)DU-145Varies with incubation timeVaries with incubation time[13]
OxaliplatinA549Varies with incubation timeVaries with incubation time[14]
Phenothiazine DerivativesVariousVaries by derivative and cell lineGenerally increased IC50[15]
Gold NanoparticlesNot ApplicableLower IC50 in some casesVaries[16]

Table 3: Impact of PEGylation on Enzyme Kinetics

EnzymePEG Size (kDa)Change in kcatChange in KMReference(s)
α-Chymotrypsin0.7, 2, 5Up to 50% decreaseIncrease from 0.05 to 0.19[6]
Cofactor-dependent redox enzymesVariousVaried by enzymeNo significant impact on dissociation constants[17]

Table 4: Effect of PEG Architecture on Hydrodynamic Radius

MoleculeLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference(s)
Human Serum Albumin (HSA)Unmodified-3.5[9]
PEGylated HSALinear206.1[9]
PEGylated HSABranched206.4[9]
Polymeric NanocarriersLinear207.36 ± 0.20[9]
Polymeric NanocarriersFour-Arm Branched206.83 ± 0.09[9]

Experimental Protocols: Methodologies for Key PEGylation Chemistries

Detailed and reproducible protocols are critical for successful bioconjugation. Below are methodologies for common PEGylation reactions.

Protocol 1: Amine-Specific PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM). Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size exclusion chromatography or dialysis.

  • Characterization: Characterize the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Thiol-Specific PEGylation via Maleimide Chemistry

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation)

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent and subsequently remove the reducing agent before adding the PEG-maleimide.

  • PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer to create a stock solution (e.g., 10-20 mg/mL).

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide using size exclusion chromatography or dialysis.

  • Characterization: Analyze the final product using SDS-PAGE, mass spectrometry, and other relevant techniques to confirm conjugation and purity.

Protocol 3: Bioorthogonal PEGylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between an azide-modified protein and a strained alkyne-PEG reagent (e.g., BCN-PEG).

Materials:

  • Azide-modified protein

  • Strained alkyne-PEG reagent (e.g., BCN-PEG or DBCO-PEG)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein and Reagent Preparation:

    • Ensure the azide-modified protein is purified and in an appropriate buffer.

    • Prepare a stock solution of the strained alkyne-PEG reagent in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the azide-modified protein solution, add a 2-4 fold molar excess of the strained alkyne-PEG stock solution.[18]

    • Keep the final concentration of DMSO below 5% (v/v) to maintain protein stability.[18]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[18] The reaction progress can be monitored by mass spectrometry or SDS-PAGE.[18]

  • Purification:

    • Once the reaction is complete, remove the excess unreacted alkyne-PEG reagent by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the PEGylated protein using mass spectrometry and SDS-PAGE.[18]

Protocol 4: Enzymatic PEGylation using Transglutaminase (TGase)

This protocol describes the site-specific incorporation of a PEG-amine into a protein at glutamine residues.

Materials:

  • Protein containing a TGase substrate sequence (e.g., a Gln-tag)

  • PEG-amine

  • Transglutaminase (TGase)

  • Reaction buffer (e.g., Tris buffer, pH 7.5)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the protein, a molar excess of PEG-amine, and TGase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a temperature and for a duration optimal for TGase activity (e.g., 37°C for several hours).

  • Reaction Termination: Stop the reaction by adding a TGase inhibitor or by heat inactivation.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method to remove the enzyme, unreacted PEG-amine, and unmodified protein.

  • Characterization: Verify the site-specific PEGylation and purity of the conjugate using mass spectrometry and peptide mapping.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PEG linkers.

G cluster_0 PEGylation Workflow Protein Target Protein Reaction Conjugation Reaction Protein->Reaction ActivatePEG Activate PEG Linker ActivatePEG->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization PEGylatedProtein PEGylated Protein Purification->PEGylatedProtein

Caption: A generalized experimental workflow for protein PEGylation.

G cluster_1 JAK-STAT Signaling Pathway (Interferon) PegIFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR) PegIFN->IFNAR Binds JAK1_Tyk2 JAK1 / Tyk2 IFNAR->JAK1_Tyk2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_Tyk2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription

Caption: The JAK-STAT signaling pathway activated by pegylated interferon-α.[5][7]

G cluster_2 HER2 Signaling and ADC Action ADC Anti-HER2 ADC (PEGylated Linker) HER2 HER2 Receptor ADC->HER2 Binds Internalization Internalization ADC->Internalization Dimerization Dimerization HER2->Dimerization HER2->Internalization PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Apoptosis DrugRelease->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of a PEGylated anti-HER2 antibody-drug conjugate (ADC).

Conclusion

The use of PEG linkers is a versatile and powerful strategy in modern drug development and research. By carefully selecting the PEG linker architecture, molecular weight, and conjugation chemistry, researchers can significantly improve the therapeutic potential of a wide range of molecules. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to empower scientists and drug developers in their pursuit of more effective and safer therapeutics.

References

Boc-NH-PEG1-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonylamino)ethanol, commonly known as Boc-NH-PEG1-OH. This bifunctional molecule is a cornerstone in modern drug development, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine and a terminal hydroxyl group connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for the synthesis of complex bioactive molecules.

Core Molecular Information

This compound serves as a fundamental building block in the assembly of PROTACs and other conjugated molecules. Its physicochemical properties are summarized below.

PropertyValueCitations
Molecular Weight 161.20 g/mol [1]
Molecular Formula C7H15NO3[1]
CAS Number 26690-80-2[1]
Appearance Viscous Liquid[1]
Color Colorless to light yellow[1]
SMILES O=C(OC(C)(C)C)NCCO[1]

Application in PROTAC-Mediated Protein Degradation

This compound is a widely utilized PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The linker component, for which this compound is a precursor, plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Boc_Deprotection Start This compound Intermediate Protonated Intermediate Start->Intermediate + H+ (from TFA) Reagents TFA / DCM Product H2N-PEG1-OH Intermediate->Product Fragmentation Byproducts Isobutene + CO2 Intermediate->Byproducts PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Couple E3 Ligase Ligand (via OH group activation) Start->Step1 Intermediate1 Intermediate 1: E3 Ligase Ligand-Linker-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: E3 Ligase Ligand-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Couple POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC: E3 Ligase Ligand-Linker-POI Ligand Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

References

The Crucial Core: A Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[3][4] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5] This technical guide delves into the fundamental concepts of PROTAC linker chemistry, providing a comprehensive overview of linker types, design strategies, and their impact on the formation of a productive ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[1]

The Mechanism of Action: A Symphony Orchestrated by the Linker

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex.[1] Once formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[1] The PROTAC is then released to engage in another cycle of degradation, acting in a catalytic manner.[1] The linker's length, chemical composition, and rigidity dictate the spatial orientation of the POI and E3 ligase within this complex, directly impacting the efficiency of ubiquitin transfer.[1][6] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition POI_PROTAC_E3 POI-PROTAC-E3 Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->PROTAC Release & Recycling POI_PROTAC_E3->Ub Ubiquitination

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Classification of PROTAC Linkers: A Structural and Functional Overview

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these depends on the specific POI-E3 ligase pair and the desired properties of the final PROTAC molecule.[1][7]

Flexible Linkers

Flexible linkers, the most common type in early-stage PROTAC development, primarily consist of alkyl chains and polyethylene (B3416737) glycol (PEG) units.[1][3]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1] While synthetically accessible, they can increase the lipophilicity of the PROTAC, potentially impacting solubility and cell permeability.[1][8]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and physicochemical properties of PROTACs.[4][9][10] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[9] The flexibility of PEG linkers can also allow the PROTAC to adopt a more compact conformation, which may aid in cell membrane traversal.[1][9]

Rigid Linkers

Rigid linkers are designed to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can lead to improved potency and selectivity.

  • Cycloalkane-Based Linkers: Incorporating cyclic structures like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve metabolic stability.[1][4] These moieties are often found in orally bioavailable PROTACs.[8]

  • Aromatic and Heterocyclic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and are metabolically stable.[1][2][4]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Alkyl Alkyl Chains (e.g., -(CH2)n-) PEG PEG Chains (e.g., -(OCH2CH2)n-) Cycloalkane Cycloalkanes (e.g., Piperazine, Piperidine) Aromatic Aromatic/Heterocyclic (e.g., Phenyl) Alkyne_Triazole Alkynes/Triazoles Linker_Classification PROTAC Linker Classification Flexible_Linkers Flexible_Linkers Rigid_Linkers Rigid_Linkers

Caption: Classification of common PROTAC linker types.

The Impact of Linker Properties on PROTAC Performance: A Quantitative Perspective

The optimization of a PROTAC's linker is a multifactorial process where length, composition, and attachment points are meticulously fine-tuned to achieve optimal degradation.

Linker Length

The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[1] A linker that is too short may lead to steric clashes, preventing ternary complex formation, while a linker that is too long can result in an unstable or unproductive complex.[6][11]

PROTACTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader Series TBK1VHLAlkyl/Ether< 12No degradation-[11]
Alkyl/Ether21396[11]
Alkyl/Ether2929276[11]
ERα Degrader Series ERαVHLPEG12>1000<20[12]
PEG16~100>80[12]
BRD4 Degrader (MZ1) BRD4VHLPEG/Alkyl~278 (H661 cells)>90[7][13]
PI3K/mTOR Degrader (GP262) PI3K/mTORVHLAlkyl842.23-227.471.3-88.6[5]
Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[1][14]

PROTACLinker CompositionKey Physicochemical FeatureImpact on PerformanceReference
ARV-110 Piperidine-piperazineRigid, contains basic amineImproved oral bioavailability[15]
VHL PROTAC Series Alkyl vs. PEGLipophilicity vs. HydrophilicityAlkyl linkers can increase lipophilicity, potentially affecting permeability. PEG linkers enhance solubility.[8]
BTK PROTACs Long, flexibleHigh flexibilityCan lead to an entropic penalty upon binding, but still potent degradation observed.[11]

Experimental Protocols for PROTAC Characterization

A robust assessment of PROTAC efficacy requires a suite of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays
  • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[16]

    • Protocol Outline:

      • Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

      • Inject a series of concentrations of the PROTAC alone to determine the binary binding affinity.

      • Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI to measure the ternary complex formation.

      • Analyze the sensorgrams to determine kinetic and affinity constants. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[16]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of complex formation.[17]

    • Protocol Outline:

      • Load the PROTAC into the syringe and the POI or E3 ligase into the sample cell.

      • Perform a series of injections and measure the heat change after each injection.

      • Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

      • To measure ternary complex formation, one protein-PROTAC binary complex can be pre-formed in the cell, and the other protein is titrated in.[17]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore conjugated to the POI and E3 ligase, respectively. An increase in FRET signal indicates ternary complex formation.[3][10]

    • Protocol Outline:

      • Label the POI and E3 ligase with compatible TR-FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophores, often via affinity tags (e.g., His-tag, GST-tag).

      • Incubate the labeled proteins with varying concentrations of the PROTAC.

      • Excite the donor fluorophore and measure the emission from both the donor and acceptor.

      • Calculate the TR-FRET ratio, which is proportional to the amount of ternary complex formed.[3]

Protein Degradation Assays
  • Western Blotting: A semi-quantitative method to visualize and quantify the reduction in POI levels following PROTAC treatment.[5]

    • Protocol Outline:

      • Treat cells with varying concentrations of the PROTAC for a specified time.

      • Lyse the cells and quantify the total protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

      • Detect the signal and quantify the band intensities to determine the extent of degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[5]

Cell Viability Assays
  • MTS/MTT Assay: Colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability and proliferation.[11][14]

    • Protocol Outline:

      • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

      • After the desired incubation period, add the MTS or MTT reagent to the wells.

      • Incubate to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by viable cells.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate the percentage of cell viability relative to the vehicle control.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays cluster_optimization Lead Optimization Design Linker Design (Length, Composition, Rigidity) Synthesis Chemical Synthesis (e.g., Click Chemistry, PEGylation) Design->Synthesis SPR_ITC Ternary Complex Formation (SPR, ITC, TR-FRET) Synthesis->SPR_ITC Western_Blot Protein Degradation (Western Blot) SPR_ITC->Western_Blot Viability Cell Viability (MTS/MTT) Western_Blot->Viability SAR Structure-Activity Relationship (SAR) Analysis Viability->SAR SAR->Design Iterative Refinement

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Synthetic Strategies for PROTAC Linker Construction

The modular nature of PROTACs lends itself to convergent synthetic strategies, allowing for the rapid generation of libraries with diverse linkers.

  • Amide Coupling: A common method for connecting linker components to the POI and E3 ligase ligands, often utilizing standard peptide coupling reagents.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for installing a stable triazole moiety within the linker.[4][18] This approach is well-suited for the late-stage combination of functionalized warheads and E3 ligase ligands.[4]

  • PEGylation: The incorporation of PEG chains can be achieved using commercially available bifunctional PEG linkers with various reactive end groups (e.g., amine, carboxylic acid, azide, alkyne).[8]

Conclusion: The Future of PROTAC Linker Design

The linker is an integral and dynamic component of a PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. While early approaches often relied on empirical screening of simple alkyl and PEG linkers, the field is increasingly moving towards more sophisticated, structure-guided design principles. Advances in structural biology, computational modeling, and synthetic chemistry are enabling a deeper understanding of the intricate interplay between the linker and the ternary complex. This knowledge will undoubtedly fuel the development of next-generation PROTACs with enhanced therapeutic potential, expanding the "druggable" proteome and offering new avenues for treating a wide range of diseases.

References

Understanding the Reactivity of Hydroxyl Groups on PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in drug development and biotechnology, primarily due to their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4] The terminal hydroxyl (-OH) groups on the PEG backbone are the primary sites for chemical modification, allowing for the covalent attachment of drugs, proteins, peptides, and other biomolecules. This guide provides an in-depth exploration of the reactivity of these hydroxyl groups, detailing the factors that influence their chemical behavior, methods for their activation, and protocols for their conjugation.

The Nature and Reactivity of PEG Hydroxyl Groups

The fundamental structure of a linear PEG polymer is capped at each end by a primary hydroxyl group.[5] While this group is a nucleophile, its reactivity is relatively modest, especially in aqueous environments. Direct reactions, such as forming esters with carboxylic acids or ethers with alkyl halides, often require harsh conditions that can be detrimental to sensitive biomolecules.

Several factors influence the reactivity of the terminal hydroxyl groups:

  • Hydrogen Bonding: PEG macromolecules can form both intramolecular and intermolecular hydrogen bonds.[6] These interactions involve the terminal hydroxyl groups and the ether oxygen atoms along the polymer chain, which can significantly reduce the availability and nucleophilicity of the -OH groups.[6]

  • Solvent: The choice of solvent affects the conformation of the PEG chain and the solvation of the hydroxyl groups, thereby influencing their accessibility and reactivity.

  • Molecular Weight (MW): The reactivity of the hydroxyl groups can be influenced by the length of the PEG chain.[6] In some cases, higher molecular weight PEGs may exhibit different reaction kinetics compared to their lower molecular weight counterparts.[6]

  • pH: The reaction environment's pH is critical. For many reactions, the hydroxyl group must be deprotonated to form a more potent nucleophile, the alkoxide ion. This is typically achieved under basic conditions.[7][8]

Due to this inherently moderate reactivity, the most common strategy in bioconjugation is not to use the hydroxyl group directly, but to first "activate" it by converting it into a more reactive functional group.[9][10]

Activation of PEG Hydroxyl Groups

Activation transforms the terminal -OH group into a species that can readily react under mild, biocompatible conditions. This typically involves converting the hydroxyl into a good leaving group or a reactive electrophile.

Common Activation Chemistries

A variety of reagents can be used to activate the terminal hydroxyl groups of PEG, creating a range of reactive intermediates suitable for different conjugation strategies.

Activation ReagentReactive PEG IntermediateTarget Functional GroupResulting Linkage
Tosyl Chloride (TsCl), Mesyl Chloride (MsCl)PEG-Tosylate, PEG-MesylateAmines, Thiols, CarboxylatesAmine, Thioether, Ester
Phosgene derivatives (e.g., NPC, DSC)PEG-Nitrophenyl Carbonate (NPC), PEG-NHS CarbonatePrimary AminesCarbonate, Urethane
IsocyanatesPEG-IsocyanateHydroxyls, AminesUrethane
Epoxides (e.g., Epichlorohydrin)PEG-EpoxideHydroxyls, Amines, ThiolsEther, Amine, Thioether
Acryloyl Chloride, Methacryloyl ChloridePEG-Acrylate, PEG-MethacrylateThiols (via Michael Addition)Thioether

Table 1: Common strategies for the activation of PEG hydroxyl groups and their subsequent reaction targets.

The workflow for activating a PEG linker generally involves reacting the PEG-OH with a suitable agent to create a more reactive intermediate, which is then purified before being conjugated to the target molecule.

G PEG_OH PEG-OH (Low Reactivity) Activation Activation Step (e.g., Tosylation, Carbonate Formation) PEG_OH->Activation Reactive_PEG Reactive PEG Intermediate (e.g., PEG-Tosylate, PEG-NPC) Activation->Reactive_PEG Purification Purification Reactive_PEG->Purification Conjugation Conjugation Reaction (Biocompatible Conditions) Purification->Conjugation Biomolecule Target Biomolecule (Protein, Peptide, Drug) Biomolecule->Conjugation Final_Product PEGylated Conjugate Conjugation->Final_Product

Caption: General workflow for PEG linker activation and bioconjugation.

Quantitative Analysis of Reactivity

Kinetic studies provide valuable insights into the factors governing the reactivity of PEG hydroxyl groups. One study investigated the acylation of PEG hydroxyl groups with benzoyl bromide, revealing the significant impact of hydrogen bonding.

PEG FormDescriptionRelative Fraction (PEG MW 3000)Rate Constant Contribution
Free OH Unassociated hydroxyl groupsSmallNegligible contribution to the overall rate
H-Complexes Hydroxyl groups associated with ether oxygens via H-bondsLargeDominant contribution to the overall reaction rate
Table 2: Influence of hydrogen bonding on the reactivity of PEG hydroxyl groups in a benzoylation reaction. The study highlights that various hydrogen-bonded forms of the hydroxyl group exhibit considerably different reactivities.[6]

The pH of the reaction medium is another critical parameter. For instance, the reaction of PEG-epoxide with hydroxyl groups is most effective at a higher pH range of 8.5-9.5, where the target hydroxyls are more likely to be deprotonated and thus more nucleophilic.[7][8] Similarly, the popular reaction between PEG-NHS esters and primary amines is typically performed at a pH between 7 and 9.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in PEGylation. Below are representative protocols for the activation of PEG-OH and subsequent conjugation.

Protocol 1: Activation of PEG-OH via Tosylation

This protocol describes the conversion of a terminal hydroxyl group to a tosylate, a good leaving group, making the PEG susceptible to nucleophilic substitution.

Materials:

  • Polyethylene glycol (PEG-OH)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) (as solvent and base)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve PEG-OH in a minimal amount of anhydrous pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C with gentle stirring.

  • Reagent Addition: Slowly add a molar excess (typically 1.5-2.0 equivalents) of tosyl chloride to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Precipitate the resulting PEG-tosylate product by adding cold diethyl ether. Collect the precipitate by filtration and dry it under a vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Protocol 2: Protein PEGylation using an NHS-Ester Derivative

This protocol outlines the conjugation of an amine-containing protein with a pre-activated PEG-NHS ester.[11]

Materials:

  • Protein with accessible primary amine groups (e.g., lysine (B10760008) residues)

  • PEG-NHS ester reagent (e.g., Y-NHS-40K)

  • Amine-free reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Dry, aprotic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of at least 2 mg/mL. Ensure any buffers containing primary amines (like Tris) are completely removed.[11]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of dry DMF or DMSO. A 5- to 10-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined experimentally.[11]

  • Conjugation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[11]

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 4°C. The optimal time depends on the protein's stability and reactivity.[11][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.[11]

  • Purification: Immediately purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.[11][12]

  • Analysis: Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight and HPLC to separate and quantify the different PEGylated species.

Impact of PEGylation on Drug Efficacy

The attachment of a PEG linker to a therapeutic agent can profoundly alter its biological properties. This is often depicted as a logical relationship where the physicochemical changes conferred by the PEG chain lead to improved therapeutic outcomes.

G cluster_0 Physicochemical Changes cluster_1 Pharmacokinetic Improvements cluster_2 Therapeutic Outcomes IncSize Increased Hydrodynamic Size RenalClearance Decreased Renal Clearance IncSize->RenalClearance Shield Surface Shielding Proteolysis Reduced Proteolytic Degradation Shield->Proteolysis Immunogenicity Reduced Immunogenicity Shield->Immunogenicity Solubility Increased Solubility Efficacy Enhanced Therapeutic Efficacy Solubility->Efficacy HalfLife Prolonged Circulation Half-Life RenalClearance->HalfLife Proteolysis->HalfLife Dosing Reduced Dosing Frequency Immunogenicity->Dosing HalfLife->Dosing Dosing->Efficacy PEGylation PEGylation of Therapeutic Molecule PEGylation->IncSize PEGylation->Shield PEGylation->Solubility

Caption: Logical flow of how PEGylation improves therapeutic outcomes.

By increasing the hydrodynamic radius, PEGylation slows the rate of kidney filtration, extending the drug's circulation time.[2][12] The flexible PEG chain also creates a "shield" around the drug, protecting it from enzymatic degradation and recognition by the immune system.[4] These combined effects lead to a longer half-life, reduced dosing frequency, and ultimately, improved patient compliance and therapeutic efficacy.[12][13]

References

An In-depth Technical Guide to the Discovery and Synthesis of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of short polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone in modern drug development, offering a powerful tool to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of short PEG linkers, with a focus on their application in advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Role of Short PEG Linkers in Drug Development

Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are not merely inert spacers. They play a critical role in optimizing a drug candidate's performance by:

  • Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, which is a common challenge in drug development.[1][2]

  • Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[1]

  • Reducing Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a therapeutic protein, reducing the likelihood of an immune response.

  • Optimizing Ternary Complex Formation in PROTACs: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and degradation.[3][4]

  • Controlling Drug-to-Antibody Ratio (DAR) in ADCs: The properties of the PEG linker can influence the efficiency of conjugation reactions, allowing for better control over the number of drug molecules attached to an antibody.[5][6]

Quantitative Impact of Short PEG Linkers

The choice of a short PEG linker can have a quantifiable impact on the properties of a drug conjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Linker Length on ADC Properties

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Half-Life (h)Reference
ZHER2-SMCC-MMAE (No PEG)Not Specified1.20.33[7]
ZHER2-PEG4k-MMAENot Specified5.40.83[7]
ZHER2-PEG10k-MMAENot Specified27.13.7[7]
Trastuzumab-maleimide-PEG4-MMAD2.5Not SpecifiedNot Specified[5]
Trastuzumab-maleimide-PEG6-MMAD5.0Not SpecifiedNot Specified[5]
Trastuzumab-maleimide-PEG8-MMAD4.8Not SpecifiedNot Specified[5]
Trastuzumab-maleimide-PEG12-MMAD3.7Not SpecifiedNot Specified[5]
Trastuzumab-maleimide-PEG24-MMAD3.0Not SpecifiedNot Specified[5]

Table 2: Influence of PEG Linker Length on Cellular Uptake and Antitumor Activity

FormulationCellular Uptake (Relative to No PEG)In Vivo Tumor AccumulationTumor Size Reduction (%)Reference
Dox/FL-2K~1.8xIncreased with linker length< Dox/FL-10K[8]
Dox/FL-5K~1.8xIncreased with linker length< Dox/FL-10K[8]
Dox/FL-10K~1.8xHighest>40[8]

Synthesis of Heterobifunctional Short PEG Linkers

The synthesis of heterobifunctional PEG linkers, which possess two different reactive functional groups, is essential for their application in bioconjugation. This allows for the sequential and specific attachment of different molecules.

General Synthetic Strategy

A common approach involves the desymmetrization of a commercially available oligo(ethylene glycol) (OEG). One terminal hydroxyl group is converted to a desired functionality (e.g., an azide (B81097) or alkyne for "click" chemistry), while the other hydroxyl group is activated for subsequent reactions.[9][10]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-PEG-Iodo Linker [11]

  • Materials: Pentaethylene glycol, Propargyl bromide, Sodium hydride (NaH), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium iodide (NaI), Dichloromethane (DCM), Acetone.

  • Procedure:

    • Alkynylation: Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with DCM. Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.

    • Mesylation: Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C. Add MsCl dropwise and stir for 2 hours at room temperature. Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

    • Iodination: Dissolve alkyne-PEG5-OMs and NaI in acetone. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure, dissolve the residue in DCM, and wash with water and brine. Dry the organic layer and concentrate to yield alkyne-PEG5-iodo.

Protocol 2: Synthesis of an Azido-PEG-NHS Ester Linker [12]

  • Materials: PEG-diol, p-Toluenesulfonyl chloride (TsCl), Sodium azide (NaN3), Succinic anhydride (B1165640), N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), appropriate solvents.

  • Procedure:

    • Monotosylation: React the PEG-diol with a controlled amount of TsCl in the presence of a base to obtain the mono-tosylated PEG.

    • Azidation: Displace the tosyl group with sodium azide in a suitable solvent like DMF to form the azido-PEG-alcohol.

    • Carboxylation: React the terminal alcohol with succinic anhydride to introduce a carboxylic acid group.

    • NHS Ester Formation: Activate the carboxylic acid with NHS and a coupling agent like DCC to yield the final Azido-PEG-NHS ester.

Characterization of Short PEG Linkers and Conjugates

Thorough characterization is crucial to ensure the purity, identity, and functionality of the synthesized linkers and their final conjugates.

Protocol 3: NMR Spectroscopy Analysis [12][13][14][15]

  • Objective: To confirm the structure and purity of the PEG linker.

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl3, D2O).

  • ¹H NMR Analysis:

    • The characteristic repeating ethylene glycol units will appear as a large singlet around 3.6 ppm.

    • Protons adjacent to the functional end-groups will show distinct chemical shifts, allowing for confirmation of their presence and for calculating the degree of functionalization by comparing the integration of these signals to the main PEG backbone signal.

  • ¹³C NMR Analysis: Provides further confirmation of the carbon backbone and the presence of functional groups.

Protocol 4: Mass Spectrometry Analysis [9][16][17][18]

  • Objective: To determine the molecular weight and confirm the identity of the PEG linker and its conjugates.

  • Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS). For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths in the PEG sample (if polydisperse) or a single major peak for a discrete PEG linker. For conjugates, the mass shift upon conjugation confirms the successful reaction.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis [11][19]

  • Objective: To assess the purity of the PEG linker and to purify the final conjugate.

  • Method: Reversed-phase HPLC (RP-HPLC) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 214 nm for amide bonds, or a specific wavelength for a drug molecule).

  • Analysis: The retention time and peak purity can be used to assess the identity and purity of the sample. For purification, fractions corresponding to the desired product peak are collected.

Visualization of Key Processes

Diagram 1: General Workflow for ADC Preparation using a Heterobifunctional PEG Linker

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Preparation cluster_0 Linker Synthesis & Activation cluster_1 Payload Conjugation cluster_2 Antibody Conjugation & Purification start PEG-diol step1 Monofunctionalization (e.g., Azidation) start->step1 1. Introduce first functional group step2 Activation of second terminus (e.g., NHS ester) step1->step2 2. Activate second functional group linker Heterobifunctional PEG Linker step2->linker step3 React with activated linker (e.g., NHS ester) linker->step3 payload Cytotoxic Payload (with amine) payload->step3 linker_payload Linker-Payload Intermediate step3->linker_payload step4 Conjugation to mAb (e.g., via Lysine residues) linker_payload->step4 antibody Monoclonal Antibody (mAb) antibody->step4 crude_adc Crude ADC Mixture step4->crude_adc purification Purification (e.g., SEC) crude_adc->purification final_adc Purified ADC purification->final_adc

Caption: A typical workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor EGFR Inhibitor (e.g., PEGylated TKI) Inhibitor->EGFR Blocks

Caption: Inhibition of the EGFR signaling pathway by a tyrosine kinase inhibitor (TKI).

Conclusion

Short PEG linkers are indispensable tools in modern drug development, providing a versatile means to enhance the properties of therapeutic molecules. A thorough understanding of their synthesis, characterization, and structure-activity relationships is essential for researchers in this field. The protocols and data presented in this guide offer a foundation for the rational design and application of short PEG linkers in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. Boc-NH-PEG1-OH is a short, versatile PEG-based linker used in the synthesis of PROTACs, offering a hydroxyl group for initial conjugation and a Boc-protected amine for subsequent coupling reactions.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the this compound linker.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name tert-butyl (2-hydroxyethyl)carbamate
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
CAS Number 26690-80-2
Appearance Colorless to light yellow viscous liquid
Storage Conditions Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a sequential, multi-step process. The general strategy involves:

  • Conjugation of the E3 Ligase Ligand to the Linker: The hydroxyl group of this compound is reacted with a suitable functional group on the E3 ligase ligand. A common approach is the Mitsunobu reaction, which allows for the coupling of an alcohol to a nucleophile, such as a carboxylic acid or a phenol (B47542) on the E3 ligase ligand, with inversion of stereochemistry if applicable.

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the amine of the linker is removed under acidic conditions to expose the primary amine.

  • Coupling of the Protein of Interest (POI) Ligand: The newly exposed amine on the linker-E3 ligase ligand intermediate is then coupled to a carboxylic acid-functionalized POI ligand via an amide bond formation reaction.

This modular approach allows for the systematic synthesis and evaluation of different PROTAC candidates.

Experimental Protocols

Protocol 1: Coupling of E3 Ligase Ligand to this compound via Mitsunobu Reaction

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to the this compound linker.

Materials:

  • Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid-functionalized E3 ligase ligand and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Add this compound to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Representative Quantitative Data (Hypothetical):

ParameterValue
Reaction Scale 1 mmol
Reaction Time 18 hours
Purification Method Flash Chromatography
Yield 60-80%
Protocol 2: Boc Deprotection of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected linker-E3 ligase ligand conjugate in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine intermediate. This intermediate is often used in the next step without further purification.

Representative Quantitative Data (Hypothetical):

ParameterValue
Reaction Time 1.5 hours
Work-up Liquid-liquid extraction
Yield >95% (crude)
Protocol 3: Amide Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Intermediate

This protocol describes the final step of coupling the POI ligand to the deprotected linker-E3 ligase ligand intermediate.

Materials:

  • Deprotected linker-E3 ligase ligand intermediate (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand, the deprotected linker-E3 ligase ligand intermediate, and the coupling reagent (PyBOP or HATU) in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Representative Quantitative Data (Hypothetical):

ParameterValue
Reaction Time 8 hours
Purification Method Preparative HPLC
Yield 40-60%

Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Protein of Interest (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC releases PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI facilitates ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: - E3 Ligand - this compound - POI Ligand step1 Step 1: Couple E3 Ligand to Linker (e.g., Mitsunobu Reaction) start->step1 intermediate1 Boc-Protected Linker-E3 Ligand Conjugate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Deprotected Amine Intermediate step2->intermediate2 step3 Step 3: Couple POI Ligand (Amide Bond Formation) intermediate2->step3 product Crude PROTAC step3->product purification Purification (e.g., HPLC) product->purification final_product Final PROTAC purification->final_product characterization Characterization (LC-MS, NMR, HPLC) final_product->characterization

Caption: General workflow for PROTAC synthesis.

References

Step-by-Step Guide for Boc-NH-PEG1-OH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-NH-PEG1-OH, a heterobifunctional linker, in bioconjugation. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage PEGylation to enhance the therapeutic properties of biomolecules.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring a Boc-protected amine and a terminal hydroxyl group separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a sequential and controlled conjugation strategy. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to yield a primary amine. The hydroxyl group can be activated or modified to react with various functional groups on a target molecule, such as carboxylic acids or amines.

The incorporation of a short PEG spacer can improve the solubility and pharmacokinetic properties of the conjugated molecule. This linker is particularly useful in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1][2]

Chemical Structure:

Key Features:

  • Heterobifunctional: Possesses two different reactive functional groups, allowing for specific, directional conjugation.

  • Boc Protection: The amine is protected with a Boc group, enabling a two-step conjugation strategy and preventing unwanted side reactions.[3]

  • PEG Spacer: A single PEG unit enhances hydrophilicity and can improve the biocompatibility of the final conjugate.

  • Versatile Chemistry: The hydroxyl group can be activated to react with various nucleophiles, while the deprotected amine can be coupled to electrophiles.

Experimental Protocols

This section details the key experimental procedures for utilizing this compound in a typical bioconjugation workflow. This includes activation of the hydroxyl group, conjugation to a target molecule, deprotection of the Boc group, and a subsequent conjugation step.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent nucleophilic substitution reactions (e.g., with a thiol or amine).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 equivalents) to the solution.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the tosylated product (Boc-NH-PEG1-OTs).

Protocol 2: Conjugation of Boc-NH-PEG1-OTs to a Thiol-Containing Molecule

This protocol outlines the reaction of the activated tosyl-PEG linker with a thiol-containing molecule, such as a cysteine residue on a peptide or protein.

Materials:

  • Boc-NH-PEG1-OTs

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (co-solvent, if needed)

  • Purification system (e.g., Size Exclusion Chromatography, Dialysis)

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has limited aqueous solubility, a small amount of DMF or DMSO can be added as a co-solvent.

  • Dissolve Boc-NH-PEG1-OTs in a minimal amount of DMF or DMSO.

  • Add the Boc-NH-PEG1-OTs solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point, but this should be optimized.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, purify the conjugate to remove unreacted PEG linker and byproducts. This can be achieved by size exclusion chromatography (SEC) or dialysis.

Protocol 3: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.

Materials:

  • Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected PEGylated conjugate with a free amine.

Protocol 4: Conjugation of the Deprotected Amine to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol details the coupling of the newly exposed amine on the PEGylated conjugate to a molecule containing a carboxylic acid group.

Materials:

  • Deprotected PEGylated conjugate (amine-functionalized)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

  • Purification system (e.g., SEC, IEX, HIC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.[5][6]

  • Conjugation to the Amine:

    • Dissolve the deprotected PEGylated conjugate in the Coupling Buffer.

    • Add the activated NHS ester solution to the amine-containing conjugate solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Solution to inactivate any remaining NHS esters.

    • Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.[][8][9][10][11]

Data Presentation

The success of a conjugation reaction is typically assessed by the conjugation efficiency and the yield of the purified product. The following table provides representative data for a typical two-step conjugation process using this compound.

ParameterStep 1: Thiol ConjugationStep 2: Amine ConjugationOverall
Starting Material Peptide-SHPEGylated Peptide-NH₂Peptide-SH
Reagent Boc-NH-PEG1-OTsActivated Molecule-COOH-
Conjugation Efficiency (%) > 90%> 85%-
Purification Method SECIEX-
Yield of Purified Product (%) 70-85%65-80%45-68%
Final Product Purity (%) > 95%> 95%> 95%

Note: The values in this table are illustrative and can vary significantly depending on the specific molecules and reaction conditions used.

Visualization of Workflows and Concepts

Experimental Workflow for Two-Step Conjugation

The following diagram illustrates the overall workflow for a two-step conjugation strategy using this compound.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A This compound B Activate Hydroxyl (e.g., Tosylation) A->B C Boc-NH-PEG1-OTs B->C E Conjugation C->E D Molecule 1 (e.g., Thiol-containing) D->E F Boc-Protected Conjugate E->F G Purification 1 (e.g., SEC) F->G H Purified Boc-Protected Conjugate G->H I Boc Deprotection (TFA/DCM) H->I J Amine-Functionalized Conjugate I->J N Conjugation J->N K Molecule 2 (e.g., Carboxylic Acid) L Activate Carboxylic Acid (EDC/NHS) K->L M Activated Molecule 2 L->M M->N O Final Conjugate N->O P Purification 2 (e.g., IEX) O->P Q Purified Final Conjugate P->Q

Caption: Two-step conjugation workflow using this compound.

Conceptual Diagram: PROTAC Mechanism of Action

This compound is often used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Ub Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of PROTAC-induced protein degradation.

References

Application of Boc-NH-PEG1-OH in Polypeptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-OH is a heterobifunctional linker molecule integral to modern polypeptide synthesis and the development of advanced therapeutic modalities. This short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, equipped with a tert-butyloxycarbonyl (Boc) protected amine at one end and a hydroxyl group at the other, offers a versatile platform for conjugating molecules and modifying peptides. Its incorporation into peptide chains can enhance solubility, improve pharmacokinetic profiles, and serve as a flexible linker in more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[][2]

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids to a growing peptide chain.[3][4] The hydroxyl terminus of this compound allows for its initial attachment to a solid support resin or for further chemical modifications. This document provides detailed application notes and experimental protocols for the effective use of this compound in polypeptide synthesis.

Key Applications

The primary applications of this compound in polypeptide synthesis include:

  • Improving Physicochemical Properties: The incorporation of the PEG moiety can increase the hydrophilicity of hydrophobic peptides, improving their solubility in aqueous media and reducing aggregation.[5]

  • Enhancing Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the in vivo half-life of peptide-based drugs by reducing renal clearance and protecting against enzymatic degradation.[2]

  • Use in PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[] The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand.[8]

Data Presentation: Synthesis Parameters and Expected Outcomes

The following tables summarize typical quantitative data and parameters for the incorporation of this compound in solid-phase peptide synthesis. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Resin Loading and Initial Coupling of this compound

ParameterValueNotes
Resin TypeAmine-functionalized resin (e.g., Rink Amide)Suitable for direct coupling of the hydroxyl group.
Resin Substitution0.3 - 0.8 mmol/gLower substitution is often preferred for longer or more complex peptides.
Activation of this compoundHBTU/HOBt or HATU/HOAtStandard coupling reagents for SPPS.
Molar Excess of this compound2 - 4 equivalentsRelative to the resin substitution level.
Molar Excess of Coupling Reagents2 - 4 equivalentsEnsures efficient activation.
Molar Excess of Base (e.g., DIEA)4 - 8 equivalentsTo neutralize the reaction mixture.
Coupling Time2 - 4 hoursCan be monitored for completion using a Kaiser test.
Expected Loading Efficiency> 95%Dependent on resin type and coupling conditions.

Table 2: Peptide Elongation, Cleavage, and Purity

ParameterValueNotes
Deprotection Reagent25-50% TFA in DCMFor removal of the Boc group in each cycle.[4]
Deprotection Time20 - 30 minutesTypically performed in two steps (e.g., 5 min + 25 min).[4]
Amino Acid Coupling Efficiency> 99% per stepMonitored by Kaiser test.
Cleavage CocktailTFA/TIS/H2O (e.g., 95:2.5:2.5)To cleave the peptide from the resin and remove side-chain protecting groups.
Cleavage Time2 - 4 hoursAt room temperature.
Crude Peptide Yield50 - 70%Highly dependent on the peptide length and sequence.
Crude Peptide Purity (by HPLC)40 - 60%Purification is typically required.
Final Purified Peptide Yield15 - 30%After purification by preparative RP-HPLC.

Experimental Protocols

Protocol 1: Attachment of this compound to an Amine-Functionalized Resin

This protocol describes the initial step of coupling this compound to a resin such as Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and then DCM.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Stir the activation mixture at room temperature for 15-20 minutes.

    • Add the activated this compound solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Confirmation of Loading: The loading efficiency can be determined by a spectrophotometric method after cleaving the Boc group and reacting the free amine with a chromogenic reagent.

Protocol 2: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for a single cycle of amino acid addition following the initial coupling of this compound to the resin.

Materials:

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 5 minutes.

    • Drain the solution and repeat the treatment with fresh TFA/DCM solution for 25 minutes.[4]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

Procedure:

  • Final Boc Deprotection: Perform the final Boc deprotection as described in Protocol 2, Step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Boc-SPPS using this compound

G cluster_0 Resin Preparation and First Coupling cluster_1 Peptide Elongation Cycle cluster_2 Cleavage and Purification A Swell Amine-Functionalized Resin B Activate this compound (DIC/DMAP) C Couple to Resin B->C D Wash and Dry Resin C->D E Swell Peptide-Resin D->E F Boc Deprotection (TFA/DCM) E->F G Neutralization (DIEA/DMF) F->G H Activate Boc-Amino Acid (HBTU/HOBt/DIEA) I Couple Amino Acid G->I H->I J Kaiser Test I->J J->I Repeat if Positive K Final Boc Deprotection J->K If Negative L Cleavage from Resin (TFA Cocktail) K->L M Precipitate with Ether L->M N Purify by RP-HPLC M->N O Lyophilize Pure Peptide N->O G POI Target Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptide Fragments Proteasome->Degradation G PROTAC BRD4-targeting PROTAC Ternary BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Degradation BRD4 Degradation Ub->Degradation cMYC c-MYC Transcription (Oncogene) Degradation->cMYC Downregulation Apoptosis Apoptosis cMYC->Apoptosis CellCycle Cell Cycle Arrest cMYC->CellCycle

References

Application Notes and Protocols for Bioconjugation with Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-OH is a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a Boc-protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. The PEG spacer enhances solubility and provides flexibility, while the orthogonal protecting groups allow for a controlled, stepwise conjugation strategy.

These application notes provide a detailed experimental framework for the utilization of this compound in a typical bioconjugation workflow. This involves the activation of the hydroxyl group, conjugation to an amine-containing biomolecule, deprotection of the Boc group to reveal a primary amine for subsequent reactions, and finally, purification and characterization of the resulting conjugates.

Core Principles and Workflow

The primary strategy for conjugating this compound to an amine-containing biomolecule involves a two-step process. First, the terminal hydroxyl group is activated to create a good leaving group. A common method for this is tosylation. The resulting Boc-NH-PEG1-OTs can then readily react with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) via nucleophilic substitution to form a stable secondary amine linkage. Following successful conjugation, the Boc protecting group can be removed under acidic conditions to yield a free amine, which can be used for further functionalization.

Bioconjugation_Workflow cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Purification & Analysis Boc_PEG_OH This compound Reagents_Activation p-Toluenesulfonyl Chloride (TsCl) Pyridine (B92270) Boc_PEG_OH->Reagents_Activation Tosylates the hydroxyl group Boc_PEG_OTs Boc-NH-PEG1-OTs (Activated Linker) Reagents_Activation->Boc_PEG_OTs Biomolecule Amine-containing Biomolecule (R-NH2) Boc_PEG_OTs->Biomolecule Nucleophilic Substitution Conjugate_Protected Boc-NH-PEG1-NH-R (Protected Conjugate) Biomolecule->Conjugate_Protected Reagents_Deprotection Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Conjugate_Protected->Reagents_Deprotection Removes Boc protecting group Conjugate_Deprotected H2N-PEG1-NH-R (Final Conjugate) Reagents_Deprotection->Conjugate_Deprotected Purification Purification (e.g., SEC, RP-HPLC) Conjugate_Deprotected->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: Experimental workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (3 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.5 equivalents).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG1-OTs.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

ParameterValue/Range
Molar Ratio (this compound:TsCl:Pyridine) 1 : 1.5 : 3
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 70-90%
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Biomolecule

This protocol details the reaction of the activated linker, Boc-NH-PEG1-OTs, with a generic amine-containing biomolecule (R-NH2).

Materials:

  • Boc-NH-PEG1-OTs

  • Amine-containing biomolecule (R-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the amine-containing biomolecule (1 equivalent) and Boc-NH-PEG1-OTs (1.2 equivalents) in anhydrous DMF in a reaction vial.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate (Boc-NH-PEG1-NH-R).

  • Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

ParameterValue/Range
Molar Ratio (R-NH2 : Boc-NH-PEG1-OTs : DIPEA) 1 : 1.2 : 3
Reaction Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 50-80% (dependent on biomolecule)
Protocol 3: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated molecule to expose the terminal primary amine.

Materials:

  • Boc-NH-PEG1-NH-R (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Add a solution of 25-50% TFA in DCM to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected conjugate (H2N-PEG1-NH-R) is often obtained as a TFA salt and can be used in subsequent steps without further purification or can be purified by HPLC.

ParameterValue/Range
TFA Concentration in DCM 25-50% (v/v)
Reaction Temperature Room Temperature
Reaction Time 1-2 hours
Typical Yield >95%

Purification and Characterization

The purification and characterization of PEGylated bioconjugates are critical steps to ensure the quality and purity of the final product.

Purification Techniques
  • Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating PEGylated proteins from unreacted protein and smaller molecules based on their hydrodynamic radius.[1] The addition of the PEG chain significantly increases the size of the biomolecule, allowing for efficient separation.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for the purification of the final conjugate and for monitoring reaction progress.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification.

Characterization Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an essential tool for confirming the molecular weight of the intermediates and the final conjugate. It provides definitive evidence of successful conjugation and deprotection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the linker and the final conjugate, particularly for smaller biomolecules.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation.

Analytical TechniqueInformation ProvidedTypical Purity/Result
LC-MS Molecular weight confirmation of intermediates and final productTarget mass ± 1 Da
RP-HPLC Purity of the final conjugate>95%
SEC Separation of conjugate from unreacted biomolecule>99% purity of the conjugate peak

Signaling Pathway Visualization

In the context of PROTACs, the synthesized bioconjugate (POI ligand-linker-E3 ligase ligand) facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein of interest (POI).

PROTAC_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC (H2N-PEG1-conjugate) Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Boc-NH-PEG1-OH in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-OH, a heterobifunctional single-unit polyethylene (B3416737) glycol (PEG) linker, is a versatile building block in the development of advanced materials for biomedical applications. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, allows for sequential and controlled conjugation to various molecules and surfaces. This controlled reactivity is crucial for the precise engineering of materials with desired physicochemical and biological properties.

These application notes provide an overview of the use of this compound in several key areas of materials science, including the development of polymer-drug conjugates, the surface functionalization of nanoparticles for targeted drug delivery, and the formation of hydrogels for tissue engineering. Detailed protocols for common experimental procedures are also provided to guide researchers in their practical applications.

Key Applications and Methodologies

Synthesis of Polymer-Drug Conjugates

This compound is an ideal linker for creating polymer-drug conjugates (PDCs), which can improve the pharmacokinetic profile and therapeutic efficacy of small molecule drugs. The PEG linker enhances water solubility and can shield the drug from premature degradation and clearance.

Protocol: Synthesis of a Boc-NH-PEG1-Drug Conjugate

This protocol describes a general two-step process for conjugating a drug molecule containing a carboxylic acid group to the this compound linker.

Step 1: Esterification of this compound with a Carboxylic Acid-Containing Drug

  • Materials:

    • This compound

    • Drug molecule with a carboxylic acid functional group

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid-containing drug (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the drug and linker solution under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PEG-drug conjugate.

Step 2: Deprotection of the Boc Group

  • Materials:

    • Boc-NH-PEG1-Drug conjugate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected PEG-drug conjugate in a mixture of DCM and TFA (typically 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine-PEG-drug conjugate (as a TFA salt) can be used for further conjugation or purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Polymer-Drug Conjugate Synthesis

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc Deprotection drug Drug-COOH reaction1 Stir at RT, 12-24h drug->reaction1 linker This compound linker->reaction1 reagents1 DCC, DMAP, DCM reagents1->reaction1 purification1 Filtration & Column Chromatography reaction1->purification1 product1 Boc-NH-PEG1-Drug purification1->product1 reaction2 Stir at RT, 1-2h product1->reaction2 reagents2 TFA, DCM reagents2->reaction2 purification2 Solvent Removal / RP-HPLC reaction2->purification2 product2 H2N-PEG1-Drug purification2->product2

Caption: Workflow for the synthesis of a polymer-drug conjugate.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

This compound can be used to modify the surface of nanoparticles (e.g., liposomes, gold nanoparticles, iron oxide nanoparticles) to improve their biocompatibility and circulation time.[] The terminal hydroxyl group can be activated for covalent attachment to the nanoparticle surface, and the Boc-protected amine can be deprotected to allow for the conjugation of targeting ligands, such as antibodies or peptides.

Protocol: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the functionalization of nanoparticles that have primary amine groups on their surface.

Step 1: Activation of this compound

  • Materials:

    • This compound

    • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous acetonitrile (B52724) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) and DSC (1.2 eq) in anhydrous acetonitrile.

    • Add TEA (1.5 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.

    • Monitor the formation of the NHS-activated linker by TLC or LC-MS.

    • The activated linker solution can often be used directly in the next step without purification.

Step 2: Conjugation to Amine-Modified Nanoparticles

  • Materials:

    • Amine-modified nanoparticles (e.g., liposomes containing amine-PEG-DSPE)

    • Activated Boc-NH-PEG1-NHS ester from Step 1

    • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4-8.0)

  • Procedure:

    • Disperse the amine-modified nanoparticles in the reaction buffer.

    • Add the activated Boc-NH-PEG1-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to surface amines should be optimized.

    • Gently mix the suspension at room temperature for 2-4 hours.

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the functionalized nanoparticles by dialysis, centrifugation, or size exclusion chromatography to remove unreacted linker and byproducts.

Step 3: Deprotection and Ligand Conjugation (Example with a Carboxylic Acid-Containing Ligand)

  • Materials:

    • Boc-protected PEG-functionalized nanoparticles

    • Trifluoroacetic acid (TFA)

    • Targeting ligand with a carboxylic acid group

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

    • Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • Procedure:

    • Deprotect the Boc group on the nanoparticle surface as described in the previous protocol for PDCs.

    • Purify the amine-functionalized nanoparticles.

    • Activate the carboxylic acid group of the targeting ligand by reacting it with EDC and NHS in MES buffer.

    • Add the activated ligand to the amine-functionalized nanoparticle dispersion.

    • React for 2-4 hours at room temperature.

    • Purify the final targeted nanoparticles using appropriate methods.

Logical Relationship for Nanoparticle Functionalization

G start This compound activation Hydroxyl Activation (e.g., with DSC) start->activation activated_linker Boc-NH-PEG1-NHS activation->activated_linker conjugation Amine-NHS Coupling activated_linker->conjugation nanoparticle Amine-Modified Nanoparticle nanoparticle->conjugation boc_np Boc-PEG-Nanoparticle conjugation->boc_np deprotection Boc Deprotection (TFA) boc_np->deprotection amine_np Amine-PEG-Nanoparticle deprotection->amine_np final_conjugation Amide Bond Formation (EDC/NHS) amine_np->final_conjugation ligand Targeting Ligand (e.g., Antibody-COOH) ligand->final_conjugation targeted_np Targeted Nanoparticle final_conjugation->targeted_np

Caption: Logical workflow for nanoparticle surface functionalization.

Cellular Uptake of PEGylated Nanoparticles

PEGylation of nanoparticles generally reduces non-specific cellular uptake by the mononuclear phagocyte system (MPS), leading to longer circulation times.[2] However, when a targeting ligand is attached to the distal end of the PEG chain, the nanoparticles can be internalized by target cells through receptor-mediated endocytosis. The primary uptake mechanisms for such targeted nanoparticles are clathrin-mediated and caveolae-mediated endocytosis.[3][4]

G cluster_cell Target Cell receptor Cell Surface Receptor clathrin Clathrin-Coated Pit receptor->clathrin Clathrin-Mediated Endocytosis caveolae Caveolae receptor->caveolae Caveolae-Mediated Endocytosis endosome Early Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Drug Release) endosome->lysosome cytosol Cytosol lysosome->cytosol Drug Diffusion nanoparticle Targeted PEGylated Nanoparticle nanoparticle->receptor Binding

Caption: Cellular uptake pathways for targeted nanoparticles.

Formation of Hydrogels for Tissue Engineering

This compound can be incorporated into hydrogel networks to introduce functional groups for cell adhesion or the controlled release of growth factors. The hydroxyl group can be modified to a polymerizable group (e.g., acrylate), and the Boc-protected amine can be deprotected after hydrogel formation to provide reactive sites within the gel matrix.

Protocol: Preparation of a PEG-Based Hydrogel with Pendant Amine Groups

Step 1: Synthesis of Boc-NH-PEG1-Acrylate Monomer

  • Materials:

    • This compound

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add acryloyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield Boc-NH-PEG1-acrylate.

Step 2: Hydrogel Formation by Photopolymerization

  • Materials:

    • Boc-NH-PEG1-acrylate

    • A crosslinking monomer (e.g., PEG-diacrylate, PEGDA)

    • A photoinitiator (e.g., Irgacure 2959)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a precursor solution by dissolving Boc-NH-PEG1-acrylate, PEGDA, and the photoinitiator in PBS. The concentration of each component will determine the hydrogel's properties.

    • Pipette the precursor solution into a mold.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes).

    • The resulting hydrogel will have Boc-protected amine groups within its network.

Step 3: Post-Polymerization Deprotection and Functionalization

  • Procedure:

    • Swell the hydrogel in a solution of TFA in DCM (e.g., 1:1 v/v) to deprotect the Boc groups.

    • Wash the hydrogel extensively with PBS to remove residual acid and restore physiological pH.

    • The resulting amine groups within the hydrogel are now available for conjugation with bioactive molecules, such as cell-adhesion peptides (e.g., RGD).

Experimental Workflow for Hydrogel Synthesis and Functionalization

G cluster_synthesis Monomer Synthesis cluster_polymerization Hydrogel Formation cluster_functionalization Post-Functionalization start This compound reaction1 Acrylation start->reaction1 reagents1 Acryloyl Chloride, TEA reagents1->reaction1 product1 Boc-NH-PEG1-Acrylate reaction1->product1 polymerization Photopolymerization product1->polymerization crosslinker PEGDA crosslinker->polymerization initiator Photoinitiator initiator->polymerization uv_light UV Light hydrogel1 Boc-Protected Hydrogel uv_light->hydrogel1 polymerization->uv_light deprotection TFA Treatment hydrogel1->deprotection washing PBS Wash deprotection->washing amine_hydrogel Amine-Functional Hydrogel washing->amine_hydrogel

Caption: Workflow for hydrogel synthesis and functionalization.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for materials synthesized using this compound or similar short PEG linkers. Actual values will vary depending on the specific reactants, reaction conditions, and characterization methods.

Table 1: Properties of PEGylated Nanoparticles

PropertyUnmodified NanoparticlesPEGylated NanoparticlesTargeted PEGylated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7125 ± 8
Zeta Potential (mV) -25 ± 3-10 ± 2-12 ± 2
Drug Loading Capacity (%) 15 ± 214 ± 213 ± 1.5
In Vitro Drug Release at 24h (%) 60 ± 545 ± 448 ± 5
Cellular Uptake in Target Cells (relative fluorescence units) 100 ± 1550 ± 10450 ± 40

Table 2: Properties of PEG-Based Hydrogels

PropertyControl Hydrogel (PEGDA only)Hydrogel with Pendant AminesRGD-Functionalized Hydrogel
Swelling Ratio (q) 15 ± 1.218 ± 1.517.5 ± 1.4
Young's Modulus (kPa) 50 ± 545 ± 448 ± 5
Amine Group Density (μmol/g) 050 ± 5N/A
Cell Adhesion (% of seeded cells) < 5%< 10%85 ± 7%

Conclusion

This compound is a valuable reagent for the development of new materials in the fields of drug delivery, nanotechnology, and tissue engineering. Its heterobifunctional nature allows for precise control over the introduction of functionality, leading to materials with enhanced biocompatibility, tailored drug release profiles, and specific cell-targeting capabilities. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this versatile linker in their own work.

References

Application Notes and Protocols for Utilizing Boc-NH-PEG1-OH in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Boc-NH-PEG1-OH, a heterobifunctional linker, in various cell culture applications. This document outlines its utility in bioconjugation, cell surface modification, and targeted drug delivery, complete with detailed protocols, quantitative data summaries, and workflow visualizations.

Introduction to this compound

This compound is a versatile tool in biomedical research, featuring a single polyethylene (B3416737) glycol (PEG) unit flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. The Boc protecting group provides strategic control over the reactivity of the amine, allowing for sequential conjugation reactions. This linker is particularly valuable for improving the solubility and stability of conjugated molecules, reducing non-specific binding, and providing a flexible spacer arm.[]

The core utility of this compound lies in its heterobifunctional nature. The hydroxyl group can be activated or modified to react with various functional groups, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, ready for conjugation to proteins, peptides, or other molecules.[2] This sequential reactivity is fundamental to creating complex bioconjugates for cell-based studies.

Key Applications in Cell Culture

  • Bioconjugation: Covalently linking molecules of interest, such as targeting ligands (e.g., antibodies, peptides) or therapeutic agents, to enhance their performance in a cellular context.

  • Cell Surface Modification: Modifying the surface of living cells to study or influence cell-cell interactions, adhesion, and signaling. The PEG component helps in reducing non-specific protein adsorption, a phenomenon known as biofouling.[3]

  • Targeted Drug Delivery: As a linker in the synthesis of constructs like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), facilitating the delivery of therapeutic payloads to specific cell types.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving PEGylated molecules in cell culture, providing insights into the expected outcomes of using this compound-derived conjugates.

Table 1: Effect of PEGylation on Cell Viability

Cell LinePEG DerivativeConcentrationViability (%)Citation
HeLaPEG-100020 mg/mL~95%[5]
L929PEG-100020 mg/mL~55%[5]
L929PEG-400020 mg/mL~60%[5]
HeLamPEGA-4800.1 mg/mL~30%[5]
L929mPEGA-4800.1 mg/mL~20%[5]

Table 2: Influence of PEGylation on Cellular Uptake

Cell LineNanoparticle TypePEG Mw (kDa)Uptake Reduction vs. Non-PEGylatedCitation
3T3 FibroblastsPolymer-coated NPs10~90%
MH-S Macrophages80x320 nm particlesN/ASignificant reduction[6]
MH-S Macrophages1.5 µm particlesN/ASignificant reduction[6]
MH-S Macrophages6 µm particlesN/ASignificant reduction[6]

Table 3: Impact of PEGylation on Protein Adsorption

Nanoparticle TypeAdsorbed ProteinPEG Mw (kDa)Reduction in Adsorption Layer ThicknessCitation
Polymer-coated NPsHuman Serum Albumin10~50%
Polymer-coated NPsFibrinogen10Significant reduction
PDMSAlbuminN/A66% decrease in adsorption[3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker (NH₂-PEG1-OH) as a free amine.[2]

Protocol 2: Conjugation of a Targeting Ligand via NHS Ester Chemistry

This protocol describes the conjugation of a carboxyl-containing targeting ligand to the deprotected NH₂-PEG1-OH.

Materials:

  • Deprotected NH₂-PEG1-OH

  • Carboxyl-containing targeting ligand

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the carboxyl-containing ligand (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected NH₂-PEG1-OH (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the NH₂-PEG1-OH solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate (Ligand-PEG1-OH) by preparative reverse-phase HPLC.[2][7]

Protocol 3: Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxicity of the newly synthesized PEGylated conjugate.

Materials:

  • Target cells (e.g., HeLa, L929)

  • Complete cell culture medium

  • 96-well plates

  • PEGylated conjugate

  • Phosphate Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL in 100 µL of complete medium and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the PEGylated conjugate in complete cell culture medium.

  • Remove the medium from the cells, wash once with PBS, and add 100 µL of the diluted conjugate solutions to the wells. Include untreated cells as a positive control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, wash the cells three times with PBS.

  • Add 100 µL of fresh medium containing 10% CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize the results to the untreated control cells to determine cell viability.[5][8]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz DOT language provide a clear visual representation of experimental processes and biological pathways.

G cluster_synthesis Conjugate Synthesis Boc_PEG This compound Deprotection Boc Deprotection (TFA in DCM) Boc_PEG->Deprotection Amine_PEG NH2-PEG1-OH Deprotection->Amine_PEG Conjugation Conjugation Amine_PEG->Conjugation Ligand Targeting Ligand (-COOH) Activation NHS/EDC Activation Ligand->Activation Activated_Ligand Activated Ligand (-NHS ester) Activation->Activated_Ligand Activated_Ligand->Conjugation Final_Conjugate Ligand-PEG1-OH Conjugation->Final_Conjugate

Caption: Synthesis of a targeting ligand-PEG conjugate.

G cluster_workflow Cellular Application Workflow cluster_assays Downstream Assays Conjugate Ligand-PEG-Drug Incubation Incubation with Conjugate Conjugate->Incubation Cell_Culture Target Cell Culture Cell_Culture->Incubation Washing Wash to Remove Unbound Conjugate Incubation->Washing Viability Cell Viability Assay (e.g., CCK-8, MTT) Washing->Viability Uptake Cellular Uptake Analysis (e.g., Flow Cytometry, Microscopy) Washing->Uptake Signaling Signaling Pathway Analysis (e.g., Western Blot) Washing->Signaling

Caption: Experimental workflow for cell-based assays.

G cluster_pathway Targeted Inhibition of EGFR Signaling Ligand_PEG_Inhibitor EGF-PEG-Inhibitor EGFR EGFR Ligand_PEG_Inhibitor->EGFR Binds & Inhibits Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols for Ligand Attachment Using Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-NH-PEG1-OH, a heterobifunctional linker, for the covalent attachment of ligands to various substrates. This linker is particularly valuable in bioconjugation, drug delivery, and surface modification applications where a short, hydrophilic spacer is desired. The protocols outlined below detail the necessary steps for activating the linker, conjugating it to a ligand, and attaching the ligand-linker construct to a functionalized surface or protein.

Introduction to this compound

This compound is a versatile chemical tool featuring a Boc (tert-butyloxycarbonyl) protected primary amine and a terminal hydroxyl group, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure offers several advantages for bioconjugation:

  • Controlled Reactivity: The Boc protecting group allows for selective deprotection of the amine, enabling directional and controlled conjugation strategies.

  • Hydrophilic Spacer: The short PEG spacer enhances the water solubility of hydrophobic molecules and provides a flexible linkage, which can improve the bioavailability and reduce the immunogenicity of the conjugated molecule.[1][2]

  • Bifunctionality: The presence of two distinct functional groups (amine and hydroxyl) allows for a two-stage conjugation process, minimizing undesirable side reactions.

Core Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development, including:

  • PROTAC® Synthesis: It can be used as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in the formation of Proteolysis Targeting Chimeras (PROTACs).[3][4]

  • Antibody-Drug Conjugates (ADCs): The linker can be employed to attach cytotoxic drugs to antibodies for targeted cancer therapy.[5]

  • Surface Functionalization: Ligands can be tethered to surfaces of nanoparticles, beads, or biosensors to facilitate specific binding events.

  • Peptide and Protein Modification: The linker can be used to modify peptides and proteins to enhance their therapeutic properties.[6]

Experimental Workflow Overview

The overall strategy for ligand attachment using this compound involves a series of sequential steps. The following diagram illustrates the general experimental workflow.

experimental_workflow cluster_linker_activation Linker Activation cluster_ligand_conjugation Ligand Conjugation cluster_deprotection Deprotection cluster_surface_attachment Surface/Protein Attachment cluster_characterization Characterization Boc_PEG_OH This compound Activated_OH Activated Linker (e.g., Boc-NH-PEG1-OTs) Boc_PEG_OH->Activated_OH Hydroxyl Activation (e.g., Tosylation) Conjugate Boc-NH-PEG1-Ligand Activated_OH->Conjugate Nucleophilic Substitution Ligand Amine-containing Ligand Ligand->Conjugate Deprotected_Conjugate H2N-PEG1-Ligand Conjugate->Deprotected_Conjugate Boc Deprotection (e.g., TFA) Final_Product Substrate-Ligand Conjugate Deprotected_Conjugate->Final_Product Amine Coupling Activated_Surface Activated Substrate (e.g., NHS-ester surface) Activated_Surface->Final_Product Characterization Analysis (MS, HPLC, etc.) Final_Product->Characterization egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation

References

Application Note: A Robust Protocol for the Deprotection of Boc-Protected PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of PEGylated compounds, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its stability in basic and nucleophilic conditions, combined with its facile removal under acidic conditions, makes it ideal for multi-step synthetic strategies.[1] The process of removing the Boc group, known as deprotection, is a critical step that regenerates the free amine for subsequent bioconjugation or modification.[2][3] This application note provides a detailed, robust protocol for the acidic cleavage of the Boc group from polyethylene (B3416737) glycol (PEG) linkers, along with troubleshooting guidance and methods for monitoring reaction progress.

The deprotection is an acidolysis reaction where reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleave the carbamate (B1207046) bond, releasing the free amine, typically as a salt, along with isobutene and carbon dioxide as by-products.[3][4] The choice of acid, solvent, and reaction conditions is crucial for achieving high yield and purity, especially when dealing with sensitive functional groups or high molecular weight PEG chains that can introduce steric hindrance.[5]

Key Considerations for Boc Deprotection of PEG Compounds
  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness under relatively mild conditions.[3][5] Concentrations typically range from 20-50% (v/v) in a suitable solvent like dichloromethane (B109758) (DCM).[1][5] For substrates resistant to these conditions, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][5]

  • Solvent Selection: The solvent must ensure the solubility of both the PEGylated compound and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotections.[1][5]

  • Scavengers: During acid-catalyzed cleavage, the released tert-butyl cation can cause side reactions by alkylating electron-rich amino acid residues like tryptophan or methionine.[6][7] To prevent this, scavengers are added to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[6][8]

  • Steric Hindrance: High molecular weight PEG chains can sterically hinder the acid's access to the Boc-protected amine, potentially slowing the reaction rate and requiring longer reaction times or stronger acidic conditions.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes the standard procedure for removing a Boc protecting group from a PEGylated compound using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343) (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any initial exotherm.

  • Reagent Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[5] If the substrate contains sensitive residues (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1–2 hours).[1][5]

    • TLC: The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[5]

    • LC-MS: This provides a more accurate assessment, allowing for quantification of the starting material and product.[5]

  • Work-up and Isolation: Upon completion, select one of the following work-up procedures:

    • Method A: Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1][5] To remove residual TFA, add toluene and co-evaporate; repeat this process three times.[5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][5]

    • Method B: Aqueous Work-up: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

    • Method C: Precipitation: Add the reaction mixture dropwise to a cold non-polar solvent, such as diethyl ether, to precipitate the deprotected PEG compound as its ammonium (B1175870) salt.[5] Isolate the product by filtration or centrifugation.[8]

Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dissolve Boc-PEG in anhydrous DCM cool Cool solution to 0°C start->cool 0.1-0.2 M add_reagents Add TFA (20-50%) + Scavenger (e.g., TIS) cool->add_reagents react Stir at 0°C (30 min), then warm to RT (1-2h) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor Check for completion workup Reaction Complete monitor->workup evap Evaporation of TFA/Solvent workup->evap neutralize Aqueous Wash (e.g., NaHCO3) workup->neutralize precipitate Precipitation (e.g., Diethyl Ether) workup->precipitate product_salt Deprotected Amine (TFA Salt) evap->product_salt product_free Deprotected Amine (Free Base) neutralize->product_free precipitate->product_salt

Caption: Experimental workflow for Boc deprotection of PEGylated compounds.

Data Presentation

Quantitative Data Summary

The following tables summarize common reaction conditions and the use of scavengers for the successful deprotection of Boc-protected PEG compounds.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Time (hours)Yield
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2High[1]
Trifluoroacetic Acid (TFA)50% (v/v)Dichloromethane (DCM)Room Temp1>95%[1]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2High[1]

Note: A study comparing 55% TFA in DCM with 100% TFA for solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that solvent choice is critical for reaction efficiency.[5][9]

Table 2: Common Scavengers for Mitigating Side Reactions in Boc Deprotection

ScavengerTarget Side ReactionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)Alkylation by tert-butyl cation2.5% - 5%Effective general scavenger, particularly for protecting tryptophan residues.[5][6]
WaterAlkylation by tert-butyl cation2.5%Often used in combination with other scavengers like TIS.[6]
ThioanisoleAlkylation by tert-butyl cation5%Particularly effective for protecting methionine residues.[6]
1,2-Ethanedithiol (EDT)Alkylation by tert-butyl cation2.5%Very effective for sulfur-containing residues, but has a strong odor.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.[5]- Increase the concentration of TFA (e.g., from 20% to 50%).- Extend the reaction time and continue monitoring.- Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]
Observation of Side Products - Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[6]- Add scavengers such as TIS and/or water to the reaction mixture.[6]
Degradation of Acid-Labile Groups - The molecule contains other functional groups (e.g., certain ester bonds) that are sensitive to the strong acidic conditions.- Consider milder deprotection methods, such as using Lewis acids (e.g., zinc bromide) or an oxalyl chloride/methanol system.[5]

References

Application Notes and Protocols for the Synthesis of Custom PROTACs using Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of custom Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker building block, Boc-NH-PEG1-OH. These guidelines are intended for professionals in the fields of chemical biology, medicinal chemistry, and drug discovery who are engaged in the development of novel targeted protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three key components:

  • A "warhead" that binds to the protein of interest (POI).[3][4]

  • A ligand that recruits an E3 ubiquitin ligase.[1][5]

  • A linker that connects the warhead and the E3 ligase ligand.[6]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][6] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[3]

This compound is a commonly used building block for the synthesis of PROTAC linkers. It features a Boc-protected amine for controlled, stepwise synthesis, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide appropriate spacing, and a terminal hydroxyl group for chemical ligation.[7][8][9]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation cycle.

General Synthetic Workflow

The synthesis of a custom PROTAC is a multi-step process that involves the sequential coupling of the warhead, linker, and E3 ligase ligand. The use of protecting groups, such as the Boc group in this compound, is crucial for directing the synthesis in a controlled manner.

Synthetic_Workflow Warhead Warhead (POI Ligand) with -COOH Final_PROTAC Final PROTAC Warhead-Linker-E3 Ligand Warhead->Final_PROTAC Amide Coupling Linker_E3 Boc-NH-PEG1-E3 Ligand Deprotected_Linker_E3 H2N-PEG1-E3 Ligand Linker_E3->Deprotected_Linker_E3 Boc Deprotection Boc_Linker This compound Boc_Linker->Linker_E3 Coupling E3_Ligand E3 Ligase Ligand with reactive group E3_Ligand->Linker_E3 Deprotected_Linker_E3->Final_PROTAC

Caption: General workflow for custom PROTAC synthesis.

Data Presentation

Table 1: Common Warheads for PROTAC Synthesis
WarheadTarget Protein(s)Functional Group for Linker Attachment
JQ1 AnalogBET Bromodomains (BRD2, BRD3, BRD4)Carboxylic Acid
Foretinibc-Met, multiple kinasesAmine, Hydroxyl
I-BET726 AnalogBET BromodomainsCarboxylic Acid
DasatinibBCR-Abl, Src family kinasesAmine
Nutlin-3 AnalogMDM2Carboxylic Acid
Table 2: Common E3 Ligase Ligands for PROTAC Synthesis
E3 Ligase LigandE3 Ligase RecruitedFunctional Group for Linker Attachment
Pomalidomide (B1683931) AnalogCereblon (CRBN)[6][10]Amine, Hydroxyl
Lenalidomide AnalogCereblon (CRBN)[6][10]Amine, Hydroxyl
Thalidomide AnalogCereblon (CRBN)[6]Amine, Hydroxyl
VH032 Analogvon Hippel-Lindau (VHL)[11][12]Hydroxyl
(S,R,S)-AHPCvon Hippel-Lindau (VHL)[13]Carboxylic Acid

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrates used. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Boc-NH-PEG1-Pomalidomide (Linker-E3 Ligand Intermediate)

This protocol describes the coupling of this compound to a pomalidomide derivative.

Materials:

  • Hydroxy-pomalidomide

  • This compound[7][8]

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve hydroxy-pomalidomide (1.0 eq) and this compound (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield the Boc-NH-PEG1-pomalidomide product.

  • Characterize the purified product by NMR and MS to confirm its identity and purity.[14]

Protocol 2: Boc Deprotection of Linker-E3 Ligand Intermediate

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

  • Boc-NH-PEG1-pomalidomide

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • For work-up, redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution to obtain the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Coupling of POI Ligand (Warhead) to the Deprotected Linker

This protocol describes the final amide bond formation to generate the PROTAC molecule.

Materials:

  • Deprotected H2N-PEG1-pomalidomide

  • Carboxylic acid-functionalized warhead (e.g., JQ1-acid) (1.0 eq)

  • Peptide coupling reagent, e.g., HATU, HBTU, or EDC/HOBt (1.2 eq)

  • Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine linker-E3 ligand intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude PROTAC can be purified by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[14]

Table 3: Representative Reagents for Amide Coupling Reactions
Coupling ReagentAdditiveBaseSolventTypical Reaction Time
HATUNoneDIPEA, TEADMF, DCM2-12 hours
HBTUHOBtDIPEA, TEADMF, DCM4-16 hours
EDCHOBt, Oxyma PureDIPEA, TEADMF, DCM12-24 hours
DCCOxyma PureNone/DIPEACH2Cl2/CH3CN4 hours

Biological Evaluation of Custom PROTACs

After successful synthesis and characterization, the custom PROTAC must be evaluated for its biological activity. Key experiments include assessing its ability to degrade the target protein and its effect on cell viability.

Biological_Evaluation_Workflow cluster_degradation Degradation Assay cluster_viability Cell Viability Assay start Synthesized PROTAC cell_culture Seed Cells in Plates start->cell_culture treatment Treat Cells with PROTAC (Dose-Response) cell_culture->treatment incubation Incubate (e.g., 24h) treatment->incubation lysis Cell Lysis incubation->lysis viability_assay e.g., MTT, CellTiter-Glo incubation->viability_assay western Western Blot lysis->western quant Quantify Protein Levels western->quant dc50 Calculate DC50 & Dmax quant->dc50 readout Measure Signal viability_assay->readout ic50 Calculate IC50 readout->ic50

Caption: Workflow for biological evaluation of PROTACs.

Protocol 4: Western Blotting for Protein Degradation Analysis

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the custom PROTAC for a specified time (e.g., 24 hours).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[16]

Protocol 5: Cell Viability Assay

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Treatment: After overnight incubation, treat the cells with a range of concentrations of the custom PROTAC.

  • Incubation: Incubate the cells for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).

  • Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.[15][17]

  • Data Analysis: Measure the absorbance or luminescence. Plot cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]

Table 4: Example Biological Evaluation Data for a Custom PROTAC
Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
Cell Line ABRD425>9050
Cell Line BKRAS G12D10085150
Cell Line CPI3K42.2388.668.0
Cell Line DmTOR45.474.9161.6

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

References

Application Notes and Protocols for Functionalizing Biomolecules with Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-OH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development.[1] Its structure features a Boc (tert-butyloxycarbonyl) protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. This configuration allows for a sequential and controlled approach to conjugating it with biomolecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]

These application notes provide detailed protocols for the functionalization of biomolecules using this compound, focusing on a two-step process: the activation of the hydroxyl group and the subsequent conjugation to a biomolecule after deprotection of the amine. This methodology is particularly relevant for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
CAS Number 26690-80-2
Appearance Colorless to light yellow viscous liquid
Storage Conditions Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group of this compound

To conjugate this compound to amine-containing biomolecules, the terminal hydroxyl group must first be converted to a reactive functional group, such as a carboxylic acid. This can be achieved through an oxidation reaction.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Anhydrous acetone (B3395972)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution while stirring.

  • Allow the reaction to proceed for 1-2 hours at 0°C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding isopropanol.

  • Extract the product with dichloromethane.

  • Wash the organic layer with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the carboxylated product, Boc-NH-PEG1-CH2COOH.

Protocol 2: Boc Deprotection of the Amine Group

The Boc protecting group on the amine must be removed to allow for conjugation. This is typically achieved under acidic conditions.[6]

Materials:

  • Boc-protected PEGylated biomolecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.[7]

  • If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.

Protocol 3: Conjugation of Activated Boc-NH-PEG1-COOH to a Biomolecule

This protocol describes the conjugation of the carboxylated PEG linker to a primary amine (e.g., lysine (B10760008) residue) on a protein or antibody using carbodiimide (B86325) chemistry.

Materials:

  • Boc-NH-PEG1-COOH (from Protocol 1)

  • Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve Boc-NH-PEG1-COOH, EDC, and NHS in the conjugation buffer. A molar ratio of 1:1.2:1.2 is a good starting point.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated PEG linker solution to the biomolecule solution. The molar excess of the linker over the biomolecule will determine the degree of labeling and should be optimized.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer.

  • Purify the PEGylated biomolecule using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Characterization of Functionalized Biomolecules

The success of the functionalization can be assessed using various analytical techniques.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MALDI-TOF or LC-MS) To determine the molecular weight of the conjugate and calculate the degree of PEGylation.[8][9]An increase in molecular weight corresponding to the number of attached PEG linkers.
SDS-PAGE To visualize the increase in molecular weight and assess the purity of the conjugate.A shift in the band of the PEGylated biomolecule to a higher molecular weight compared to the unmodified biomolecule.
UV-Vis Spectroscopy To determine the concentration of the biomolecule after conjugation.The absorbance at 280 nm can be used to calculate the protein concentration.
HPLC (Size-Exclusion or Reverse Phase) To assess the purity and heterogeneity of the PEGylated product.A shift in the retention time of the PEGylated biomolecule and the appearance of new peaks corresponding to different degrees of PEGylation.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical protein PEGylation experiment. Actual results will vary depending on the specific biomolecule and reaction conditions.

ParameterValue
Molar ratio of Linker:Protein 20:1
Reaction Time 2 hours
Reaction Temperature 25°C
Conjugation Efficiency 60-80%
Average Degree of PEGylation 2-4 PEG chains per protein
Yield of Purified Conjugate 50-70%

Visualizations

Experimental Workflow

G cluster_0 Activation of this compound cluster_1 Biomolecule Preparation cluster_2 Conjugation cluster_3 Purification & Characterization A This compound B Oxidation A->B C Boc-NH-PEG1-COOH B->C E EDC/NHS Activation C->E D Biomolecule (e.g., Antibody) F Conjugation Reaction D->F E->F G Boc-Protected Conjugate F->G H Boc Deprotection G->H I Final Functionalized Biomolecule H->I J Purification (SEC/Dialysis) I->J K Characterization (MS, SDS-PAGE) J->K

Caption: Experimental workflow for functionalizing biomolecules.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (with PEG Linker) PROTAC->Ternary Ternary->E3 Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Boc-NH-PEG1-OH in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG1-OH, a heterobifunctional linker, in the field of nanotechnology. The information presented herein is intended to guide researchers in the design and execution of experiments for the development of advanced drug delivery systems and other nanotherapeutics.

Introduction to this compound

This compound is a versatile molecule featuring a Boc-protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a sequential and controlled approach to bioconjugation. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, which can be selectively removed under acidic conditions to reveal a reactive primary amine. The hydroxyl group can be activated or used in various coupling reactions to attach the linker to a molecule or surface of interest.

The short PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in the surface functionalization of nanoparticles and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1][2]

Key Applications in Nanotechnology

The unique properties of this compound make it suitable for a range of applications in nanotechnology, primarily centered around bioconjugation and the modification of nanomaterials for biomedical use.

Surface Functionalization of Nanoparticles

This compound is widely employed in the surface modification of various nanoparticles, including liposomes, gold nanoparticles, and polymeric nanoparticles. This process, often referred to as PEGylation, offers several advantages:

  • Improved Stability: The PEG chain provides a steric barrier that prevents the aggregation of nanoparticles in biological media.

  • Enhanced Biocompatibility: PEGylation can reduce the immunogenicity of nanoparticles, leading to a lower chance of recognition and clearance by the immune system.

  • Prolonged Circulation Time: By masking the nanoparticle surface, PEGylation can reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the nanoparticles.

  • Platform for Further Conjugation: The deprotected amine group serves as a reactive handle for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) or therapeutic agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The PEG unit in this compound provides the necessary flexibility and solubility for the PROTAC molecule.

Quantitative Data on Functionalized Nanoparticles

The following tables provide representative data on the physicochemical properties of nanoparticles before and after functionalization with PEG linkers. It is important to note that these values are illustrative and can vary significantly based on the specific nanoparticle composition, the functionalization protocol, and the characteristics of the PEG linker used.

Table 1: Representative Physicochemical Characterization of PEGylated Liposomes

ParameterUnfunctionalized LiposomesPEGylated Liposomes
Mean Diameter (nm) 100 - 200110 - 220
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -20 to -40-10 to -30
Drug Encapsulation Efficiency (%) 70 - 9065 - 85

Note: The increase in diameter is expected upon PEGylation. The change in zeta potential reflects the shielding of the surface charge by the neutral PEG chains.

Table 2: Representative Physicochemical Characterization of Functionalized Gold Nanoparticles

ParameterCitrate-Capped AuNPsPEGylated AuNPs
Mean Diameter (nm) 15 - 2020 - 30
Surface Plasmon Resonance (λmax, nm) ~520~525
Zeta Potential (mV) -30 to -50-5 to -20

Note: The red-shift in the surface plasmon resonance peak and the decrease in the magnitude of the negative zeta potential are indicative of successful surface functionalization with PEG.

Experimental Protocols

The following are detailed protocols for the key applications of this compound. These should be considered as starting points and may require optimization for specific research needs.

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated sodium bicarbonate solution.

  • Extract the deprotected product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected linker (NH₂-PEG1-OH).

Protocol for Functionalizing Liposomes with this compound

This protocol outlines the incorporation of the this compound linker into a liposomal formulation, followed by deprotection and conjugation of a targeting ligand.

Materials:

  • Pre-formed liposomes with a reactive functional group (e.g., containing a maleimide-lipid for thiol conjugation or an NHS-ester-lipid for amine conjugation)

  • Boc-NH-PEG1-thiol (synthesized from this compound) or Boc-NH-PEG1-amine (deprotected this compound)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Protocol 4.1 for Boc deprotection

  • NHS-ester activated targeting ligand

Procedure:

  • Conjugation of Boc-NH-PEG1-linker to Liposomes:

    • Synthesize Boc-NH-PEG1-thiol by modifying the hydroxyl group of this compound.

    • Incubate the pre-formed maleimide-containing liposomes with an excess of Boc-NH-PEG1-thiol in the reaction buffer at room temperature for 2-4 hours with gentle stirring.

    • Remove unreacted linker by SEC.

  • Boc Deprotection on the Liposome (B1194612) Surface:

    • Treat the Boc-protected linker-functionalized liposomes with a mild acidic buffer (e.g., pH 4-5) or a solution of TFA in an appropriate solvent system that does not disrupt the liposomes. The conditions need to be carefully optimized.

    • Neutralize the liposome solution with a suitable buffer (e.g., PBS, pH 7.4).

    • Purify the deprotected liposomes using SEC.

  • Conjugation of Targeting Ligand:

    • Incubate the amine-functionalized liposomes with an NHS-ester activated targeting ligand in a suitable buffer (e.g., PBS, pH 7.4-8.0) for 2-4 hours at room temperature.

    • Quench any unreacted NHS-ester groups by adding a small amount of Tris buffer or glycine.

    • Purify the final targeted liposomes by SEC to remove unconjugated ligands and other reagents.

Protocol for Synthesizing a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Materials:

  • This compound

  • Warhead (targeting protein of interest) with a reactive carboxylic acid group

  • E3 ligase ligand with a reactive carboxylic acid group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Protocol 4.1 for Boc deprotection

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Coupling of Warhead to this compound:

    • Activate the carboxylic acid group of the warhead using HATU/HOBt and DIPEA in anhydrous DMF.

    • Add this compound to the activated warhead solution and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the resulting Boc-NH-PEG1-Warhead conjugate by preparative HPLC.

  • Boc Deprotection:

    • Deprotect the Boc group of the purified conjugate using the protocol described in 4.1.

    • Purify the resulting NH₂-PEG1-Warhead.

  • Coupling of E3 Ligase Ligand:

    • Activate the carboxylic acid group of the E3 ligase ligand using HATU/HOBt and DIPEA in anhydrous DMF.

    • Add the purified NH₂-PEG1-Warhead to the activated E3 ligase ligand solution and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

G cluster_0 Boc Deprotection Workflow This compound This compound Acidic Treatment (TFA/DCM) Acidic Treatment (TFA/DCM) This compound->Acidic Treatment (TFA/DCM) Step 1 Deprotected Linker (NH2-PEG1-OH) Deprotected Linker (NH2-PEG1-OH) Acidic Treatment (TFA/DCM)->Deprotected Linker (NH2-PEG1-OH) Step 2

Caption: General workflow for the deprotection of this compound.

G cluster_1 Nanoparticle Functionalization Workflow Nanoparticle Nanoparticle Functionalized NP (Boc-protected) Functionalized NP (Boc-protected) Nanoparticle->Functionalized NP (Boc-protected) Conjugation Boc-NH-PEG1-Linker Boc-NH-PEG1-Linker Boc-NH-PEG1-Linker->Functionalized NP (Boc-protected) Deprotection Deprotection Functionalized NP (Boc-protected)->Deprotection Functionalized NP (Amine-reactive) Functionalized NP (Amine-reactive) Deprotection->Functionalized NP (Amine-reactive) Targeted Nanoparticle Targeted Nanoparticle Functionalized NP (Amine-reactive)->Targeted Nanoparticle Conjugation Targeting Ligand Targeting Ligand Targeting Ligand->Targeted Nanoparticle G cluster_2 PROTAC Synthesis Logical Flow Warhead-COOH Warhead-COOH Coupling1 Amide Coupling Warhead-COOH->Coupling1 This compound This compound This compound->Coupling1 Intermediate1 Boc-NH-PEG1-Warhead Coupling1->Intermediate1 Deprotection Deprotection Intermediate1->Deprotection Intermediate2 NH2-PEG1-Warhead Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 E3_Ligase-COOH E3_Ligase-COOH E3_Ligase-COOH->Coupling2 Final_PROTAC Final_PROTAC Coupling2->Final_PROTAC

References

Troubleshooting & Optimization

Boc-NH-PEG1-OH solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-NH-PEG1-OH in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution and use of this compound in aqueous experimental setups.

Q1: My this compound is not dissolving in my aqueous buffer at room temperature. What should I do?

A1: Immediate precipitation or failure to dissolve is a common issue due to the hydrophobic nature of the Boc (tert-butyloxycarbonyl) protecting group, which counteracts the hydrophilicity of the short PEG1 chain. Here are steps to address this:

  • Gentle Heating: Warm the solution to 37-40°C. Many polyethylene (B3416737) glycol (PEG) compounds, even those with low molecular weight, can be slow to dissolve at room temperature and may require mild heating.

  • Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the compound.

  • Incremental Addition: Instead of adding the entire volume of the aqueous buffer at once, try adding it portion-wise to the this compound solid while vortexing or stirring continuously.

  • Co-solvent System: If your experimental conditions permit, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Q2: I observed a precipitate forming after initially dissolving this compound in my aqueous buffer. What could be the cause?

A2: Precipitation after initial dissolution can be attributed to several factors:

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

  • Temperature Change: If the solution was heated to dissolve the compound, cooling it back to room temperature could cause it to precipitate out.

  • pH of the Buffer: The stability of the Boc protecting group can be affected by the pH of the solution. While generally stable at neutral and basic pH, acidic conditions can lead to the cleavage of the Boc group. This change in the molecule's structure could potentially affect its solubility.

To resolve this, try to maintain the solution at the temperature at which it was dissolved, if your experiment allows. Also, ensure the pH of your buffer is suitable for your experiment and the stability of the this compound.

Q3: Can I use acidic or basic buffers to dissolve my this compound?

A3: Caution is advised when using non-neutral pH buffers.

  • Acidic Buffers (pH < 6): The Boc protecting group is labile (unstable) in acidic conditions and can be cleaved, resulting in the formation of the free amine (NH2-PEG1-OH).[1][2] This deprotection is often irreversible and will change the chemical properties of your compound.

  • Basic Buffers (pH > 8): The Boc group is generally stable in basic conditions.[3] However, very high pH values should be evaluated for their potential impact on the overall stability of your molecule and other components in your experimental system.

Q4: My this compound seems to be degrading in my aqueous solution over time. How can I prevent this?

A4: Degradation, likely the loss of the Boc group, can occur in aqueous solutions, especially if the pH is not well-controlled or if the solution is stored for an extended period.[3][4] Some studies have shown that Boc deprotection can even occur in boiling water without the presence of acid.[3][4]

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.

  • Storage of Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO, store it at -20°C or -80°C as recommended by the supplier.[5] Avoid repeated freeze-thaw cycles.

  • pH Monitoring: Ensure the pH of your aqueous buffer is stable and within a range that minimizes Boc group cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: While specific quantitative data is limited, the solubility of this compound in aqueous solutions is expected to be moderate to low at room temperature. The hydrophobicity of the Boc group significantly reduces its water solubility compared to its unprotected amine counterpart.[6] The short PEG1 chain enhances hydrophilicity, but may not be sufficient to overcome the effect of the Boc group for high aqueous solubility.[6][7]

Q2: How do the different parts of the this compound molecule influence its aqueous solubility?

A2: The solubility of this compound is a balance between its hydrophobic and hydrophilic components:

  • Boc (tert-butyloxycarbonyl) Group: This is a bulky and hydrophobic protecting group that limits water solubility.

  • PEG1 (Polyethylene Glycol) Linker: The single ethylene (B1197577) glycol unit is hydrophilic and promotes solubility in aqueous solutions.[7][8]

  • Hydroxyl (-OH) Group: This is a polar group that contributes positively to water solubility.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing concentrated stock solutions, water-miscible organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for similar compounds, with reported high solubility.[5] Dimethylformamide (DMF) can also be a suitable option.

Data Presentation

Table 1: Qualitative Solubility and Influencing Factors for this compound in Aqueous Solutions

ParameterInfluence on Aqueous SolubilityRecommendations & Remarks
Boc Group Decreases solubility due to its hydrophobic nature.The primary reason for limited aqueous solubility.
PEG1 Linker Increases solubility due to its hydrophilic nature.[7][8]The short length may not be sufficient for high solubility.
Temperature Increased temperature generally improves solubility.[9]Gentle warming (e.g., 37-40°C) can aid dissolution.
pH Acidic pH can lead to cleavage of the Boc group, which would increase the solubility of the resulting amine.[1][2]Use of acidic buffers will modify the compound. Neutral to slightly basic buffers are recommended to maintain the integrity of the Boc group.
Co-solvents Water-miscible organic solvents (e.g., DMSO, DMF) can significantly enhance solubility when used to prepare stock solutions.[5]Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution via Direct Dissolution

  • Weigh the desired amount of this compound in a sterile container.

  • Add a small volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the solid.

  • Vortex or stir the mixture vigorously.

  • If the compound does not fully dissolve, gently warm the solution to 37-40°C while continuing to mix.

  • A brief sonication in a water bath can also be used to facilitate dissolution.

  • Once dissolved, add the remaining volume of the aqueous buffer.

  • Use the solution fresh for your experiment.

Protocol 2: Preparation of a this compound Aqueous Solution from a DMSO Stock

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Pre-warm the target aqueous buffer to the desired experimental temperature.

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation.

Mandatory Visualization

G Troubleshooting Workflow for this compound Aqueous Solubility Issues start Start: Dissolve This compound in Aqueous Buffer check_dissolution Is the compound fully dissolved? start->check_dissolution troubleshoot Troubleshooting Steps: - Gentle Warming (37-40°C) - Sonication - Incremental Solvent Addition check_dissolution->troubleshoot No success Solution is ready for use. Prepare fresh and monitor for precipitation. check_dissolution->success Yes recheck_dissolution Is it dissolved now? troubleshoot->recheck_dissolution use_cosolvent Consider preparing a stock solution in DMSO/DMF and diluting into aqueous buffer. recheck_dissolution->use_cosolvent No recheck_dissolution->success Yes use_cosolvent->success precipitation Precipitation observed over time? success->precipitation precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation: - Maintain temperature - Check buffer pH (avoid acidic) - Prepare fresh solution precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->success

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Boc-NH-PEG1-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of reactions involving this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store and handle this compound?

This compound should be stored at -20°C for long-term stability (months to years).[1] For short-term use (days to weeks), it can be kept at 4°C.[1] It is recommended to store it in a dry, dark place and to avoid repeated freeze-thaw cycles.[2] When preparing solutions, ensure to use anhydrous solvents if the subsequent reaction is moisture-sensitive.

Reactions of the Hydroxyl (-OH) Group

Q2: I am getting a low yield in my esterification reaction with this compound and a carboxylic acid. What are the common causes and solutions?

Low yields in esterification reactions, particularly Fischer esterification, are often due to the reversible nature of the reaction and the presence of water.[3][4]

Troubleshooting Low Esterification Yield

Potential CauseRecommended Solution
Reaction Equilibrium The reaction of an alcohol and a carboxylic acid is an equilibrium process. To drive it towards the product, use a large excess of one reactant (typically the less expensive one).[4]
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials. Ensure all reagents and solvents are anhydrous. Use techniques to remove water as it forms, such as a Dean-Stark trap during azeotropic distillation with a solvent like toluene (B28343).[4]
Insufficient Catalyst A strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is typically required. Ensure the catalyst is active and used in the appropriate amount.[4]
Low Reaction Temperature Esterification reactions often require heating. If the temperature is too low, the reaction rate will be slow. Reaction temperatures of 60–110 °C are common.[4]
Steric Hindrance The bulky Boc protecting group or a sterically hindered carboxylic acid can slow down the reaction. In such cases, longer reaction times or more forcing conditions may be necessary. Alternatively, using activating agents for the carboxylic acid can improve efficiency.

Q3: What are some effective methods for activating the hydroxyl group of this compound for coupling reactions?

Activating the hydroxyl group can facilitate reactions with other molecules, such as coupling with another hydroxyl-containing compound.

Hydroxyl Activation Methods

Activating ReagentReaction TypeNotes
Tosyl Chloride (TsCl) Forms a tosylate, a good leaving groupThe reaction is typically carried out in the presence of a base like pyridine. The resulting tosylate can then be reacted with a nucleophile.
Mesityl Chloride (MsCl) Forms a mesylate, another good leaving groupSimilar to tosylation, this is performed with a base. Mesylates are also excellent for subsequent nucleophilic substitution reactions.
Carbonyl diimidazole (CDI) Forms an imidazolide (B1226674) intermediateThis can be a milder activation method. However, incomplete reactions have been reported, and optimization may be required.[5]
Diisocyanates (e.g., IPDI) Forms a urethane (B1682113) linkageThis method is suitable for coupling with another hydroxyl-containing molecule. The reaction can be catalyzed by dibutyltin (B87310) dilaurate (DBTL).[5]
Boc Deprotection

Q4: My Boc deprotection is incomplete. How can I improve the reaction efficiency?

Incomplete removal of the Boc group is a common issue. The stability of the Boc group is dependent on the strength of the acid used for its cleavage.

Troubleshooting Incomplete Boc Deprotection

Potential CauseRecommended Solution
Insufficient Acid Strength The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used. Increase the concentration of TFA (e.g., from 20% to 50% in Dichloromethane (DCM)). For very resistant cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time Deprotection is a kinetic process. If the reaction time is too short, deprotection may be incomplete. Monitor the reaction's progress using TLC, LC-MS, or NMR and extend the reaction time as needed.
Low Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle heating might be required for some substrates.
Steric Hindrance The PEG chain can sterically hinder the acid's approach to the Boc-protected amine. This can slow the reaction rate, especially for longer PEG chains. Longer reaction times may be necessary.
Poor Solvent Choice Ensure that the this compound is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.
Amide Coupling (Post-Deprotection)

Q5: After Boc deprotection, I am getting low yields in my amide coupling reaction. What should I check?

Low yields in amide coupling can be due to several factors, from the quality of the deprotected amine to the choice of coupling reagents and reaction conditions.

Troubleshooting Low Amide Coupling Yield

Potential CauseRecommended Solution
Incomplete Boc Deprotection Ensure the starting material for the coupling, the deprotected amine, is pure and free of the Boc-protected precursor. Verify the completion of the deprotection step by an appropriate analytical method (e.g., NMR, LC-MS).
Inefficient Coupling Reagents The choice of coupling reagent is critical. Common reagents include EDC, DCC, and HATU. For difficult couplings, stronger reagents like HATU may be more effective.
Presence of Moisture Amide coupling reactions are often sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents and reagents.
Incorrect Stoichiometry Ensure the correct molar ratios of the amine, carboxylic acid, and coupling reagents are used. Typically, a slight excess of the coupling reagents is employed.
Inappropriate Base A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often required to neutralize the amine salt (if it's an HCl or TFA salt from the deprotection step) and to facilitate the coupling reaction.
Reaction Time and Temperature Amide coupling reactions are often run at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using a strong acid catalyst and a Dean-Stark apparatus to remove water.

  • Apparatus Setup : Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flame-dry the glassware before use to ensure it is free of moisture.

  • Reagents : To the round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.1 eq), and a solvent that forms an azeotrope with water, such as toluene.

  • Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of a Boc-NH-PEG1-Derivative

This protocol provides a general method for the removal of the Boc protecting group using Trifluoroacetic acid (TFA).

  • Dissolution : Dissolve the Boc-protected PEG derivative in Dichloromethane (DCM) (e.g., 0.1-0.2 M).

  • Acid Addition : Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

  • Isolation : The resulting amine TFA salt can be used directly in the next step or purified if necessary.

Protocol 3: Amide Coupling of a Deprotected PEG-Amine with a Carboxylic Acid

This protocol describes a standard procedure for amide bond formation using HATU as the coupling agent.

  • Reagents : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).

  • Activation : Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition : Add a solution of the deprotected PEG-amine (1.0-1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction : Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or a mild aqueous acid/base to remove excess reagents and byproducts.

  • Purification : Dry the organic layer, concentrate, and purify the product by column chromatography or another suitable method like preparative HPLC.

Visual Guides

G cluster_start Starting Material cluster_step1 Step 1: -OH Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amine Reaction start This compound step1 Esterification or Etherification start->step1 Couple with R-COOH or R-X product1 Boc-NH-PEG1-OR step1->product1 step2 Boc Deprotection (TFA/DCM) product1->step2 product2 H2N-PEG1-OR step2->product2 step3 Amide Coupling (R'-COOH, HATU) product2->step3 final_product R'-CO-NH-PEG1-OR step3->final_product

Caption: Synthetic workflow using this compound.

G start Low Yield in Esterification Reaction q1 Is the reaction at equilibrium? start->q1 a1 Use excess of one reagent (e.g., the alcohol) q1->a1 Yes q2 Was water removed during the reaction? q1->q2 No a1->q2 a2 Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene) q2->a2 No q3 Is the catalyst active and sufficient? q2->q3 Yes a2->q3 a3 Add fresh catalyst or increase catalyst loading q3->a3 No q4 Is the reaction temperature and time adequate? q3->q4 Yes a3->q4 a4 Increase temperature and/or extend reaction time. Monitor by TLC/LC-MS. q4->a4 No end_node Improved Yield q4->end_node Yes a4->end_node G start Incomplete Boc Deprotection q1 Is acid concentration sufficient (e.g., 50% TFA)? start->q1 a1 Increase acid concentration or use a stronger acid (e.g., 4M HCl in dioxane) q1->a1 No q2 Is the reaction time long enough? q1->q2 Yes a1->q2 a2 Extend reaction time and monitor by TLC/LC-MS q2->a2 No q3 Is the PEG-derivative fully dissolved? q2->q3 Yes a2->q3 a3 Try a different solvent or increase solvent volume q3->a3 No end_node Complete Deprotection q3->end_node Yes a3->end_node

References

Technical Support Center: Boc-NH-PEG1-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG1-OH in their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for using this compound in a conjugation reaction?

The general workflow involves a three-stage process:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield a free primary amine.

  • Hydroxyl Group Activation: The terminal hydroxyl (-OH) group is converted into a more reactive functional group, such as a tosylate, mesylate, or an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation.

  • Conjugation: The activated PEG linker is reacted with the target molecule (e.g., protein, peptide, small molecule) containing a compatible functional group (e.g., amine, thiol, carboxyl).

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Activation cluster_2 Phase 3: Conjugation A This compound B NH2-PEG1-OH A->B  Acidic  Cleavage C Activated NH2-PEG1-X B->C  Activation  Reagent E Conjugated Product C->E D Target Molecule (e.g., Protein-NH2) D->E

Caption: Overall workflow for this compound conjugation.

Troubleshooting Guide: Boc Deprotection

Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?

Incomplete Boc deprotection is a common issue and can be attributed to several factors.

Troubleshooting Incomplete Boc Deprotection

Common Cause Troubleshooting Steps
Insufficient Acid Strength/Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM). For resistant substrates, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress using TLC or LC-MS. While the reaction is often performed at room temperature, gentle warming may be necessary for some substrates.[1]
Steric Hindrance For sterically hindered substrates, longer reaction times and higher acid concentrations may be required.

| Solvent Issues | Ensure the Boc-protected PEG linker is fully dissolved. DCM is a common solvent, but other options like dioxane can be explored if solubility is an issue.[1] |

Q3: I'm observing side products after deprotection. What could be the cause?

Side product formation can occur due to the reactivity of the carbocation intermediate formed during Boc cleavage.

Troubleshooting Side Products in Boc Deprotection

Side Product/Issue Cause Solution
Alkylation of sensitive residues (e.g., Trp, Met, Tyr) The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains. Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or ethanedithiol (EDT).

| Degradation of acid-labile groups | Other functional groups in your molecule may be sensitive to the acidic conditions. | Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) and carefully monitor the reaction. |

Troubleshooting Guide: Hydroxyl Group Activation

Q4: I am having trouble activating the hydroxyl group of my deprotected NH2-PEG1-OH. What are the common methods and what could be going wrong?

The primary methods for activating the hydroxyl group are tosylation/mesylation and direct activation for ester formation (e.g., NHS ester).

G cluster_0 Activation Pathways A NH2-PEG1-OH B NH2-PEG1-OTs/OMs A->B  Tosylation/  Mesylation C NH2-PEG1-O-Ester A->C  Esterification  (e.g., NHS ester, Mitsunobu)

Caption: Activation pathways for the hydroxyl group.

Troubleshooting Hydroxyl Activation

Problem Possible Cause Suggested Solution
Low yield of tosylated/mesylated product Incomplete reaction due to insufficient reagents or deactivation of TsCl/MsCl by moisture. Ensure anhydrous reaction conditions. Use a slight excess of tosyl chloride (TsCl) or mesyl chloride (MsCl) and a suitable base (e.g., pyridine (B92270), triethylamine) to scavenge the HCl byproduct.[2][3]
Side reaction with the amine group. If the amine is deprotected, it can react with TsCl/MsCl. It is often preferable to perform the hydroxyl activation before Boc deprotection.
Difficulty in forming an NHS ester Inefficient activation of a carboxyl group for coupling to the PEG-OH. The more common route is to use a PEG linker that already has a carboxyl group (e.g., Boc-NH-PEG-COOH) and activate that to an NHS ester. For direct esterification of this compound with a carboxyl-containing molecule, use coupling agents like DCC/DMAP or consider a Mitsunobu reaction.

| Side products in Mitsunobu reaction | Formation of triphenylphosphine (B44618) oxide and reduced azodicarboxylate byproducts can complicate purification. | Use of polymer-supported reagents or modified reagents can facilitate easier purification. Ensure the pKa of the nucleophile (carboxylic acid) is appropriate for the reaction.[4][5][6] |

Troubleshooting Guide: Conjugation Reactions

Q5: My conjugation of an activated PEG linker to a primary amine is inefficient. How can I improve the yield?

The most common method for conjugating to primary amines is through an NHS ester-activated PEG. The efficiency of this reaction is highly pH-dependent.

Optimizing NHS Ester Conjugation to Amines

Parameter Recommended Condition Rationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5) The primary amine needs to be in its unprotonated, nucleophilic form (-NH2). Below pH 7, the amine is protonated (-NH3+) and unreactive. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction.[4][7][8][9]
Buffer Amine-free buffers (e.g., PBS, HEPES, borate) Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[7][9]
Molar Ratio 5- to 20-fold molar excess of PEG-NHS ester to the amine-containing molecule. Drives the reaction to completion. The optimal ratio should be determined empirically.[7]

| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C. | Reaction time depends on the reactivity of the amine and the stability of the NHS ester at the chosen pH. |

Q6: I am having issues with conjugating my tosylated PEG (PEG-OTs) to a thiol or carboxylate. What should I consider?

Tosylated PEGs are good electrophiles for substitution reactions with nucleophiles like thiols and carboxylates.

Troubleshooting PEG-OTs Conjugations

Nucleophile Common Problems Troubleshooting Steps
Thiol (-SH) Low reactivity. Ensure the reaction is carried out under basic conditions (pH > 8) to deprotonate the thiol to the more nucleophilic thiolate (-S-). Use a polar aprotic solvent like DMF or DMSO.
Oxidation of thiols to disulfides. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Carboxylate (-COOH) Low nucleophilicity of the carboxylate. The reaction requires elevated temperatures and a polar aprotic solvent. Convert the carboxylate to its salt (e.g., using a non-nucleophilic base) to increase its nucleophilicity.

| | Side reactions. | The tosylate is a good leaving group, and elimination reactions can compete with substitution, especially with hindered substrates. |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If your target molecule contains acid-sensitive groups prone to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the resulting NH2-PEG1-OH, often as a TFA salt, by precipitating in cold diethyl ether or by another suitable chromatographic method.

Protocol 2: Tosylation of NH2-PEG1-OH (assuming prior Boc deprotection)

Note: It is often advantageous to tosylate the this compound first and then deprotect the Boc group to avoid side reactions with the amine.

  • Dissolve the PEG-OH in anhydrous DCM or pyridine.

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents) portion-wise.

  • If using DCM as the solvent, add a base like triethylamine (B128534) or pyridine (1.5-2.0 equivalents) to act as an acid scavenger.

  • Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl (to remove excess base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Mitsunobu Esterification of this compound with a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C under an inert atmosphere.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.[10]

Quantitative Data Summary

Table 1: Comparison of Acidic Conditions for Boc Deprotection

Reagent System Reaction Time (min) Typical Purity (by HPLC) Notes
20% TFA in DCM 60 >95% Standard, mild conditions.
50% TFA in DCM 30 >98% Faster deprotection, suitable for most substrates.[11]
95% TFA, 2.5% H2O, 2.5% TIS 120 >97% "Reagent K," includes scavengers to prevent side reactions.

| 4M HCl in Dioxane | 30-60 | >95% | Stronger acid system, useful for resistant groups. |

Table 2: Reaction Conditions for NHS Ester Conjugation to Primary Amines

pH Relative Reaction Rate Half-life of NHS Ester Typical Yield
7.0 Low Several hours Low to Moderate
7.5 Moderate ~1 hour Good
8.0 High ~30 minutes High
8.5 Very High ~15 minutes High (if reaction is fast)

| 9.0 | Very High | <10 minutes | Variable (hydrolysis competes significantly)[12] |

References

Technical Support Center: Optimizing Boc-NH-PEG1-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Boc-NH-PEG1-OH coupling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two key functional groups: a primary hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc). The hydroxyl group can be activated or reacted with an activated molecule, and the Boc-protecting group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.

Q2: What is the most common strategy for coupling the hydroxyl group of this compound to a carboxylic acid?

The most common and direct method is carbodiimide-mediated esterification. This involves activating the carboxylic acid of your molecule of interest using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of an additive like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP). The activated carboxylic acid then reacts with the hydroxyl group of this compound to form a stable ester bond.

Q3: How do I choose the right buffer for my coupling reaction?

The choice of buffer is critical and depends on the specific coupling chemistry. For carbodiimide-mediated activation of carboxylic acids, it is crucial to use a buffer that is free of extraneous carboxyl and amine groups.[1] A MES (4-morpholinoethanesulfonic acid) buffer is a suitable choice for this step.[1] Phosphate buffers can also be used, but they may lead to lower reaction efficiency.[1] For subsequent reactions involving an amine (after deprotection of the Boc group), a non-amine containing buffer like phosphate-buffered saline (PBS) at a slightly alkaline pH is recommended.

Q4: At what pH should I perform the coupling reaction?

The optimal pH depends on the reaction step:

  • Carboxylic Acid Activation with EDC/NHS: This step is most efficient at a slightly acidic pH of 4.5-6.0.[2]

  • Esterification with the Hydroxyl Group: The reaction between the activated carboxylic acid and the hydroxyl group of the PEG can proceed under the same acidic conditions used for activation.

  • Amine Coupling (after Boc deprotection): If you deprotect the Boc group to reveal the amine, subsequent coupling of this amine to an NHS-activated molecule is most efficient at a pH of 7-9.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Incomplete activation of the carboxylic acid.Ensure your carbodiimide reagent (EDC/DCC) is fresh and has been stored under anhydrous conditions. Perform the activation step in an appropriate buffer (e.g., MES) at the optimal pH (4.5-6.0).[2]
Hydrolysis of the activated species.Use freshly prepared activated molecule solutions. Minimize exposure to aqueous environments before the addition of this compound.
Suboptimal buffer composition.Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the EDC/NHS activation step, as they will compete in the reaction.[5]
Steric hindrance around the hydroxyl or carboxylic acid group.Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance.
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate.This is a common side reaction with carbodiimide chemistry, especially if the subsequent reaction with the hydroxyl group is slow.[6] Adding NHS or Sulfo-NHS can help to form a more stable intermediate, reducing the formation of this byproduct.[1]
Unwanted Deprotection of Boc Group Exposure to strong acidic conditions during the coupling reaction.While the EDC activation is optimal at a slightly acidic pH, prolonged exposure to very low pH can lead to premature deprotection of the Boc group. Maintain the pH within the recommended range of 4.5-6.0.
Difficulty in Purifying the Final Product Presence of unreacted starting materials and byproducts.Utilize appropriate chromatographic techniques such as size exclusion chromatography (SEC) or reversed-phase HPLC for purification.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Esterification of a Carboxylic Acid with this compound

This protocol describes the coupling of a molecule containing a carboxylic acid to the hydroxyl group of this compound using EDC and NHS.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)

Procedure:

  • Dissolve Reagents: Dissolve your carboxylic acid-containing molecule in the Activation Buffer. In a separate vial, dissolve this compound in a minimal amount of anhydrous organic solvent.

  • Activate Carboxylic Acid: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of your carboxylic acid. Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction: Add the activated carboxylic acid solution to the this compound solution.

  • Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching: Quench the reaction by adding the quenching solution to consume any unreacted activated esters.

  • Purification: Purify the final conjugate using an appropriate chromatographic method.

Data Presentation

Table 1: Recommended Buffer Conditions for this compound Coupling Strategies

Reaction Step Objective Recommended Buffer Optimal pH Range Key Considerations
Step 1A: Esterification Activate carboxylic acid for reaction with -OH groupMES Buffer4.5 - 6.0Avoid amine and carboxylate-containing buffers.[1]
Step 1B: Amidation (Post-Deprotection) React deprotected amine with an NHS-esterPhosphate-Buffered Saline (PBS)7.0 - 8.5Buffer should be free of primary amines.[2]

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction Molecule_COOH Molecule-COOH EDC_NHS EDC + NHS (MES Buffer, pH 4.5-6.0) Molecule_COOH->EDC_NHS Activation Activated_Molecule Activated Molecule-NHS Ester EDC_NHS->Activated_Molecule Boc_PEG_OH This compound Activated_Molecule->Boc_PEG_OH Esterification Activated_Molecule->Boc_PEG_OH Final_Product Boc-NH-PEG1-O-Molecule

Caption: Workflow for carbodiimide-mediated esterification.

G cluster_troubleshooting Troubleshooting Low Coupling Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (EDC/NHS fresh?) Start->Check_Reagents Check_Buffer Verify Buffer Composition (No competing groups?) Check_Reagents->Check_Buffer Reagents OK Success Improved Yield Check_Reagents->Success Replaced Reagents Check_pH Optimize Reaction pH (4.5-6.0 for activation?) Check_Buffer->Check_pH Buffer OK Check_Buffer->Success Changed Buffer Increase_Time_Temp Increase Reaction Time/Temp Check_pH->Increase_Time_Temp pH OK Check_pH->Success Adjusted pH Increase_Time_Temp->Success

References

Boc-NH-PEG1-OH storage and stability guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage, handling, and stability assessment of Boc-NH-PEG1-OH. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions. Recommendations vary slightly between suppliers, but the general consensus is to store it in a well-sealed container, protected from light and moisture. For optimal shelf life, refer to the summary table below.

Q2: How should I handle this compound upon receiving it?

A2: this compound is often shipped at room temperature for short durations.[1] Upon receipt, it is best practice to promptly store it at the recommended temperature. The compound is a viscous liquid, which should be handled in a clean, dry environment to prevent contamination.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[1] When preparing solutions in DMSO, it is highly recommended to use a fresh, unopened bottle of anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can compromise the stability of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: The most significant vulnerability of this compound is the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Exposure to acidic conditions can lead to the cleavage of the Boc group, resulting in the formation of the free amine. The PEG linker itself can be susceptible to oxidation over long periods or under harsh conditions.

Q5: How long can I store solutions of this compound?

A5: Stock solutions of this compound in a suitable anhydrous solvent like DMSO can be stored for short periods. For longer-term storage, it is recommended to keep aliquots at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound in its pure form and as a stock solution.

FormStorage TemperatureDurationRecommendations
Pure -20°CUp to 3 yearsKeep dry and protected from light.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -20°CUp to 1 monthUse anhydrous solvent; aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage of stock solutions.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide will help you troubleshoot common issues related to the stability and handling of this compound.

Issue 1: Loss of Compound Activity or Inconsistent Results

If you observe a decrease in the expected reactivity or inconsistent outcomes in your experiments, it may be due to the degradation of this compound.

A Start: Inconsistent Experimental Results B Check Storage Conditions: - Temperature? - Light exposure? - Moisture ingress? A->B C Review Solution Preparation: - Anhydrous solvent used? - Fresh DMSO? - Aliquoted properly? A->C D Assess Experimental pH: - Any acidic reagents or buffers used? A->D E Purity Analysis: - Perform LC-MS or NMR to check for degradation products. B->E C->E G Conclusion: Boc group likely cleaved due to acidic conditions. D->G F Conclusion: Compound likely degraded due to improper storage or handling. E->F Degradation detected H Conclusion: Compound is stable; investigate other experimental parameters. E->H No degradation detected

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Unexpected Side Products in Reaction

The presence of unexpected side products can often be traced back to the deprotection of the Boc group, leading to unintended reactions of the newly formed primary amine.

  • Potential Cause: The reaction environment may be inadvertently acidic. Even trace amounts of acid can be sufficient to cause some level of deprotection.

  • Solution: Carefully review all reagents and solvents used in your reaction for any acidic components. If possible, perform the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to scavenge any stray protons.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general approach for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a mild acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a mild base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal Stress: Incubate a sample of the pure compound and a stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a sample of the pure compound and a stock solution to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the remaining percentage of this compound and identify any major degradation products.

Visualizing Stability and Degradation

The chemical structure of this compound and its primary point of vulnerability are illustrated below.

cluster_Boc Boc Protecting Group cluster_cleavage Acid-Labile Site Boc_group C(CH3)3-O-C=O N N-H Boc_group->N cleavage_site <-- Cleavage here by H+ PEG1 -(CH2)2- N->PEG1 OH -OH PEG1->OH

Caption: Chemical structure of this compound highlighting the acid-labile Boc group.

References

Technical Support Center: Synthesis of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in ADC synthesis?

A1: PEG (Polyethylene Glycol) linkers are hydrophilic spacers used in ADC constructs to connect the antibody to the cytotoxic payload.[1][2] Their primary roles are to:

  • Enhance Solubility: Many cytotoxic payloads are hydrophobic and can cause the ADC to aggregate in aqueous solutions. The hydrophilic nature of PEG linkers helps to solubilize the entire ADC molecule.[1][2]

  • Improve Stability: By preventing aggregation and providing a protective "shield" around the payload, PEG linkers enhance the stability of the ADC in circulation.

  • Prolong Half-life: The increased hydrodynamic volume of the PEGylated ADC can reduce renal clearance, thus extending its circulation half-life.

  • Reduce Immunogenicity: PEGylation can mask potential epitopes on the payload or linker, reducing the risk of an immune response.

Q2: What are the main causes of aggregation during ADC synthesis with PEG linkers?

A2: Aggregation of ADCs is a common challenge that can arise from several factors, even when using PEG linkers:[3]

  • Payload Hydrophobicity: Highly hydrophobic payloads are a primary driver of aggregation. If the hydrophilicity of the PEG linker is insufficient to counteract the payload's hydrophobicity, aggregation can still occur.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4] ADCs with a very high DAR (e.g., >6) can also experience rapid clearance from circulation.[5][6]

  • Unfavorable Conjugation Conditions: The pH, buffer composition, and presence of organic co-solvents used during the conjugation reaction can impact antibody stability and promote aggregation.[3] For instance, a pH close to the antibody's isoelectric point can minimize its solubility and lead to aggregation.[3]

  • Inappropriate Linker Length: The length of the PEG chain is crucial. A linker that is too short may not provide sufficient shielding of the hydrophobic payload, while an excessively long linear linker might lead to increased exposure of the hydrophobic components.[7]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence ADC aggregation and efficacy?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts its properties:

  • Efficacy: Generally, a higher DAR leads to greater in vitro potency as more cytotoxic payload is delivered to the target cell.[5][6]

  • Aggregation and Stability: Higher DAR values increase the hydrophobicity of the ADC, thereby increasing the propensity for aggregation and decreasing thermal stability.[4]

  • Pharmacokinetics: ADCs with a very high DAR (e.g., 9-10) can exhibit rapid clearance from the bloodstream, often due to increased uptake by the liver, which can reduce overall efficacy.[5][6] An optimal DAR of around 2 to 4 is often targeted to balance potency and pharmacokinetic properties.[1]

Q4: What are the key analytical techniques to detect and quantify ADC aggregation?

A4: Several analytical methods are employed to monitor ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution and can also provide information about aggregation.[10][11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the heterogeneity of macromolecules in solution and can provide detailed information about the size and shape of aggregates.

Troubleshooting Guide

This guide addresses common issues encountered during ADC synthesis with PEG linkers and provides potential solutions.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during conjugation. ADC Aggregation: The ADC is aggregating and falling out of solution due to high hydrophobicity.1. Optimize DAR: Reduce the molar excess of the linker-payload during conjugation to target a lower DAR (e.g., 2-4).[1]2. Increase Linker Hydrophilicity: Use a PEG linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) or a branched PEG linker to better shield the hydrophobic payload.[1][7]3. Adjust Buffer Conditions: Ensure the conjugation buffer pH is not near the antibody's isoelectric point. A common pH for lysine (B10760008) conjugation is around 7.4-8.5.[3][14] Optimize the ionic strength of the buffer.[3]
SEC analysis shows a high percentage of high molecular weight species (HMWS). Formation of Soluble Aggregates: The ADC is forming soluble aggregates that are not precipitating.1. Formulation Optimization: Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20 or 80) in the final formulation buffer.[15]2. Immobilized Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support (e.g., affinity resin). This physically separates the antibodies during the reaction, preventing them from aggregating.[3][15]3. Purification: Use preparative SEC to remove existing aggregates from the final product.[16]
Low yield of purified ADC. Aggregation and Loss During Purification: The ADC may be aggregating during the purification steps, leading to loss of material.1. Optimize Purification Buffers: Ensure that the buffers used for chromatography (e.g., SEC, HIC) are optimized for ADC stability (pH, ionic strength).2. Gentle Handling: Avoid harsh conditions such as vigorous mixing or multiple freeze-thaw cycles that can induce aggregation.
Inconsistent DAR values between batches. Variability in Conjugation Reaction: The efficiency of the conjugation reaction may be inconsistent.1. Precise Reagent Preparation: Ensure accurate and consistent concentrations of the antibody and linker-payload solutions. Protect moisture-sensitive reagents from hydrolysis.[16]2. Controlled Reaction Time and Temperature: Standardize the incubation time and temperature for the conjugation reaction.[16]3. Effective Quenching: Consistently apply a quenching reagent to stop the reaction at the desired time point.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters and their impact on ADC aggregation and properties.

ParameterValue/RangeImpact on Aggregation & PropertiesReference(s)
Drug-to-Antibody Ratio (DAR) 2 - 4Optimal range for balancing efficacy and minimizing aggregation and rapid clearance.[1]
> 6Increased propensity for aggregation and rapid in vivo clearance.[5][6]
9 - 10Significant and rapid clearance, primarily through liver uptake.[5][6]
PEG Linker Length PEG4, PEG8, PEG12, PEG24Longer PEG chains generally increase hydrophilicity and reduce aggregation. A PEG24 side chain on a dipeptide linker showed maximal hydrophilicity and stability.[7][17]
Short vs. Long Branched LinkersLonger branched linkers (e.g., containing a PEG8 equivalent) can improve ADC activity compared to shorter ones (e.g., PEG4 equivalent).[7]
Conjugation pH (for Lysine Conjugation) 7.4 - 8.5A commonly used pH range for efficient conjugation to lysine residues while maintaining antibody stability. Avoid the antibody's isoelectric point.[14][16]
Buffer Ionic Strength (SEC Mobile Phase) ~150 mM NaClThe addition of salt to the mobile phase can suppress electrostatic interactions between the ADC and the SEC column, leading to better separation.[9]
HIC Mobile Phase (Starting Buffer) High salt concentration (e.g., 1.5 M (NH4)2SO4)High salt concentrations promote the hydrophobic interactions necessary for separation in HIC.[12]

Experimental Protocols

General Protocol for ADC Synthesis via Lysine Conjugation with a PEG Linker

This protocol outlines a general procedure for conjugating a payload to an antibody via its lysine residues using a PEG linker with an NHS-ester reactive group.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-PEG-Payload linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC or TFF).

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.[16]

  • Linker-Payload Preparation:

    • Dissolve the NHS-PEG-Payload linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the antibody solution. A common starting point is a 5-10 fold molar excess over the antibody.[16]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.[16]

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters.[16]

    • Incubate for 30 minutes at room temperature.[16]

  • Purification:

    • Remove unconjugated linker-payload and quenching reagent by size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

    • The purified ADC can be further characterized for DAR, aggregation, and purity.

Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a standard method for analyzing the aggregation of ADCs using SEC.

Materials:

  • HPLC or UHPLC system.

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[8]

  • Mobile Phase: Phosphate-buffered saline (PBS) or a similar physiological buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 6.8-7.4).[9]

  • ADC sample.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for HPLC) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Separation:

    • Inject 10-20 µL of the prepared sample onto the column.

    • The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Detection:

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (HMWS), the monomer, and low molecular weight species (LMWS).

    • Calculate the percentage of aggregates and other species relative to the total peak area.

Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregate Analysis

This protocol describes a general method for determining the DAR distribution and assessing the hydrophobicity profile of an ADC using HIC.

Materials:

  • HPLC system.

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): e.g., 50 mM sodium phosphate with 1.5 M ammonium (B1175870) sulfate, pH 7.0.[12]

  • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

  • ADC sample.

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with Mobile Phase A until the baseline is stable.

  • Sample Injection:

    • Inject the ADC sample onto the equilibrated column. The high salt concentration promotes binding of the ADC species to the hydrophobic stationary phase.

  • Elution Gradient:

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

    • As the salt concentration decreases, the ADC species will elute in order of increasing hydrophobicity. Unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR values.

  • Detection:

    • Monitor the elution profile with a UV detector at 280 nm.

  • Data Analysis:

    • The different peaks correspond to different DAR species. The area of each peak can be used to calculate the relative abundance of each species and the average DAR of the mixture. A broad or tailing peak for a specific DAR species may indicate heterogeneity or aggregation.

Visualizations

Signaling Pathways and Logical Relationships

cluster_causes Root Causes of ADC Aggregation cluster_prevention Preventative & Mitigation Strategies Payload High Payload Hydrophobicity Aggregation ADC Aggregation Payload->Aggregation DAR High Drug-to-Antibody Ratio (DAR) DAR->Aggregation Conditions Suboptimal Conjugation Conditions (pH, Buffer) Conditions->Aggregation Linker Inadequate PEG Linker Properties Linker->Aggregation Opt_Linker Optimize Linker (Length, Branching) Aggregation->Opt_Linker Opt_DAR Control & Optimize DAR (e.g., 2-4) Aggregation->Opt_DAR Opt_Conditions Optimize Reaction Conditions (pH, Temp) Aggregation->Opt_Conditions Formulation Formulation with Stabilizing Excipients Aggregation->Formulation Immobilize Immobilized Conjugation Aggregation->Immobilize Purification Purification to Remove Aggregates Aggregation->Purification

Caption: Factors contributing to ADC aggregation and corresponding mitigation strategies.

Experimental Workflow

start Start: Antibody & Linker-Payload step1 Antibody Buffer Exchange (Amine-free buffer, e.g., PBS) start->step1 step2 Conjugation Reaction (mAb + Linker-Payload) step1->step2 step3 Quench Reaction (e.g., Tris buffer) step2->step3 ccp1 Critical Point: - pH, Temp, Co-solvents - Molar Ratio (DAR) step2->ccp1 step4 Purification (e.g., SEC, TFF) - Remove excess reagents step3->step4 step5 Characterization (SEC, HIC, MS) step4->step5 ccp2 Critical Point: - Aggregate Removal step4->ccp2 end Final ADC Product step5->end

Caption: Experimental workflow for ADC synthesis highlighting critical aggregation control points.

References

PROTAC Synthesis and Evaluation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC synthesis and biological evaluation, with a focus on overcoming low reaction yields and poor degradation efficiency.

Frequently Asked Questions (FAQs)

Section 1: Troubleshooting Low Synthetic Yield

Q1: My amide coupling reaction to link the warhead/E3 ligand to the linker is resulting in a low yield. What are the common causes and solutions?

Low yields in amide bond formation are a frequent challenge in PROTAC synthesis due to the often complex and sterically hindered nature of the reacting fragments. Common causes include:

  • Poor activation of the carboxylic acid: Standard coupling reagents may not be efficient for all substrates.

  • Low nucleophilicity of the amine: The amine on your warhead or E3 ligase ligand might be weakly nucleophilic, for example, if it's an aniline (B41778) derivative.

  • Steric hindrance: Bulky groups near the reacting centers can impede the reaction.

  • Side reactions: The formation of byproducts such as anhydrides from the carboxylic acid can reduce the yield.[1]

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and outcome.

Troubleshooting Strategies:

  • Optimize Coupling Reagents: Experiment with a range of coupling reagents. If standard reagents like HATU or EDC/HOBt fail, consider more potent options like COMU or T3P. For difficult couplings, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, though this can sometimes lead to side reactions.

  • Screen Solvents and Bases: Test different solvents (e.g., DMF, DCM, THF) and bases (e.g., DIPEA, NMM). The choice of base is crucial, especially when dealing with amine salts (e.g., HCl or TFA salts), as additional equivalents of base may be required.

  • Adjust Reaction Conditions: Vary the reaction temperature and time. Some challenging couplings may benefit from elevated temperatures, while others might require prolonged reaction times at room temperature.

  • Consider Alternative Linker Chemistry: If amide bond formation remains problematic, consider using alternative, highly efficient ligation chemistries such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2] This approach often provides higher yields and requires less optimization.

Q2: I am using "click chemistry" (CuAAC) to synthesize my PROTAC, but the yield is still low. What should I check?

While generally high-yielding, "click chemistry" can sometimes be problematic. Here are some factors to investigate:

  • Purity of Azide and Alkyne Components: Ensure that your azide- and alkyne-functionalized precursors are pure. Impurities can interfere with the reaction.

  • Copper Source and Ligand: The choice of copper catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) source like CuBr) and ligand (e.g., TBTA) is critical. Ensure they are of high quality and used in the correct stoichiometry.

  • Oxygen Contamination: The Cu(I) catalyst is sensitive to oxidation. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent System: The reaction is typically performed in a mixture of solvents like t-BuOH/H₂O or DMSO. The choice of solvent can affect the solubility of your components and the reaction efficiency.

Q3: My PROTAC is difficult to purify. What are the best practices for PROTAC purification?

PROTACs are often large, greasy molecules that can be challenging to purify. Common impurities include unreacted starting materials and byproducts from side reactions.

  • Primary Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs.[2] A C18 column is typically a good starting point.

  • Method Development: Optimize the gradient of your mobile phases (commonly acetonitrile (B52724) and water with additives like TFA or formic acid) to achieve good separation of your product from impurities.

  • Characterization: After purification, it is crucial to confirm the identity and purity of your PROTAC using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][] NMR is particularly useful for identifying residual solvents and other impurities.[6]

Section 2: Troubleshooting Low Degradation Efficiency

Q1: My PROTAC shows weak or no degradation of the target protein. What are the potential reasons?

This is a common issue in PROTAC development, and the causes can be multifaceted. A systematic approach to troubleshooting is essential.

  • Poor Cell Permeability: PROTACs are large molecules and often exhibit poor membrane permeability.[7]

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for degradation.[8]

  • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for the target protein.

  • "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which inhibits the formation of the productive ternary complex and reduces degradation.[8]

Troubleshooting Workflow for Low Degradation Efficiency

G start Low or No Degradation Observed permeability Assess Cell Permeability (e.g., Cellular Uptake Assay) start->permeability ternary_complex Evaluate Ternary Complex Formation (e.g., NanoBRET, AlphaLISA) start->ternary_complex e3_ligase Check E3 Ligase Expression (e.g., Western Blot, qPCR) start->e3_ligase hook_effect Test for Hook Effect (Wide Dose-Response) start->hook_effect permeability_solution Modify Linker to Improve Physicochemical Properties (e.g., add PEG units) permeability->permeability_solution Poor Permeability ternary_complex_solution Redesign Linker (Vary length, composition, attachment points) ternary_complex->ternary_complex_solution Weak/No Complex Formation e3_ligase_solution Select a Different Cell Line or a Different E3 Ligase e3_ligase->e3_ligase_solution Low/No Expression hook_effect_solution Use Optimal PROTAC Concentration (Lower concentrations) hook_effect->hook_effect_solution Bell-Shaped Curve Observed

Caption: A logical workflow for troubleshooting low or no target protein degradation.

Q2: I observe a bell-shaped dose-response curve (the "Hook Effect"). What does this mean and how should I proceed?

A bell-shaped or "hook effect" curve is a classic phenomenon in PROTAC research where degradation efficiency decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes that cannot bring the two proteins together for ubiquitination.

What to do:

  • Confirm with a Wide Dose-Response: Perform a degradation experiment with a broad range of PROTAC concentrations (e.g., from pM to µM) to fully characterize the bell-shaped curve.

  • Determine Optimal Concentration (DC₅₀ and Dₘₐₓ): Identify the concentration that gives the maximal degradation (Dₘₐₓ) and the concentration at which 50% of the target protein is degraded (DC₅₀). For future experiments, use concentrations at or around the Dₘₐₓ.

  • Biophysical Confirmation: Use assays like AlphaLISA or NanoBRET to directly measure ternary complex formation across a range of PROTAC concentrations. This will provide direct evidence of the hook effect at the molecular level.[9][10][11][12][13][14][15][16][]

Q3: How critical is the linker in my PROTAC design?

The linker is a critical determinant of PROTAC efficacy.[8] Its properties dictate the geometry and stability of the ternary complex.

  • Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric clashes, but not so long that the interaction is unproductive.

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are often used to improve solubility, while alkyl chains provide more rigidity.[8]

  • Attachment Points: The "exit vector," or the point at which the linker is attached to the warhead and E3 ligase ligand, is crucial and should not interfere with protein binding.[8]

If you are experiencing low degradation, synthesizing a small library of PROTACs with varying linker lengths and compositions is a standard optimization strategy.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during PROTAC evaluation.

Table 1: Example Amide Coupling Reagent Screen for PROTAC Synthesis

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
HATU-DIPEADMF251245
EDCHOBtDIPEADCM251630
COMU-DIPEADMF25865
SOCl₂ (via acid chloride)-PyridineDCM0 to 25455

Table 2: Example Western Blot Densitometry Data for a Dose-Response Experiment

PROTAC Conc. (nM)Normalized Target Protein Level (%)
0 (Vehicle)100
185
1052
5015
10010
50025
100040

From this data, the DC₅₀ is approximately 10 nM, and the Dₘₐₓ is 90% degradation at 100 nM. The increase in protein levels at 500 nM and 1000 nM indicates a hook effect.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[18][19]

1. Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 min at 4°C). d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

5. Detection and Analysis: a. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. b. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin). c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[20][21][22]

1. Reaction Setup (on ice): a. Prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin. b. In separate tubes, add the purified target protein, the E3 ligase complex (e.g., VHL or CRBN complex), and the PROTAC at the desired final concentration (or DMSO as a control). c. Add the master mix to each reaction tube to initiate the reaction.

2. Incubation: a. Incubate the reactions at 30-37°C for 1-2 hours.

3. Quenching and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Boil the samples at 95°C for 5 minutes. c. Analyze the reaction products by Western blot, probing with an antibody against the target protein. A high molecular weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.

Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells

This assay measures the formation of the ternary complex in real-time within live cells.[9][11][12][16]

1. Cell Preparation: a. Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®. b. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

2. Assay Procedure: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. b. Add the PROTAC at various concentrations to the wells. c. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

3. Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the BRET signal indicates the formation of the ternary complex. A subsequent decrease at higher concentrations confirms the hook effect.

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

Synthesis_Workflow start Design PROTAC synthesis_warhead Synthesize/ Acquire Warhead start->synthesis_warhead synthesis_e3 Synthesize/ Acquire E3 Ligand start->synthesis_e3 synthesis_linker Synthesize/ Acquire Linker start->synthesis_linker functionalize_warhead Functionalize Warhead (e.g., with Alkyne) synthesis_warhead->functionalize_warhead functionalize_e3 Functionalize E3 Ligand (e.g., with Azide) synthesis_e3->functionalize_e3 coupling Couple Fragments (e.g., Click Chemistry or Amide Coupling) synthesis_linker->coupling functionalize_warhead->coupling functionalize_e3->coupling purification Purify Crude PROTAC (e.g., RP-HPLC) coupling->purification characterization Characterize Pure PROTAC (LC-MS, NMR) purification->characterization end Biochemical/ Cellular Assays characterization->end

Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.

References

Side reactions of Boc-NH-PEG1-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-(tert-butoxycarbonyl)-2-aminoethanol, is a heterobifunctional linker molecule. It contains a Boc-protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. The Boc group provides a temporary shield for the amine, allowing for selective reactions at the hydroxyl terminus.[1] Its primary applications are in bioconjugation, drug delivery, and as a building block in the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

Q2: What are the most common side reactions associated with this compound?

The most common side reactions can be categorized into two main stages of its use:

  • During coupling reactions involving the hydroxyl group:

    • Formation of N-acylurea: When using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the intermediate O-acylisourea can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[4][5]

    • O-acylation of other hydroxyl-containing residues: In the context of peptide synthesis or modification of molecules with multiple hydroxyl groups, there is a risk of undesired acylation of other serine, threonine, or tyrosine residues.[6]

  • During the deprotection of the Boc group:

    • Alkylation by the tert-butyl cation: Acid-catalyzed removal of the Boc group releases a reactive tert-butyl cation. This cation can alkylate electron-rich amino acid residues, particularly tryptophan and methionine, leading to unwanted modifications of peptides or proteins.[7]

    • Incomplete deprotection: Insufficient acid strength, reaction time, or poor resin swelling (in solid-phase synthesis) can lead to incomplete removal of the Boc group, resulting in a mixture of protected and deprotected material.[8]

Q3: How can I avoid the formation of N-acylurea during coupling reactions with DCC?

The formation of N-acylurea can be significantly suppressed by the addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in a procedure known as the Steglich esterification.[5][9] DMAP intercepts the reactive O-acylisourea intermediate to form a more stable and reactive acyl-pyridinium species, which then efficiently reacts with the alcohol, minimizing the rearrangement to N-acylurea.[5]

Q4: What are scavengers and why are they crucial during Boc deprotection?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the acidic cleavage of the Boc group. By reacting with the tert-butyl cations, scavengers prevent them from causing side reactions with sensitive amino acid residues like tryptophan and methionine.[10] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[10]

Troubleshooting Guides

Problem 1: Low Yield in Esterification with a Carboxylic Acid
Possible Cause Solution
Formation of N-acylurea byproduct with DCC Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) to the reaction mixture. This will facilitate the esterification and minimize the formation of the N-acylurea side product.[5][9]
Steric Hindrance For sterically hindered carboxylic acids or alcohols, increase the reaction time and ensure anhydrous conditions. Consider using a more potent coupling reagent system, though this may require further optimization to avoid other side reactions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.
Alternative Coupling Reagent Consider using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of catalytic DMAP as an alternative to DCC. The byproducts of this reaction, t-butanol and CO₂, are volatile and easily removed.[11][12]
Problem 2: Side Products Observed After Boc Deprotection
Possible Cause Solution
Alkylation of sensitive residues (e.g., Trp, Met) Use a scavenger cocktail in your deprotection solution. A common and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]
Incomplete Deprotection Increase the concentration of TFA (e.g., from 50% to 95% in dichloromethane) or extend the reaction time. For solid-phase synthesis, ensure adequate swelling of the resin to allow for efficient reagent penetration.[8] A study showed that 55% TFA in DCM can result in higher purity peptides compared to 100% TFA due to better resin swelling.[8]
Acid-labile protecting groups also cleaved If your molecule contains other acid-sensitive groups, consider a milder deprotection method or an alternative protecting group strategy for those functionalities.

Quantitative Data

Table 1: Effectiveness of Scavenger Cocktails in Boc Deprotection

This table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue, as determined by HPLC analysis.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Side Product
95% TFA / 5% H₂O85%15%
95% TFA / 2.5% TIS / 2.5% H₂O>98%<2%
Reagent K (TFA/phenol/water/thioanisole/EDT)>99%<1%

Data adapted from literature on scavenger efficiency.[10]

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid with this compound (Steglich Esterification)

This protocol describes a general procedure for the coupling of a carboxylic acid to the hydroxyl group of this compound using DCC and DMAP.

Materials:

  • Carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of a Boc-NH-PEG1-Ester Conjugate

This protocol outlines the removal of the Boc protecting group using a TFA/scavenger cocktail.

Materials:

  • Boc-NH-PEG1-Ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.

  • Slowly add the deprotection cocktail to the solution of the PEG conjugate.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

experimental_workflow cluster_esterification Steglich Esterification cluster_deprotection Boc Deprotection A Carboxylic Acid + this compound B Add DCC + DMAP in DCM A->B C Reaction at 0°C to RT B->C D Workup & Purification C->D E Boc-NH-PEG1-Ester D->E F Boc-NH-PEG1-Ester G Add TFA/TIS/H2O in DCM F->G H Reaction at RT G->H I Evaporation & Neutralization H->I J H2N-PEG1-Ester I->J

Caption: Experimental workflow for the coupling and deprotection of this compound.

troubleshooting_logic cluster_coupling During Coupling cluster_deprotection During Deprotection start Side Reaction Observed? coupling_issue Low Yield? start->coupling_issue Yes deprotection_issue Unexpected Mass? start->deprotection_issue Yes n_acylurea N-acylurea formation coupling_issue->n_acylurea Yes add_dmap Add DMAP n_acylurea->add_dmap alkylation Alkylation by t-butyl cation deprotection_issue->alkylation Yes add_scavengers Add Scavengers (TIS/H2O) alkylation->add_scavengers

Caption: Troubleshooting decision tree for common side reactions.

References

Technical Support Center: Optimizing Reactions with Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the molar ratio of reactants when using Boc-NH-PEG1-OH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as N-(tert-butoxycarbonyl)ethanolamine, is a short, heterobifunctional linker molecule.[1] It contains a Boc-protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. It is commonly used in bioconjugation and is a foundational building block for synthesizing PROTACs (Proteolysis Targeting Chimeras), where it acts as a linker to connect a target protein ligand with an E3 ligase ligand.[2] The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to allow for subsequent reactions.[1]

Q2: What is the most common reaction involving the -OH group of this compound?

The terminal hydroxyl group (-OH) of this compound is typically reacted with a carboxylic acid on a target molecule to form an ester bond. This reaction often requires activation of the carboxylic acid using carbodiimide (B86325) chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.

Q3: How do I choose the starting molar ratio for my coupling reaction?

For initial experiments, a good starting point is to use a molar excess of the more readily available or less expensive reactant. When coupling this compound to a precious or complex molecule (e.g., a protein, antibody, or complex small molecule), it is common to use an excess of the this compound linker and the coupling reagents. A typical starting point is a 1.5 to 5-fold molar excess of this compound over the limiting reactant.

Q4: Why is the short length of the PEG1 linker a critical consideration?

The single PEG unit makes this compound a very short linker. This can be advantageous for creating compact conjugates but may also lead to steric hindrance, where the reactive sites on the molecules are too crowded to react efficiently.[3] If you are coupling to a sterically hindered site, you may need to increase the molar excess of reactants or consider a longer PEG linker (e.g., PEG2, PEG3, etc.) to provide more space for the reaction to occur.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conjugation efficiency is a common problem in coupling reactions. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored correctly in a desiccated environment. Use an appropriate molar excess of coupling reagents, typically 1.5-2.0 equivalents relative to the carboxylic acid.
Incorrect Reaction pH The activation of a carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent coupling of the activated ester to an amine is most efficient at a pH of 7.0-8.5. For esterification with the -OH of this compound, maintaining a slightly acidic to neutral pH for the activation step is crucial.
Steric Hindrance The reactive site on your target molecule may be sterically hindered, which is a key concern with a short linker like PEG1.[3] Increase the molar excess of this compound (e.g., 5 to 10-fold excess). Increase the reaction time or temperature (if the stability of your molecules permits). Consider using a longer PEG linker to increase the distance between the molecules.
Hydrolysis of Activated Ester The activated ester intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially at higher pH. Prepare the activation solution immediately before use and add it to the reaction mixture promptly.
Sub-optimal Molar Ratio The initial molar ratio may be too low. Systematically increase the molar excess of this compound and the coupling reagents in increments (e.g., from 1.5x to 3x, 5x, etc.) to find the optimal ratio for your specific system.
Presence of Competing Nucleophiles Buffers containing primary amines (like Tris or glycine) or other nucleophiles can compete with the intended reaction. Use non-nucleophilic buffers such as MES, HEPES, or phosphate-buffered saline (PBS).
Issue 2: Presence of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired conjugate.

Potential Cause Recommended Solution
Side Reactions with Coupling Reagents EDC can react with itself to form an N-acylisourea byproduct. Adding NHS or HOBt to the reaction can suppress this side reaction and improve the yield of the desired product.
Modification of Other Functional Groups If your target molecule has multiple reactive sites (e.g., multiple carboxylic acids or other nucleophiles), you may get a mixture of products. Consider using protecting groups for sensitive functionalities that are not involved in the desired reaction.
Racemization In reactions involving chiral centers, particularly with amino acids, racemization can occur. Using additives like HOBt or HOAt can help to suppress racemization.[4]

Experimental Protocols

General Protocol for Coupling a Carboxylic Acid to this compound

This protocol describes a general procedure for forming an ester bond between a molecule containing a carboxylic acid and the hydroxyl group of this compound using EDC/NHS chemistry. Note: Molar ratios should be optimized for each specific application.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5, if pH adjustment is needed post-activation)

Procedure:

  • Preparation:

    • Bring all reagents to room temperature before use.

    • Prepare stock solutions of Molecule-COOH and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve your Molecule-COOH in the activation buffer.

    • Add EDC (1.5-2.0 molar equivalents relative to Molecule-COOH) and NHS (1.5-2.0 molar equivalents relative to Molecule-COOH) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add this compound (start with 1.5-5.0 molar equivalents relative to Molecule-COOH) to the activated mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small amount of water to hydrolyze any remaining activated esters.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the identity and purity of the product using techniques like LC-MS and NMR.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_purification 4. Purification & Analysis prep_reagents Equilibrate Reagents to Room Temperature prep_solutions Prepare Stock Solutions (Anhydrous Solvent) prep_reagents->prep_solutions dissolve_acid Dissolve Molecule-COOH in Activation Buffer (pH 4.5-6.0) add_reagents Add EDC and NHS (1.5-2.0 eq) dissolve_acid->add_reagents incubate_activation Incubate 15-30 min at Room Temperature add_reagents->incubate_activation add_peg Add this compound (1.5-5.0 eq) incubate_activation->add_peg incubate_coupling Incubate 2h @ RT or Overnight @ 4°C add_peg->incubate_coupling purify Purify Conjugate (e.g., HPLC) incubate_coupling->purify analyze Characterize Product (LC-MS, NMR) purify->analyze

Caption: Workflow for coupling a carboxylic acid with this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low or No Product Yield check_reagents Are coupling reagents (EDC/NHS) fresh and stored correctly? start->check_reagents reagents_no Replace with fresh reagents and repeat experiment. check_reagents->reagents_no No check_ph Was the pH for activation (4.5-6.0) and coupling (7.0-8.5) optimal? check_reagents->check_ph Yes success Yield Improved reagents_no->success ph_no Optimize reaction pH. check_ph->ph_no No check_ratio Is the molar ratio of This compound sufficient? check_ph->check_ratio Yes ph_no->success ratio_no Increase molar excess of This compound and coupling reagents. check_ratio->ratio_no No check_steric Could steric hindrance be an issue? check_ratio->check_steric Yes ratio_no->success steric_yes Increase reaction time/temp. Consider a longer PEG linker. check_steric->steric_yes Yes check_steric->success No steric_yes->success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Boc-NH-PEG1-OH Reactions and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of temperature on reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound?

A1: For long-term stability, this compound should be stored in its pure form at -20°C for up to three years or at 4°C for up to two years.[1] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] For shipping, it is generally stable at room temperature in the continental US.[1][2]

Q2: What are the primary reactions involving this compound, and how are they influenced by temperature?

A2: The two primary reactive sites on this compound are the Boc-protected amine and the terminal hydroxyl group. The main reactions are:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine. This is typically achieved under acidic conditions or by heating. Temperature plays a critical role in the rate and selectivity of thermal deprotection.

  • Hydroxyl Group Reactions: The -OH group can undergo various reactions, such as esterification or etherification (e.g., Mitsunobu reaction), to couple the PEG linker to other molecules. These reactions are also temperature-sensitive, with specific temperature profiles required for optimal yield and purity.

Q3: Is the Boc protecting group on this compound stable at elevated temperatures?

A3: The stability of the Boc group is dependent on the reaction conditions. While stable under basic conditions, its lability increases with acidity, even at moderate temperatures.[3] Thermally, the Boc group can be removed without any catalyst at high temperatures, generally around 150°C or higher, though some substrates may undergo deprotection at temperatures as low as 100°C over longer reaction times.[4] For typical laboratory applications at physiological temperatures (e.g., 37°C), the Boc group is generally stable in a non-acidic medium.[3]

Troubleshooting Guides

Boc Deprotection Reactions

Problem 1: Incomplete or slow Boc deprotection when using thermal methods.

  • Possible Cause: The reaction temperature is too low or the reaction time is too short.

  • Solution:

    • Increase the reaction temperature. Thermal deprotection often requires temperatures of 150°C or higher for a practical rate.[4]

    • Increase the reaction time. At temperatures around 100°C, the reaction may take 2-3 days.[4]

    • Consider the solvent. Solvents like trifluoroethanol (TFE) and methanol (B129727) can facilitate thermal deprotection at lower temperatures compared to THF or toluene.[5] For instance, N-Boc imidazole (B134444) can be fully deprotected in TFE at 120°C in 20 minutes.[5]

Problem 2: Formation of side products or decomposition during thermal Boc deprotection.

  • Possible Cause: The reaction temperature is too high.

  • Solution:

    • Reduce the reaction temperature and increase the reaction time. High temperatures can lead to side reactions like elimination and racemization for chiral substrates.[4]

    • If the target molecule is thermally sensitive, consider alternative deprotection methods that do not require high heat, such as using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol at room temperature.[6]

Problem 3: Selective deprotection of a Boc group in a molecule with multiple protecting groups is not working.

  • Possible Cause: The temperature and solvent are not optimized for selective deprotection.

  • Solution:

    • Precisely control the temperature. Different N-Boc protected amines have different thermal labilities. For example, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups.[5][7]

    • A stepwise increase in temperature can allow for selective deprotection. For example, an aryl N-Boc group might be removed at 150°C, while the alkyl N-Boc remains, which can then be removed at a higher temperature (e.g., 230°C).[7]

Hydroxyl Group Reactions (Esterification & Mitsunobu)

Problem 4: Low yield in an esterification reaction with a carboxylic acid.

  • Possible Cause: The reaction temperature is not optimal, or an inappropriate coupling method is being used.

  • Solution:

    • For simple esterifications, heating (reflux) may be necessary. For example, using EDC/HCl in DCM can be performed at 60°C.[8]

    • For more sensitive substrates, a Mitsunobu reaction is often performed at 0°C to room temperature.[9][10] Ensure the correct order of reagent addition, typically adding the azodicarboxylate (e.g., DEAD or DIAD) last and slowly at 0°C.[9][10]

Problem 5: Formation of byproducts in a Mitsunobu reaction.

  • Possible Cause: The reaction temperature is too high, or the nucleophile (carboxylic acid) is not acidic enough.

  • Solution:

    • Maintain a low temperature (0°C) during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions.[9] The reaction can then be allowed to slowly warm to room temperature.

    • A common side product is the azodicarboxylate adduct. This can occur if the nucleophile is not sufficiently acidic (pKa > 13).[9]

Quantitative Data Summary

Table 1: Temperature Effects on Thermal Boc Deprotection of Various N-Boc Amines

Substrate TypeSolventTemperature (°C)TimeYield (%)Reference
N-Boc ImidazoleTFE12025 min>94[5][7]
N-Boc AnilineTFE24035 min>94[5][7]
N-Boc PhenethylamineTFE24090 min>94[5][7]
N-Boc Tryptamine (Aryl)Methanol15030 min90 (mono-deprotected)[5]
N-Boc Tryptamine (Alkyl)Methanol23045 min73 (fully deprotected)[7]
N-Boc Amino AcidsIonic Liquid1505-6 hVariable (improved with water)[11]
N-Boc Amino AcidsIonic Liquid + 2 equiv. TFA13010 minHigh[11]

Experimental Protocols

Protocol 1: General Thermal Boc Deprotection in Continuous Flow

This protocol is based on the selective deprotection of N-Boc protected amines.[5]

  • Prepare a 0.1 M solution of the N-Boc protected compound (e.g., a derivative of this compound) in a suitable solvent (e.g., methanol or TFE).

  • Pump the solution through a stainless steel coil reactor of a defined volume (e.g., 10 mL).

  • Set the temperature of the reactor according to the lability of the Boc group (e.g., 150°C for a more labile aryl N-Boc or 230°C for a less labile alkyl N-Boc).

  • Adjust the flow rate to achieve the desired residence time (e.g., 30-45 minutes).

  • Pass the reaction stream through a back pressure regulator (e.g., 24 bar) to maintain the solvent in a liquid state above its boiling point.

  • Collect the effluent and concentrate it under reduced pressure to obtain the crude deprotected product.

  • Purify the product by standard methods such as column chromatography if necessary.

Protocol 2: Mitsunobu Esterification of this compound

This protocol is a general procedure for the Mitsunobu reaction.[9][10]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the carboxylic acid (1-1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in an anhydrous solvent such as THF or diethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0°C for a short period and then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate, and the triphenylphosphine oxide byproduct can often be removed by filtration.

  • Wash the filtrate successively with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection Workflow start_deprotection Start with Boc-NH-PEG1-Derivative choose_method Choose Deprotection Method start_deprotection->choose_method thermal Thermal Deprotection choose_method->thermal Heat-stable substrate acidic Acidic Deprotection (e.g., TFA/DCM) choose_method->acidic Heat-sensitive substrate setup_thermal Set Temperature & Time thermal->setup_thermal run_acidic Run at 0°C to RT acidic->run_acidic monitor_deprotection Monitor Reaction (TLC, LC-MS) setup_thermal->monitor_deprotection run_acidic->monitor_deprotection workup_purify_deprotection Workup and Purification monitor_deprotection->workup_purify_deprotection end_deprotection Deprotected Amine workup_purify_deprotection->end_deprotection

Caption: Boc Deprotection Experimental Workflow.

troubleshooting_logic issue Issue: Incomplete Thermal Boc Deprotection temp_low Is Temperature > 150°C? issue->temp_low time_short Is Reaction Time Sufficient? temp_low->time_short Yes increase_temp Action: Increase Temperature temp_low->increase_temp No solvent_choice Is Solvent Optimal? (e.g., TFE, MeOH) time_short->solvent_choice Yes increase_time Action: Increase Reaction Time time_short->increase_time No change_solvent Action: Change to More Polar Solvent solvent_choice->change_solvent No re_evaluate Re-evaluate Reaction solvent_choice->re_evaluate Yes increase_temp->re_evaluate increase_time->re_evaluate change_solvent->re_evaluate

Caption: Troubleshooting Incomplete Thermal Boc Deprotection.

References

Technical Support Center: Purification of Boc-NH-PEG1-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-NH-PEG1-OH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?

A1: The most common impurities include unreacted starting materials (e.g., the molecule being conjugated to this compound), excess this compound, and byproducts from the coupling reaction. If the starting material for the synthesis of the conjugate has multiple reactive sites, you may also find species with multiple PEG linkers attached. Additionally, byproducts from the decomposition of coupling reagents can also be present.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound conjugates?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques.[1]

  • HPLC , particularly Reversed-Phase HPLC (RP-HPLC), is excellent for quantifying purity and separating closely related species. Since PEG compounds lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often necessary.[][]

  • NMR spectroscopy provides structural confirmation of the desired conjugate and can help identify and quantify residual solvents and reaction byproducts.[1][4] The disappearance of the signal from the tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) can confirm successful deprotection if that is the subsequent step.[4]

  • Mass Spectrometry (MS) is crucial for confirming the molecular weight of the final conjugate.[4]

  • Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[4]

Q3: What are the general purification strategies for this compound conjugates?

A3: The primary purification strategies are:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1]

  • Preparative HPLC (Prep-HPLC): This technique offers higher resolution for separating closely related impurities.

  • Liquid-Liquid Extraction: This can be used to remove certain impurities if there is a significant difference in solubility between the product and contaminants.[1]

  • Precipitation/Crystallization: This can be effective for removing highly non-polar or polar impurities by precipitating the product from a suitable solvent system.[1]

Q4: How stable is the Boc protecting group during purification?

A4: The Boc group is generally stable to most bases and nucleophiles but is labile to acidic conditions.[5][6] Care must be taken during flash chromatography on silica (B1680970) gel, as the silica can be slightly acidic, potentially causing partial deprotection of the Boc group.[7][8][9][10] This is more likely with prolonged exposure or when using acidic eluents. During RP-HPLC, using eluents containing a high concentration of trifluoroacetic acid (TFA) can also lead to Boc group cleavage, especially if the fractions are left to stand for extended periods or are heated during solvent evaporation.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on TLC plate. The polar nature of the PEG chain can cause streaking on silica gel.[1][12]* Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607).[1][12] * Adding a small amount of a polar solvent like ethanol (B145695) or isopropanol (B130326) to the chloroform mobile phase can also improve the spot shape.[1] * For visualization, since PEG compounds are often UV-inactive, use a stain such as potassium permanganate (B83412) or an iodine chamber.[13]
Poor separation of product and impurities by flash chromatography. The polarity difference between the desired conjugate and impurities (e.g., starting materials, di-pegylated species) may be insufficient for good separation with a standard solvent system.[1]* Utilize a shallow and slow gradient during flash chromatography. A gradient of 1-10% methanol in chloroform or DCM is a good starting point.[1] * Consider using a different stationary phase, such as reversed-phase silica gel.[1]
Partial or complete loss of the Boc group during purification. The Boc group is acid-labile and can be cleaved by acidic conditions.[6][14] Silica gel can be slightly acidic.[7][8][9][10] Eluents for RP-HPLC often contain trifluoroacetic acid (TFA).[11]* For flash chromatography, consider adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (~0.1-0.5%), to the eluent to neutralize the silica gel. * For RP-HPLC, use the lowest possible concentration of TFA (e.g., 0.05-0.1%) and process the fractions quickly.[11] * Avoid heating during solvent evaporation; use lyophilization if possible.[11]
Low recovery of the product after purification. The conjugate may be highly soluble in the mobile phase, leading to broad elution profiles. The product might be an oil, making it difficult to handle and completely recover.* Optimize the solvent system for flash chromatography to achieve a sharper elution profile. * For oily products, after removing the solvent under reduced pressure, place the flask under high vacuum for an extended period to remove residual solvent. * Precipitation of the product from a suitable solvent/anti-solvent system can sometimes yield a solid.[1]
Product appears as a viscous oil instead of a solid. This is common for PEGylated compounds due to their flexible nature, which can inhibit crystallization.[15] The presence of minor impurities can also prevent solidification.[15]* Ensure the highest possible purity of the compound. * Attempt precipitation by dissolving the oil in a minimal amount of a good solvent (e.g., methanol or ethanol) and adding a non-polar anti-solvent (e.g., diethyl ether or hexane) dropwise until turbidity is observed, then cool.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Conjugate

This protocol provides a general procedure for the purification of a this compound conjugate using normal-phase flash chromatography.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • Silica gel (230-400 mesh)[4]

  • Solvents for the mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Chloroform, Ethyl Acetate)

  • TLC plates, chamber, and a suitable stain (e.g., potassium permanganate or iodine)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Develop a TLC solvent system:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the mixture on a TLC plate and develop it in various solvent systems to find one that gives good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

    • A common starting point is a mixture of DCM and MeOH, or Chloroform and MeOH. A gradient of 1-10% MeOH in DCM is often effective.[1]

  • Pack the column:

    • Choose a column of appropriate size for the amount of crude material to be purified.

    • Pack the column with silica gel using either a dry packing or slurry packing method.[4]

    • Equilibrate the packed column with the initial, less polar mobile phase.

  • Load the sample:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column:

    • Begin eluting the column with the mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH in DCM). A slow, shallow gradient is often crucial for separating closely related PEGylated compounds.[1]

    • Collect fractions in test tubes.

  • Analyze the fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Isolate the product:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by RP-HPLC

This protocol describes a general method for analyzing the purity of a this compound conjugate.

Materials:

  • Purified this compound conjugate

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN in water with 0.1% TFA

  • Prepare the sample:

    • Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., a mixture of water and ACN) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector: ELSD, CAD, or MS

    • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

  • Run the analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient method.

    • Analyze the resulting chromatogram to determine the purity of the conjugate by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product (this compound Conjugate + Impurities) purification_choice Select Purification Method start->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Polarity Difference prep_hplc Preparative HPLC purification_choice->prep_hplc High Resolution Needed extraction Liquid-Liquid Extraction purification_choice->extraction Solubility Difference analysis Purity Assessment (HPLC, NMR, MS) flash_chrom->analysis prep_hplc->analysis extraction->analysis pure_product Pure this compound Conjugate analysis->pure_product Purity ≥ 95%

Caption: General workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type purity_issue Low Purity issue_type->purity_issue Purity recovery_issue Low Recovery issue_type->recovery_issue Recovery purity_cause Cause? purity_issue->purity_cause poor_sep Poor Separation purity_cause->poor_sep Impurity Co-elution deprotection Boc Deprotection purity_cause->deprotection Acidic Conditions solution_gradient Use Shallow Gradient poor_sep->solution_gradient solution_base Add Base to Eluent deprotection->solution_base recovery_cause Cause? recovery_issue->recovery_cause broad_elution Broad Elution recovery_cause->broad_elution High Solubility oily_product Oily Product recovery_cause->oily_product Handling Loss solution_optimize Optimize Solvents broad_elution->solution_optimize solution_precipitate Attempt Precipitation oily_product->solution_precipitate

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Polyethylene Glycol (PEG) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of polyethylene (B3416737) glycol (PEG) compounds. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with hygroscopic PEG compounds, providing practical solutions in a question-and-answer format.

Section 1: Storage and Handling

Question: My solid PEG has become clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?

Answer: This is a common issue caused by PEG's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] Lower molecular weight PEGs are particularly prone to this.[2] To prevent clumping, it is crucial to store PEG in a cool, dry environment, preferably in a desiccator or a glove box with a controlled low-humidity atmosphere.[3] Always ensure the container is tightly sealed immediately after use to minimize exposure to ambient humidity.[1]

Question: I suspect my PEG solution has absorbed water. How will this affect my experiment?

Answer: Water absorption can significantly alter the concentration of your PEG solution, leading to inaccurate dosing and potentially impacting the physicochemical properties of your formulation. In drug delivery systems, for instance, the water content can affect drug release kinetics.[4] For bioconjugation reactions (PEGylation), excess water can hydrolyze activated PEG esters, reducing conjugation efficiency.[5] It is therefore critical to either use freshly prepared solutions or to determine the water content of your stock solution before use.

Section 2: Drug Formulation

Question: I'm observing poor powder flow and bridging in the hopper during the manufacturing of my solid dosage form containing PEG. What can I do?

Answer: Poor powder flow is often exacerbated by the hygroscopic properties of excipients like PEG.[5][6][7] Absorbed moisture increases inter-particle cohesion, leading to arching and bridging in hoppers.[7] To mitigate this, consider the following:

  • Control Environmental Humidity: Manufacture in a low-humidity environment.[6]

  • Optimize Particle Size: Granulation of the powder blend can improve flowability.[5]

  • Use Glidants: Incorporating glidants into your formulation can reduce inter-particle friction.

  • Equipment Design: Ensure your hopper has an appropriate design to encourage mass flow.[1]

Question: My tablet formulation with PEG is showing signs of instability, such as softening and altered dissolution profiles over time. What is the likely cause?

Answer: The hygroscopicity of PEG can lead to moisture-related instability in solid dosage forms. Absorbed water can act as a plasticizer, causing tablets to soften. It can also lead to changes in the crystalline structure of the drug or other excipients, which in turn can alter the dissolution profile. Proper packaging with moisture barriers is essential for the long-term stability of formulations containing hygroscopic ingredients.

Section 3: Bioconjugation (PEGylation)

Question: My PEGylation reaction is resulting in a low yield of the conjugated product. Could the hygroscopic nature of my activated PEG be a factor?

Answer: Absolutely. Many activated PEGs used for bioconjugation, such as PEG-NHS esters, are highly susceptible to hydrolysis in the presence of water.[5] If your activated PEG has absorbed moisture, a significant portion of it may be inactive before it has a chance to react with your protein or peptide. This will directly lead to lower conjugation yields.[8][9][10]

Question: How can I improve the efficiency of my PEGylation reaction when using a hygroscopic activated PEG?

Answer: To improve your PEGylation efficiency, you should:

  • Use Fresh or Properly Stored Reagents: Use a fresh vial of activated PEG for each experiment, or store it under strictly anhydrous conditions (e.g., in a desiccator with a potent desiccant or in a glove box).

  • Perform the Reaction in Anhydrous Solvents: When possible, use anhydrous solvents for your reaction.

  • Control the Reaction pH: For amine-reactive PEGs like PEG-NHS, the reaction is typically carried out at a pH between 7 and 9. However, hydrolysis is also pH-dependent, so optimizing the pH is a critical step.[10]

  • Dry the PEG Before Use: If you suspect your PEG has been exposed to moisture, you can dry it under vacuum.

Data Presentation

The hygroscopicity of PEG is inversely related to its molecular weight. Lower molecular weight PEGs will absorb more water from the atmosphere at a given relative humidity.

Molecular Weight ( g/mol )Approximate Equilibrium Water Content (% w/w) at 25°C
Relative Humidity 50%
PEG 400~15%
PEG 1000~5%
PEG 3350~1%
PEG 8000<1%

Note: These values are approximate and can vary based on the specific PEG product and experimental conditions. Data synthesized from moisture sorption isotherm information.[2][11][12][13]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for determining the water content in a PEG sample using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Titration vessel

  • Karl Fischer reagent (e.g., CombiTitrant 5)[14]

  • Solvent (e.g., anhydrous methanol)

  • Gastight syringe

  • PEG sample

Procedure:

  • System Preparation: Add approximately 50 mL of anhydrous methanol (B129727) to the titration vessel.

  • Solvent Titration: Start the titrator to titrate the water present in the solvent until a stable endpoint is reached. This ensures the solvent is dry before adding the sample.

  • Sample Preparation: Accurately weigh a suitable amount of the PEG sample into a clean, dry container. For liquid PEGs, use a gastight syringe to draw up a known volume and determine the weight by difference.[14]

  • Sample Introduction: Quickly introduce the weighed PEG sample into the titration vessel, ensuring minimal exposure to the atmosphere.

  • Titration: Start the titration of the sample. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of PEG Compounds Using a Vacuum Oven

This protocol describes a method for drying solid PEG that has absorbed moisture.

Materials:

  • Vacuum oven with a connection to a vacuum pump

  • Schlenk flask or other suitable vacuum-rated container

  • Desiccator

Procedure:

  • Sample Preparation: Place the PEG sample in a thin layer in a Schlenk flask or a shallow, vacuum-rated dish to maximize the surface area exposed to the vacuum.

  • Oven Setup: Place the container with the PEG sample into the vacuum oven.

  • Drying:

    • Close the oven door and start the vacuum pump to reduce the pressure inside the oven. A pressure of less than 10 mbar is recommended.

    • Set the oven temperature. For many PEGs, a temperature of 60-70°C is sufficient. Avoid excessively high temperatures that could lead to PEG degradation.

    • Dry the sample for several hours or overnight. The exact time will depend on the amount of PEG, its initial water content, and the efficiency of the vacuum oven.

  • Cooling and Storage:

    • Once drying is complete, turn off the oven heating and allow the sample to cool to room temperature under vacuum.

    • Break the vacuum with an inert gas like nitrogen or argon.

    • Quickly transfer the dried PEG to a tightly sealed container and store it in a desiccator to prevent re-absorption of moisture.

Mandatory Visualizations

Logical Workflow for Handling Hygroscopic PEG

G cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation cluster_verification Verification (Optional but Recommended) Storage Store PEG in a tightly sealed container in a cool, dry place (desiccator). Weighing Weigh quickly in a low-humidity environment (glove box if possible). Storage->Weighing Retrieve from storage Transfer Minimize exposure to air during transfer. Weighing->Transfer Dissolution Dissolve in an appropriate anhydrous solvent. Transfer->Dissolution Use Use the solution immediately after preparation. Dissolution->Use KF_Titration Perform Karl Fischer titration to determine the exact water content. Dissolution->KF_Titration Verify water content

Caption: A logical workflow for handling hygroscopic PEG compounds.

Decision Tree for Troubleshooting Low PEGylation Yield

G Start Low PEGylation Yield Check_PEG Is the activated PEG fresh and properly stored? Start->Check_PEG Check_Reaction Are the reaction conditions (pH, solvent) optimal? Check_PEG->Check_Reaction Yes Dry_PEG Dry the activated PEG under vacuum. Check_PEG->Dry_PEG No Check_Protein Is the target functional group (e.g., amine, thiol) available? Check_Reaction->Check_Protein Yes Adjust_pH Optimize the reaction pH. Check_Reaction->Adjust_pH No Reduce_Protein If targeting thiols, ensure disulfide bonds are reduced. Check_Protein->Reduce_Protein No Confirm_Group Confirm the availability of the target functional group. Check_Protein->Confirm_Group Unsure Use_New_PEG Use a new batch of activated PEG. Dry_PEG->Use_New_PEG If still low yield Use_Anhydrous Use anhydrous solvents. Adjust_pH->Use_Anhydrous

Caption: A decision tree for troubleshooting low PEGylation reaction yields.

References

Technical Support Center: Handling and Troubleshooting Boc-NH-PEG1-OH (Viscous Liquid Form)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for working with the viscous liquid form of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine and a terminal hydroxyl group, connected by a single polyethylene (B3416737) glycol (PEG) unit. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a spacer to connect a target protein binder and an E3 ligase ligand.[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Q2: Why is my this compound a viscous liquid at room temperature?

The viscous nature of short-chain PEG derivatives like this compound is due to strong intermolecular hydrogen bonding between the hydroxyl groups and the ether oxygens of the PEG chain. This viscosity can present challenges in accurate measurement and handling.

Q3: How should I store this compound?

For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, 4°C is acceptable.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use vials.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of polar organic solvents. The following table summarizes its solubility in commonly used laboratory solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)HighMay require gentle warming or vortexing for complete dissolution.
Dimethylformamide (DMF)HighA common solvent for peptide coupling reactions.
Dichloromethane (B109758) (DCM)Soluble
Methanol (MeOH)Soluble
WaterSparingly solubleSolubility can be increased with the addition of co-solvents like DMSO.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with the viscous liquid form of this compound.

Issue 1: Difficulty in accurately pipetting the viscous liquid.

  • Q: I am finding it difficult to accurately measure and dispense this compound due to its high viscosity. What can I do?

  • A:

    • Use Positive-Displacement Pipettes: These are ideal for viscous liquids as the piston is in direct contact with the liquid, ensuring accurate dispensing.

    • Use Wide-Bore Pipette Tips: A larger opening reduces the shear forces on the liquid, making it easier to aspirate and dispense. You can also carefully cut the end of a standard pipette tip to create a wider opening.

    • Reverse Pipetting Technique: This technique can improve accuracy. In reverse pipetting, you aspirate more liquid than needed and then dispense the desired volume, leaving a small amount of liquid in the tip.

    • Slow Aspiration and Dispensing: Use a slower speed for both aspirating and dispensing to allow the viscous liquid enough time to move.

    • Gentle Warming: Carefully warm the vial of this compound to 30-40°C in a water bath. This will temporarily reduce its viscosity, making it easier to handle. Ensure the compound is stable at this temperature for the short duration of handling.

Issue 2: The compound is difficult to dissolve.

  • Q: Even in recommended solvents, my this compound is taking a long time to dissolve. How can I speed this up?

  • A:

    • Increase Surface Area: If possible, try to coat the sides of the vial with the viscous liquid to increase the surface area exposed to the solvent.

    • Gentle Warming and Agitation: Warm the solvent and compound mixture gently (to 30-40°C) while stirring or vortexing. This will increase the kinetic energy of the molecules and facilitate dissolution.

    • Sonication: Use a sonication bath to break up any clumps and promote dissolution.

Issue 3: Inconsistent reaction yields or incomplete reactions.

  • Q: My reactions with this compound are giving inconsistent yields. What could be the cause?

  • A:

    • Inaccurate Measurement: The viscosity of the reagent can lead to inaccurate measurements, as discussed in Issue 1. Ensure your measurement technique is appropriate for viscous liquids.

    • Poor Mixing: The viscous nature of the reagent can lead to poor mixing in the reaction vessel. Ensure vigorous stirring to maintain a homogenous reaction mixture.

    • Moisture Contamination: PEG compounds can be hygroscopic. Ensure you are using anhydrous solvents and a dry reaction setup, as water can interfere with many coupling reactions.

    • Reagent Purity: Verify the purity of your this compound, as impurities can affect reaction outcomes.

Quantitative Data

Table 1: Viscosity of Polyethylene Glycol (PEG) Derivatives at Different Temperatures

PEG DerivativeTemperature (°C)Viscosity (mPa·s)
PEG 40020~110
PEG 40040~40
PEG 40060~20
PEG 60020~160
PEG 60040~60
PEG 60060~30

Data is approximate and sourced from publicly available datasets for illustrative purposes.[5][6][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing a Stock Solution of this compound

This protocol provides a step-by-step guide for accurately preparing a stock solution of the viscous this compound.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Warming (Optional): If the liquid is too viscous to handle, warm the vial in a water bath at 30-40°C for 5-10 minutes.

  • Measurement by Weight: For highest accuracy, it is recommended to measure the required amount by weight rather than volume.

    • Tare a clean, dry reaction vial on an analytical balance.

    • Using a clean spatula or a wide-bore pipette tip, transfer the desired amount of this compound to the vial and record the weight.

  • Dissolution:

    • Add the desired volume of anhydrous solvent (e.g., DMF or DMSO) to the vial.

    • Stir the mixture vigorously using a magnetic stir bar.

    • If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Representative Amide Coupling Reaction with a Carboxylic Acid

This protocol outlines a general procedure for activating the hydroxyl group of this compound for subsequent conjugation to a carboxylic acid, a common step in PROTAC synthesis.

Disclaimer: This is a representative protocol and may require optimization for your specific substrate.

  • Activation of the Hydroxyl Group (e.g., Tosylation):

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Conjugation to a Carboxylic Acid:

    • The tosylated intermediate can then be used in a nucleophilic substitution reaction with the carboxylate salt of your target molecule.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Handling and Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equilibrate vial to RT B Warm gently (optional) A->B C Weigh desired amount B->C D Dissolve in anhydrous solvent C->D E Activate Hydroxyl Group D->E Proceed to Reaction F Couple with Target Molecule E->F G Reaction Workup & Purification F->G H Characterize Product (NMR, MS) G->H Troubleshooting_Guide Troubleshooting Logic for Viscous Liquid Handling start Problem: Inaccurate Measurement of Viscous Liquid q1 Are you using a standard air-displacement pipette? start->q1 sol1 Switch to a positive-displacement pipette or use wide-bore tips. q1->sol1 Yes q2 Is the liquid still too viscous to handle? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Try the reverse pipetting technique. sol2->q2 sol3 Gently warm the reagent to 30-40°C to reduce viscosity. q2->sol3 Yes end Problem Solved q2->end No ans2_yes Yes ans2_no No sol3->end

References

Best practices for dissolving Boc-NH-PEG1-OH in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the best practices for handling and dissolving this reagent, with a specific focus on using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 620.35 mM.[1][2] However, achieving this concentration may require ultrasonication.[1][2]

Q2: Why is my this compound not dissolving completely in DMSO?

A2: Several factors can affect solubility. One critical factor is the hygroscopic nature of DMSO; absorbed water can significantly impact the solubility of this compound.[1][2] It is highly recommended to use newly opened, anhydrous DMSO. Additionally, for higher concentrations, physical assistance like vortexing or ultrasonication may be necessary.

Q3: What is the appearance of this compound?

A3: this compound is typically a viscous liquid that is colorless to light yellow.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: For the pure, undissolved form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q5: Can I use other solvents to dissolve this compound?

A5: While DMSO is a common solvent, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might also be suitable, depending on the specific application.[3][4] However, solubility should be experimentally determined for solvents other than DMSO.

Troubleshooting Guide

This section addresses common issues encountered when dissolving this compound in DMSO.

IssuePossible Cause(s)Recommended Solution(s)
Cloudy or Precipitated Solution 1. Hygroscopic DMSO: Water absorbed by DMSO can reduce the solubility of the compound.[1][2] 2. Incomplete Dissolution: The compound may not be fully dissolved, especially at higher concentrations.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Vortex the solution vigorously. 3. Use an ultrasonic bath to aid dissolution.[1][2]
Observed Impurities or Degradation 1. Improper Storage: Exposure to moisture or repeated freeze-thaw cycles can lead to degradation. 2. Contaminated Solvent: The DMSO used may contain impurities.1. Ensure the compound and its solutions are stored at the recommended temperatures and consider aliquoting stock solutions.[1][2] 2. Use high-purity, anhydrous DMSO.
Inconsistent Experimental Results 1. Inaccurate Concentration: This could be due to incomplete dissolution or errors in measurement. 2. Degradation of the Compound: The stability of the compound in solution may be compromised over time.1. Visually confirm complete dissolution before use. Use calibrated pipettes for accurate measurements. 2. Prepare fresh solutions for critical experiments and adhere to recommended storage periods for stock solutions.[1][2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol details the steps for dissolving this compound in DMSO to prepare a stock solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: In a sterile tube, add the desired volume of anhydrous DMSO.

  • Compound Addition: Add the required mass of this compound to the DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For long-term storage, aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Quantitative Data: Stock Solution Preparation

The following table provides the required mass of this compound (Molecular Weight: 161.20 g/mol ) to prepare stock solutions of various concentrations.[1][2]

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.1612 mg0.806 mg1.612 mg
5 mM 0.806 mg4.03 mg8.06 mg
10 mM 1.612 mg8.06 mg16.12 mg
100 mg/mL (620.35 mM) 100 mg500 mg1000 mg

Visual Guides

Workflow for Dissolving this compound in DMSO

A Start: Equilibrate this compound to Room Temperature B Add Anhydrous DMSO to a Sterile Tube A->B C Add this compound to DMSO B->C D Vortex Vigorously C->D E Check for Complete Dissolution D->E F Is the Solution Clear? E->F G Ultrasonicate Until Clear F->G No H Solution Ready for Use or Storage F->H Yes G->H I Aliquot and Store at -20°C or -80°C H->I J End H->J Immediate Use I->J

Caption: A flowchart illustrating the recommended procedure for dissolving this compound in DMSO.

Troubleshooting Logic for Dissolution Issues

A Issue: Incomplete Dissolution B Is the DMSO Anhydrous and Freshly Opened? A->B C Use a New Bottle of Anhydrous DMSO B->C No D Has the Solution Been Vortexed and/or Sonicated? B->D Yes C->D E Vortex Vigorously and/or Use an Ultrasonic Bath D->E No F Is the Concentration Below the Solubility Limit (100 mg/mL)? D->F Yes E->F G Prepare a More Dilute Solution F->G No H Resolution: Clear Solution F->H Yes G->H

Caption: A decision tree for troubleshooting common problems when dissolving this compound.

References

Validation & Comparative

A Comparative Guide to Boc-NH-PEG1-OH and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker component that connects the two binding moieties. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of Boc-NH-PEG1-OH, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other commonly employed PROTAC linkers, supported by a review of experimental data and methodologies.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's biological activity. Its length, composition, and rigidity determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in inefficient ubiquitination.[1][2]

This compound: A Hydrophilic Building Block

This compound is a bifunctional linker featuring a single ethylene (B1197577) glycol unit. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of PROTACs, while the terminal hydroxyl group provides a point for further chemical modification.[3] The key characteristic of this linker is its hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[4]

Comparison of Linker Types

The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[5] The choice between these and other linker types depends on the specific target protein and E3 ligase pair, as well as the desired pharmacokinetic properties of the final PROTAC molecule.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are widely used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be varied.[2]

  • PEG Linkers: These are composed of repeating ethylene glycol units and are known for their hydrophilicity, which can improve the aqueous solubility and cell permeability of PROTACs.[4][] The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[7] However, longer PEG chains can sometimes lead to decreased metabolic stability.[]

  • Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobic nature can sometimes lead to poor solubility. However, in some cases, alkyl-linked degraders have been shown to outperform their PEGylated counterparts in terms of membrane permeability.[]

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)SolubilityPermeabilityReference
This compound BRD4VHL5090HighModerateHypothetical
Alkyl Chain (C3) BRD4VHL10085LowHighHypothetical
Alkyl Chain (C5) BRD4VHL7588LowHighHypothetical
PEG Linker (3 units) BRD4VHL3095HighModerateHypothetical

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency.

Rigid and Click-Chemistry Linkers

To overcome some of the limitations of flexible linkers, researchers have explored more rigid structures and the use of "click chemistry."

  • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency and selectivity.[2]

  • Click-Chemistry Linkers: The use of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and efficient synthesis of a library of PROTACs with different linkers. The resulting triazole moiety is also metabolically stable.[8]

Experimental Protocols

The evaluation of PROTAC efficacy relies on robust and reproducible experimental methods. The following is a standard protocol for assessing protein degradation via Western blotting.

Western Blotting for Protein Degradation Analysis
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of treatment.

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

    • Treat the cells with the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO only).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[9]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantification:

    • Quantify the band intensity of the protein of interest and normalize it to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing Key Concepts

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 catalyzes PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Imaging immunoblot->detection quantification Data Quantification & Analysis detection->quantification end End quantification->end

Caption: Experimental workflow for evaluating PROTAC efficacy.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. This compound offers a simple, hydrophilic building block that can be advantageous for improving the solubility of PROTACs. However, the optimal linker is highly dependent on the specific biological system being targeted. A systematic evaluation of various linker types, including short PEG linkers like this compound, longer PEG chains, and alkyl linkers, is essential for identifying a PROTAC with the desired potency, selectivity, and drug-like properties. The experimental protocols and conceptual workflows provided in this guide offer a framework for the rational design and evaluation of next-generation protein degraders.

References

The Impact of PEG Chain Length on Bioconjugate Performance: A Comparative Analysis of Boc-NH-PEG1-OH and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in these linkers can significantly influence a molecule's physicochemical properties, cell permeability, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of the single-unit PEG linker, Boc-NH-PEG1-OH, with its longer PEG chain counterparts, supported by experimental data and detailed protocols.

The fundamental role of a linker in a PROTAC is to bridge a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3] The length and flexibility of this linker are not merely a matter of connection but are crucial for optimizing the geometry and stability of this ternary complex.[2]

Physicochemical Properties: A Balancing Act of Solubility and Permeability

The length of the PEG chain directly impacts key physicochemical properties such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA). These characteristics, in turn, govern the solubility and cell permeability of the PROTAC.

Generally, increasing the number of PEG units enhances the hydrophilicity and water solubility of a molecule.[] However, this comes at the cost of increased molecular weight and TPSA, which can negatively affect cell membrane permeability.[5][6] Shorter linkers, like this compound, typically result in more permeable compounds.[5][7]

Table 1: Comparison of Physicochemical Properties of Boc-NH-PEGn-OH Linkers

LinkerMolecular Weight ( g/mol )cLogP (Calculated)Topological Polar Surface Area (Ų)
This compound161.200.258.6
Boc-NH-PEG2-OH205.25-0.167.8
Boc-NH-PEG3-OH249.30-0.477.1
Boc-NH-PEG4-OH293.35-0.786.3
Boc-NH-PEG5-OH337.41-1.095.5
Boc-NH-PEG11-OH601.72-2.8150.9

Data compiled from various chemical supplier databases.

Performance in Action: The "Sweet Spot" for Protein Degradation

The optimal PEG linker length for achieving maximal protein degradation (Dmax) at the lowest concentration (DC50) is highly dependent on the specific target protein and E3 ligase pair.[2][] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to excessive flexibility.[2]

Experimental data from various studies consistently demonstrates the existence of an optimal linker length, often referred to as a "sweet spot," for potent protein degradation.

Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data)

Target ProteinE3 LigaseLinker (n PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN315>95Illustrative Data
BRD4CRBN48>95Illustrative Data
BRD4CRBN525>90Illustrative Data
ERαVHL2 (8 atoms)>1000<20[2]
ERαVHL3 (12 atoms)~100~80[2]
ERαVHL4 (16 atoms)<10>90[2]
TBK1VHL<3 (<12 atoms)No degradation0[8]
TBK1VHL5 (21 atoms)396[8]

This table presents illustrative data compiled from multiple sources to demonstrate the concept of an optimal linker length. Actual values are highly system-dependent.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycling DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow start PROTAC Synthesis (Varying PEG Length) cell_culture Cell Culture & Treatment start->cell_culture permeability_assay Cell Permeability Assay (e.g., PAMPA) start->permeability_assay ternary_complex_assay Ternary Complex Assay (e.g., SPR, NanoBRET) start->ternary_complex_assay cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end Optimal PROTAC Identified data_analysis->end permeability_assay->end ternary_complex_assay->end

References

A Comparative Guide to Analytical Methods for Characterizing Boc-NH-PEG1-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks and intermediates like Boc-NH-PEG1-OH is critical to ensure the quality, efficacy, and safety of the final therapeutic. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, a common linker used in the synthesis of more complex bioconjugates such as PROTACs and antibody-drug conjugates (ADCs).[1][2] The following sections detail the experimental methodologies for various analytical techniques, present quantitative data in comparative tables, and illustrate the characterization workflows.

A multi-faceted analytical approach is essential to fully characterize this compound conjugates, confirming their identity, purity, and stability.[3] The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms.[3]

¹H NMR and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR details the carbon skeleton of the molecule.[3]

Key Spectral Features for this compound:

  • ¹H NMR: Expect characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm for the nine equivalent protons), the PEG linker protons (multiplets between 3.5 and 3.8 ppm), and the protons adjacent to the amine and hydroxyl groups.[4][5]

  • ¹³C NMR: Look for signals corresponding to the carbonyl carbon and the quaternary carbon of the Boc group, as well as the carbons of the PEG backbone.[3]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Dissolve Sample in Deuterated Solvent acq1 Acquire Spectrum on NMR Spectrometer prep1->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 analysis1 Analyze Chemical Shifts, Integration & Coupling proc2->analysis1 analysis2 Structural Confirmation analysis1->analysis2

Caption: Workflow for NMR Spectroscopy Analysis.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity.[3]

Mass spectrometry is a crucial technique for determining the molecular weight of this compound. Electrospray ionization (ESI) is a common ionization source for this type of molecule, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.[3][6]

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent, typically the mobile phase used for liquid chromatography.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC or UPLC system coupled to the mass spectrometer. A C18 column is commonly used.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to elute the compound of interest.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is generally used for amine-containing compounds.[3]

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio of the observed ions (e.g., [M+H]⁺, [M+Na]⁺).

MS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_acq Mass Analysis cluster_analysis Data Analysis prep1 Dissolve Sample sep1 Inject into LC System prep1->sep1 ion1 Electrospray Ionization (ESI) sep1->ion1 acq1 Mass Analyzer (TOF, Orbitrap) ion1->acq1 acq2 Detector acq1->acq2 analysis1 Determine m/z acq2->analysis1 analysis2 Molecular Weight Confirmation analysis1->analysis2

Caption: Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the conjugate and quantify any impurities.[3]

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound. The separation is based on the hydrophobicity of the compound.[3]

Experimental Protocol: RP-HPLC
  • System Preparation:

    • System: An HPLC or UPLC system equipped with a UV detector.[3]

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]

    • Flow Rate: Typically 1.0 mL/min for HPLC.

    • Detection: UV absorbance at 214 nm or 220 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and run a linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the main compound from any impurities.[3]

  • Data Analysis: Determine the purity by calculating the relative peak area of the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in this compound, such as the N-H, C=O, C-O, and O-H bonds.

Key Vibrational Bands:

  • ~3400 cm⁻¹: O-H stretching (from the terminal alcohol) and N-H stretching (from the carbamate).[7]

  • ~2880 cm⁻¹: C-H stretching of the PEG backbone.[7]

  • ~1700 cm⁻¹: C=O stretching of the Boc carbonyl group.

  • ~1100 cm⁻¹: C-O-C stretching of the PEG ether linkages.[8][9]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum using an FTIR spectrometer, typically by co-adding multiple scans to improve the signal-to-noise ratio.[10]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Comparison of Analytical Methods

Technique Information Provided Sensitivity Sample Amount Advantages Limitations
NMR Detailed molecular structure, connectivity, and stereochemistry.LowHigh (mg range)Provides unambiguous structural information.Low throughput, requires relatively pure sample.
MS Molecular weight confirmation and elemental composition (with high resolution).HighLow (ng to µg range)High sensitivity and accuracy for molecular weight.Provides limited structural information on its own.
HPLC/UPLC Purity, quantification of impurities, and retention time.ModerateLow (µg range)Robust, quantitative, and easily automated for purity assessment.[3]May not resolve structurally similar impurities.[3]
FTIR Presence of functional groups.LowLow (µg to mg range)Fast, simple, and non-destructive.Provides limited structural detail, not suitable for purity determination.

Logical Workflow for Characterization

A logical workflow for the complete characterization of a newly synthesized batch of this compound would involve a combination of these techniques to build a comprehensive profile of the molecule.

Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Detailed Analysis start Synthesized this compound ftir FTIR (Functional Group Confirmation) start->ftir ms Mass Spectrometry (Molecular Weight Confirmation) start->ms hplc HPLC/UPLC (Purity Assessment) ftir->hplc ms->hplc nmr NMR (Structural Elucidation) hplc->nmr end Fully Characterized Product nmr->end

Caption: Logical workflow for this compound characterization.

References

A Comparative Guide to the Quality Control and Purity Assessment of Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of reagents is paramount. This guide provides a comprehensive comparison of the analytical methodologies used to assess the quality of Boc-NH-PEG1-OH, a commonly used PEG linker in bioconjugation and proteomics. We present a comparative analysis with a related compound, Fmoc-NH-PEG1-OH, and provide detailed experimental protocols and data interpretation.

Product Comparison: this compound vs. Fmoc-NH-PEG1-OH

This compound and Fmoc-NH-PEG1-OH are both valuable heterobifunctional linkers, featuring a hydroxyl group and a protected amine. The choice between the two often depends on the specific deprotection strategy required in a synthesis workflow. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This fundamental difference dictates their application in different synthetic schemes.

Table 1: Comparison of Key Analytical Parameters for this compound and a Representative Alternative (Fmoc-NH-PEG1-OH)

ParameterThis compoundFmoc-NH-PEG1-OH (Representative Data)Analytical Technique
Purity (Typical) ≥95% - ≥97%[1]≥95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight 161.20 g/mol [2]341.4 g/mol [3]Liquid Chromatography-Mass Spectrometry (LC-MS)
¹H NMR Conforms to structureConforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
FTIR Characteristic peaks for N-H, C=O, C-OCharacteristic peaks for N-H, C=O, C-O, and aromatic C-HFourier-Transform Infrared (FTIR) Spectroscopy

Experimental Methodologies

A multi-technique approach is essential for the comprehensive quality control of this compound.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of this compound by separating the main component from any potential impurities.

Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the presence of the Boc protecting group, the PEG spacer, and the terminal hydroxyl group.

Protocol:

  • System: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Data Interpretation:

  • Boc group: A characteristic singlet peak around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • PEG spacer: Multiplets in the range of 3.2-3.7 ppm corresponding to the methylene (B1212753) protons of the ethylene (B1197577) glycol unit.

  • NH proton: A broad singlet that may appear between 5.0 and 6.0 ppm.

  • OH proton: A broad singlet whose chemical shift can vary depending on concentration and solvent.

Molecular Weight Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).

Protocol:

  • System: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Use the same or similar conditions as the RP-HPLC purity analysis.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100 - 1000.

  • Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (expected m/z for [C₇H₁₅NO₃+H]⁺ is 162.11).

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the molecule.[4]

Protocol:

  • System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.

  • C=O stretch (urethane): A strong absorption band around 1680-1720 cm⁻¹.

  • C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Final Decision cluster_outcome Product Outcome Synthesis This compound Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (RP-HPLC) Purification->Purity Structure Structural Confirmation (NMR) Purification->Structure Identity Identity Verification (LC-MS) Purification->Identity Functional_Groups Functional Group Analysis (FTIR) Purification->Functional_Groups Decision Meets Specifications? Purity->Decision Structure->Decision Identity->Decision Functional_Groups->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: Quality Control Workflow for this compound.

Purity_Assessment_Logic start Sample of this compound hplc Inject into RP-HPLC System start->hplc separation Separation of Components on C18 Column hplc->separation detection UV Detection at 214 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Area % of Main Peak integration->calculation result Purity Specification Met? calculation->result pass Pass result->pass Yes fail Fail result->fail No

Caption: Logical Flow for Purity Assessment by RP-HPLC.

By implementing this rigorous, multi-faceted analytical approach, researchers can be confident in the quality and purity of their this compound, leading to more reliable and reproducible results in their drug development and research endeavors.

References

A Comparative Guide to the Validation of Boc-NH-PEG1-OH Conjugation using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Boc-NH-PEG1-OH conjugation against other common analytical techniques. Supported by experimental protocols and comparative data, this document aims to equip researchers with the necessary information to select the most appropriate validation strategy for their specific needs.

Introduction to Conjugation Validation

The successful conjugation of molecules is a critical step in the development of various therapeutics and research tools, including PROTACs, antibody-drug conjugates (ADCs), and other targeted therapies. This compound is a commonly used short-chain PEG linker, featuring a Boc-protected amine and a terminal hydroxyl group. Validating the successful conjugation of this linker to a target molecule is essential to ensure the purity, identity, and quality of the final product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and quantitative capabilities. This guide will delve into the practical application of RP-HPLC for validating this compound conjugation and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Performance Comparison: HPLC vs. Alternatives

The choice of an analytical method for conjugation validation depends on several factors, including the nature of the molecules involved, the required level of detail, and available instrumentation. Below is a summary of the key performance characteristics of HPLC compared to NMR and MS for the validation of this compound conjugation.

Table 1: Quantitative Comparison of Analytical Methods

FeatureHPLCNMR SpectroscopyMass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity.Nuclear spin resonance in a magnetic field.Mass-to-charge ratio of ionized molecules.
Primary Output Chromatogram (Retention Time, Peak Area)Spectrum (Chemical Shift, Integration)Mass Spectrum (m/z)
Quantitation Excellent (with appropriate standards)Good (relative quantitation)Semi-quantitative to Quantitative
Resolution High (for separating reactant, product, and impurities)Moderate (can be limited by peak overlap)Excellent (for mass differences)
Structural Info Indirect (based on retention behavior)Detailed (connectivity of atoms)Molecular weight and fragmentation patterns
Sensitivity High (ng to pg range)Lower (µg to mg range)Very High (pg to fg range)
Sample Prep Simple (dissolution and filtration)Simple (dissolution in deuterated solvent)Simple (dissolution and filtration)
Cost ModerateHighHigh

Experimental Protocols

Below are detailed methodologies for the validation of this compound conjugation using RP-HPLC, along with protocols for complementary analysis by NMR and MS.

Experimental Workflow for Conjugation and Analysis

G cluster_0 Conjugation Reaction cluster_1 Sample Preparation cluster_2 Analytical Validation cluster_3 Data Analysis A This compound + Target Molecule C Reaction Incubation A->C B Coupling Reagents B->C D Quench Reaction C->D E Dilute Sample D->E F Filter Sample (0.45 µm) E->F G RP-HPLC Analysis F->G H NMR Spectroscopy F->H I LC-MS Analysis F->I J Determine Conjugation Efficiency G->J K Confirm Structure H->K L Verify Molecular Weight I->L

Caption: Workflow for this compound conjugation and subsequent validation.

RP-HPLC Method for Validation of this compound Conjugation

This protocol is designed to separate the unreacted this compound from the conjugated product and other reaction components.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

NMR Spectroscopy for Structural Confirmation

¹H NMR can be used to confirm the formation of the covalent bond between the linker and the target molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the purified conjugate (or the crude reaction mixture if the signals are not overlapping) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. Look for the disappearance of the signal corresponding to the hydroxyl proton of this compound and the appearance of new signals corresponding to the newly formed bond (e.g., an ester or ether linkage). The integration of key signals can be used to estimate the ratio of conjugated to unconjugated material.[1][2]

Mass Spectrometry for Molecular Weight Verification

LC-MS is a powerful tool for confirming the exact mass of the conjugated product.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • LC Method: A rapid LC gradient similar to the HPLC method can be used.

  • MS Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the monoisotopic mass of the major peaks and compare them to the theoretical masses of the starting materials and the expected conjugated product.[3][4][5]

Data Presentation

The following tables present illustrative data from the validation of a hypothetical conjugation of this compound to a small molecule (MW = 300 Da).

Table 2: Illustrative HPLC Data for Conjugation Reaction Monitoring

CompoundRetention Time (min)Peak Area (%) - (t=0h)Peak Area (%) - (t=4h)
Target Molecule8.550.05.2
This compound12.150.08.3
Conjugated Product 18.7 0.0 85.1
Byproduct6.20.01.4

Table 3: Comparison of Expected vs. Observed Masses from LC-MS

CompoundTheoretical Mass (Da)Observed Mass (m/z)
Target Molecule300.12301.13 [M+H]⁺
This compound161.20162.21 [M+H]⁺
Conjugated Product 443.30 444.31 [M+H]⁺

Comparison and Recommendations

G cluster_0 Analytical Goal cluster_1 Primary Method cluster_2 Confirmatory Methods Goal Validate this compound Conjugation HPLC RP-HPLC Goal->HPLC is best for Adv_HPLC High Resolution Quantitative Robust HPLC->Adv_HPLC Advantages NMR NMR Spectroscopy HPLC->NMR is complemented by MS Mass Spectrometry HPLC->MS is complemented by Adv_NMR Detailed Structural Info NMR->Adv_NMR Provides Adv_MS Exact Mass Confirmation MS->Adv_MS Provides

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of Boc-NH-PEG1-OH, a commonly used PEG linker in proteomics and drug development, with its alternatives. The information presented herein is supported by experimental data and established principles of mass spectrometry to aid researchers in method development and data interpretation.

Introduction to this compound and its Alternatives

This compound, also known as N-(tert-butoxycarbonyl)-2-aminoethanol, is a short, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure consists of a Boc-protected amine and a terminal hydroxyl group, making it a valuable reagent for bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The Boc protecting group is acid-labile, a key feature in synthetic strategies.[4]

A primary alternative to Boc-protected linkers are those utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, such as Fmoc-NH-PEG1-OH. The Fmoc group is base-labile, offering an orthogonal protection strategy to the acid-labile Boc group.[5][6][] This difference in deprotection chemistry is a critical factor in choosing a linker for a specific synthetic workflow and also influences their behavior in mass spectrometry analysis.

Performance Comparison: this compound vs. Fmoc-NH-PEG1-OH

FeatureThis compoundFmoc-NH-PEG1-OHRationale & Supporting Data
Ionization Efficiency (ESI) Generally good protonation affinity at the carbamate (B1207046) and hydroxyl groups.Good protonation affinity, though the bulky, aromatic Fmoc group may influence ionization.The basicity of the nitrogen and oxygen atoms facilitates protonation in positive ion mode Electrospray Ionization (ESI). The larger, more hydrophobic Fmoc group could potentially lead to different ionization efficiencies compared to the smaller, aliphatic Boc group, though this is often analyte and source condition dependent.
Adduct Formation Prone to form sodium and potassium adducts, especially in MALDI.Similar propensity for adduct formation as other PEGylated compounds.PEG chains have a high affinity for alkali metal cations.[8] This can lead to complex spectra with multiple adduct species for each oligomer, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI).
Fragmentation (MS/MS) Characteristic loss of isobutylene (B52900) (56 Da) and/or the entire Boc group (100 Da).[9][10][11]Fragmentation is dominated by cleavage of the PEG backbone. The Fmoc group itself is relatively stable under typical collision-induced dissociation (CID) conditions.The tert-butyl group in the Boc protecting group readily undergoes fragmentation through the loss of a stable neutral, isobutylene. This is a highly characteristic fragmentation pattern for Boc-protected amines.[9][10][11]
In-source Decay/Fragmentation Can exhibit in-source loss of the Boc group, especially at higher source temperatures.The Fmoc group is generally more stable to in-source decay under typical ESI conditions.The lability of the Boc group to acidic conditions can be mimicked in the gas phase, leading to fragmentation within the ion source.
Chromatographic Behavior (LC-MS) Good retention on reversed-phase columns.The more hydrophobic Fmoc group leads to stronger retention on reversed-phase columns compared to the Boc analogue.The choice of protecting group will influence the hydrophobicity of the molecule, which in turn dictates its retention behavior in reversed-phase liquid chromatography.

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol provides a general method for the qualitative and quantitative analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan MS: m/z 50 - 500.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ (m/z 162.1). Collision energy should be optimized, typically in the range of 10-30 eV.

Expected Results:

  • Full Scan: A prominent peak for the protonated molecule [M+H]⁺ at m/z 162.1. Sodium [M+Na]⁺ (m/z 184.1) and potassium [M+K]⁺ (m/z 200.1) adducts may also be observed.

  • MS/MS: Characteristic fragment ions corresponding to the loss of isobutylene ([M+H-56]⁺ at m/z 106.1) and the loss of the entire Boc group ([M+H-100]⁺ at m/z 62.1).

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MS1 MS1: Full Scan (m/z 50-500) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 G cluster_Prep Sample Preparation cluster_Analysis MALDI-TOF Analysis Analyte This compound Solution Mixing Mix Analyte and Matrix Analyte->Mixing Matrix CHCA Matrix Solution Matrix->Mixing Spotting Spot on MALDI Plate Mixing->Spotting Laser Laser Desorption/Ionization Spotting->Laser TOF Time-of-Flight Analyzer Laser->TOF Detector Ion Detection TOF->Detector G parent [this compound + H]⁺ m/z 162.1 frag1 [M+H - C₄H₈]⁺ m/z 106.1 parent->frag1 - C₄H₈ (56 Da) frag2 [M+H - C₅H₉O₂]⁺ m/z 62.1 parent->frag2 - C₅H₉O₂ (100 Da) frag3 [M+H - H₂O]⁺ m/z 144.1 parent->frag3 - H₂O (18 Da)

References

Beyond Boc-NH-PEG1-OH: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. While Boc-NH-PEG1-OH has been a staple for introducing short PEG spacers, a diverse landscape of alternative linkers has emerged, offering unique advantages for specific applications such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. This guide provides an objective comparison of key alternative linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

Alternative Protecting Groups: The Case for Fmoc

The tert-butyloxycarbonyl (Boc) protecting group of this compound requires acidic conditions for its removal, which may not be suitable for acid-sensitive biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) group presents a widely used alternative that is cleaved under basic conditions, offering an orthogonal strategy for bioconjugation.

Performance Comparison: Boc vs. Fmoc
ParameterBoc (tert-butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Condition Strong acid (e.g., Trifluoroacetic acid - TFA)[1][2]Mild base (e.g., 20% Piperidine (B6355638) in DMF)[1][2]
Compatibility Suitable for base-sensitive molecules[]Suitable for acid-sensitive molecules[]
Side Reactions Can lead to t-butylation of sensitive residuesCan cause side reactions with unprotected acidic protons
Typical Application Traditional solid-phase peptide synthesis (SPPS)[1]Modern SPPS, especially for complex peptides[1]
Experimental Protocols

Boc Deprotection Protocol:

  • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[4]

Fmoc Deprotection Protocol:

  • Dissolve the Fmoc-protected conjugate in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by UV spectroscopy (detection of the dibenzylfulvene-piperidine adduct at ~300 nm) or LC-MS.

  • Upon completion, precipitate the deprotected product by adding cold diethyl ether and collect by centrifugation.

Click Chemistry Linkers: Bioorthogonal and Efficient

Click chemistry has revolutionized bioconjugation by offering highly specific, efficient, and bioorthogonal reactions. These linkers are particularly useful for conjugating molecules in complex biological media.

Performance Comparison: DBCO vs. Azide (B81097) Linkers
ParameterDBCO (Dibenzocyclooctyne) LinkersAzide Linkers
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-free[5]Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or SPAAC
Reaction Conditions Mild, aqueous conditions, room temperature[5]CuAAC requires a copper catalyst which can be toxic to cells; SPAAC is catalyst-free.
Kinetics Fast reaction ratesCuAAC is generally faster than SPAAC.
Stability Generally stable, but the hydrophobicity of DBCO can lead to aggregation.[6]The azide group is highly stable under most biological conditions.
Experimental Protocols

Antibody Conjugation with DBCO-PEG-NHS Ester (SPAAC):

  • Antibody Activation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a 10-20 fold molar excess of DBCO-PEG-NHS ester dissolved in DMSO.[5][7] Incubate at room temperature for 30-60 minutes.[7][8]

  • Purification: Remove excess DBCO linker using a desalting column (e.g., Zeba Spin Desalting Columns).[7]

  • Conjugation: Add a 2-4 fold molar excess of the azide-modified payload to the DBCO-activated antibody.[7] Incubate overnight at 4°C.[7]

  • Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[5]

Protein Labeling with Azido-PEG-Acid (CuAAC):

  • Activation of Carboxylic Acid: Dissolve the Azido-PEG-acid, EDC, and NHS in anhydrous DMF to form the NHS ester.

  • Protein Reaction: Add the activated azide linker to the protein solution in a suitable buffer (e.g., PBS, pH 7.4) and incubate for 2 hours at room temperature.

  • Purification: Remove excess linker using a desalting column.

  • Click Reaction: To the azide-labeled protein, add the alkyne-containing molecule, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

  • Final Purification: Purify the conjugate to remove the copper catalyst and excess reagents.

Beyond PEG: Alternative Polymer Scaffolds

While polyethylene (B3416737) glycol (PEG) is widely used to improve the solubility and pharmacokinetic properties of bioconjugates, concerns about potential immunogenicity and non-biodegradability have driven the development of alternatives.[9]

Performance Comparison: PEG vs. Polysarcosine (PSar)
ParameterPEG (Polyethylene Glycol)Polysarcosine (PSar)
Biodegradability Non-biodegradable[9]Biodegradable to the natural amino acid sarcosine[9]
Immunogenicity Can elicit anti-PEG antibodies, leading to accelerated blood clearance.[9][10]Generally considered non-immunogenic.[9][10]
Hydrophilicity HighHigh[9]
In Vivo Performance Gold standard for improving pharmacokinetics.Has shown comparable or even superior performance to PEG in preclinical studies, especially for high-drug-to-antibody ratio (DAR) ADCs.[9][11]

A study comparing a PSar-interferon conjugate to a PEG-interferon conjugate found that the PSar conjugate retained more in vitro activity, accumulated more in tumor sites, and was significantly more potent in inhibiting tumor growth in mice.[12] Furthermore, the PSar-conjugate elicited considerably fewer anti-interferon antibodies.[10][12]

Cleavable Linkers: Controlled Payload Release

Cleavable linkers are designed to be stable in systemic circulation and release their payload under specific conditions found in the target microenvironment, such as the presence of certain enzymes. The valine-citrulline (Val-Cit) dipeptide is a well-established linker that is selectively cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[13]

Performance of Val-Cit Linkers
  • Stability: Val-Cit linkers are generally stable in human plasma but can show instability in mouse plasma due to cleavage by carboxylesterase 1C.[14][15] Introducing a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to enhance stability in mouse plasma while maintaining susceptibility to Cathepsin B cleavage.[14]

  • Cleavage Specificity: While primarily cleaved by Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also contribute to Val-Cit cleavage.[16]

  • In Vitro Potency: The choice of payload conjugated via a Val-Cit linker significantly impacts the in vitro cytotoxicity (IC50) of the resulting ADC.

PayloadCell LineIC50 (ng/mL)
MMAE SK-BR-3 (HER2+)0.5 - 5
MMAF NCI-N87 (HER2+)1 - 10
PBD Dimer SK-OV-3 (HER2+)< 0.1

Note: IC50 values are approximate and can vary based on the specific antibody and experimental conditions.

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
  • Prepare a reaction buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

  • Incubate the Val-Cit-linked ADC with recombinant human Cathepsin B at 37°C.

  • At various time points, quench the reaction by adding a stop solution (e.g., 10% trifluoroacetic acid in acetonitrile).

  • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

Hydrophobic Non-Cleavable Linkers: The SMCC Case

The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable, hydrophobic linker widely used in the construction of ADCs, most notably in ado-trastuzumab emtansine (Kadcyla®).[17][18] Drug release from an SMCC-linked ADC occurs after internalization by the target cell and complete degradation of the antibody in the lysosome.[17]

Performance Comparison: PEG vs. SMCC Linkers
ParameterPEG LinkersSMCC Linker
Hydrophilicity High[19]Low[19]
Solubility Improves solubility of hydrophobic payloads.[19]Can contribute to ADC aggregation, especially at high DAR.
Pharmacokinetics Generally leads to longer plasma half-life and lower clearance.[19]The hydrophobic nature can lead to faster clearance.[19]
Stability Amide bonds are highly stable.Forms stable amide and thioether bonds.[20]
Experimental Protocol: ADC Preparation using SMCC
  • Antibody Modification: React the antibody with a molar excess of SMCC in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5) for 1-2 hours at room temperature to introduce maleimide (B117702) groups.[20]

  • Purification: Remove excess SMCC using a desalting column.[20]

  • Conjugation: React the maleimide-activated antibody with a thiol-containing payload. The reaction is typically carried out for 4-16 hours at 4°C.

  • Purification: Purify the ADC using chromatography techniques such as SEC or HIC.

Signaling Pathways and Experimental Workflows

The choice of linker directly impacts the mechanism of action of a bioconjugate. The following diagrams illustrate key conceptual workflows.

experimental_workflow cluster_prep ADC Preparation cluster_action Mechanism of Action Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker Activation Linker Activation Linker->Activation Payload Payload Payload->Conjugation Activation->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC Binding ADC binds to cell surface antigen ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Trafficking Lysosomal Trafficking Internalization->Trafficking Release Payload Release Trafficking->Release Effect Cytotoxic Effect Release->Effect

Caption: General workflow for ADC preparation and its cellular mechanism of action.

linker_comparison_logic Start Select Application (e.g., ADC, PROTAC) ProtectingGroup Orthogonal Protection? (Acid vs. Base Labile) Start->ProtectingGroup ConjugationChem Conjugation Chemistry? (e.g., Amine, Thiol, Click) Start->ConjugationChem Backbone Polymer Backbone? (PEG, PSar, etc.) Start->Backbone ReleaseMech Release Mechanism? (Cleavable vs. Non-cleavable) Start->ReleaseMech Boc Boc Linker ProtectingGroup->Boc Acid Stable Fmoc Fmoc Linker ProtectingGroup->Fmoc Base Stable Click Click Chemistry Linker ConjugationChem->Click Bioorthogonal Traditional Traditional Linker (e.g., SMCC) ConjugationChem->Traditional Standard PEG PEG Backbone Backbone->PEG Non-biodegradable PSar PSar Backbone Backbone->PSar Biodegradable Cleavable Cleavable Linker (e.g., Val-Cit) ReleaseMech->Cleavable Targeted Release NonCleavable Non-Cleavable Linker (e.g., SMCC) ReleaseMech->NonCleavable High Stability

Caption: Decision tree for selecting an appropriate linker based on key properties.

References

The Short Advantage: A Comparative Guide to the Boc-NH-PEG1-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that can profoundly impact the efficacy, pharmacokinetics, and therapeutic window of a bioconjugate or targeted therapy. While longer polyethylene (B3416737) glycol (PEG) chains have been extensively used to enhance solubility and extend in-vivo half-life, short PEG linkers, such as Boc-NH-PEG1-OH, offer a distinct set of advantages in applications requiring precise spatial control and minimal steric hindrance. This guide provides a comprehensive comparison of the this compound linker with longer PEG alternatives, supported by experimental insights and detailed protocols.

The fundamental role of a linker is to connect two or more molecular entities, such as a targeting moiety and a therapeutic payload. The length and composition of this linker are not trivial considerations; they dictate the spatial relationship between the connected molecules, influence the overall physicochemical properties of the conjugate, and can ultimately determine its biological activity.[1][2]

Unveiling the Merits of Brevity: Advantages of a PEG1 Linker

A short PEG linker like this compound, which contains a single ethylene (B1197577) glycol unit, provides a compact and well-defined spacer. This minimality offers several key benefits, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3][4] The linker in a PROTAC is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5]

A linker that is too long may result in inefficient ubiquitination, while one that is too short can cause steric hindrance, preventing the formation of the ternary complex.[5] However, for certain target and E3 ligase pairs, a short and more rigid linker may be optimal. While direct comparative studies on PEG1 linkers are not abundant in the literature, the principles of PROTAC design suggest that a short linker can be advantageous in cases where the binding pockets of the target protein and the E3 ligase are in close proximity. Furthermore, shorter linkers can contribute to improved cell permeability, a critical factor for the efficacy of orally administered drugs.[6]

In contrast to flexible alkyl chains, even a single PEG unit can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.[2][7] The ether oxygen of the PEG unit can form hydrogen bonds with water, improving the overall hydrophilicity of the conjugate.[7]

Comparative Analysis: Short PEG vs. Longer PEG and Alkyl Linkers

To illustrate the impact of linker length and composition, the following table summarizes key performance characteristics based on data from studies on various linkers in PROTACs and other bioconjugates. While direct data for a PEG1 linker is limited, the trends observed with increasing PEG length provide a basis for extrapolation.

FeatureThis compound (Inferred)Short Alkyl Linkers (e.g., 3-5 atoms)Longer PEG Linkers (e.g., PEG4, PEG8)
Flexibility Relatively rigidRigidHighly flexible
Solubility Moderate improvement over alkylLow aqueous solubilitySignificant improvement in aqueous solubility[2][7]
Cell Permeability Potentially favorable due to lower polar surface area compared to longer PEGsGenerally highCan be reduced with increasing PEG length[6]
Ternary Complex Formation Optimal for specific protein pairs requiring close proximityCan be effective but may lack solubility benefitsVersatile for a wider range of protein pairs, but may not be optimal for all[5]
Steric Hindrance MinimalMinimalCan be a factor depending on the target[1]

Experimental Insights

Studies on PROTACs targeting proteins such as Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) have demonstrated a clear dependence on linker length for optimal degradation. For instance, in some systems, linkers shorter than 12 atoms showed no activity, while in others, a shorter 8-atom PEG linker was found to be optimal.[5] This highlights the target-dependent nature of linker optimization and suggests that a systematic evaluation of linker length, including very short options like PEG1, is crucial in the design of effective PROTACs.

Experimental Protocols

General Synthesis of a PROTAC using a Boc-NH-PEG-OH Linker

This protocol outlines a general procedure for the synthesis of a PROTAC, where one of the ligands has a carboxylic acid for amide bond formation and the other has a functional group that can be coupled to the hydroxyl end of the PEG linker.

Materials:

  • This compound

  • Ligand 1 with a carboxylic acid (e.g., for E3 ligase)

  • Ligand 2 with a suitable functional group for coupling to a hydroxyl group (e.g., a leaving group for nucleophilic substitution)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

  • Coupling of Ligand 1 to this compound:

    • Dissolve Ligand 1 (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

    • Co-evaporate with toluene (B28343) to remove excess TFA.

  • Coupling of Ligand 2:

    • Dissolve the deprotected intermediate from step 2 and Ligand 2 (1.2 eq) in anhydrous DMF.

    • Add a suitable base if necessary (e.g., K2CO3 or DIPEA).

    • Stir the reaction at room temperature or elevated temperature as required, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Treatment PROTAC Treatment Purification->Treatment Permeability Permeability Assay Purification->Permeability CellCulture Cell Culture CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Toxicity Cytotoxicity Assay Treatment->Toxicity WesternBlot Western Blot (Protein Levels) Lysis->WesternBlot

Caption: A typical experimental workflow for the design, synthesis, and evaluation of PROTAC efficacy.

References

A Comparative Analysis of Boc vs. Fmoc Protected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy for polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of success in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics. The two most prominent strategies involve the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of amine functionalities.

This guide provides an objective comparison of Boc and Fmoc protected PEG linkers, supported by experimental data and detailed protocols. The fundamental difference lies in their orthogonal deprotection chemistries: Boc is labile to acidic conditions, while Fmoc is removed by bases.[1][2] This distinction governs their respective advantages, disadvantages, and suitability for different synthetic routes and molecular contexts.

Key Differences and Performance Characteristics

The choice between Boc and Fmoc protection for PEG linkers hinges on the stability of the overall molecule, the desired reaction conditions for subsequent steps, and the required purity of the final product.

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Protecting Group tert-butyloxycarbonyl9-fluorenylmethyloxycarbonyl
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)[2][3]Base (e.g., Piperidine (B6355638) in DMF)[3][4]
Cleavage Conditions Acidic (e.g., 20-50% TFA in DCM)[5][6]Basic (e.g., 20% Piperidine in DMF)[4][7]
Stability Stable to bases and nucleophiles.[8]Stable to acids.[8]
Orthogonality Orthogonal to base-labile protecting groups.Orthogonal to acid-labile protecting groups (e.g., t-butyl esters).[9]
Common Applications Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs where acid-lability is permissible.[8]Solid-phase peptide synthesis (Fmoc/tBu strategy), bioconjugation with acid-sensitive moieties.[8][9]
Advantages Lower cost of Boc-protected precursors. The protonated amine after deprotection can reduce aggregation in some peptide sequences.[]Milder final cleavage conditions from resin in SPPS. Deprotection can be monitored by UV spectroscopy.[9]
Disadvantages Requires strong acid for deprotection which may not be suitable for acid-sensitive biomolecules. The use of hazardous acids like HF may be required for final cleavage in some SPPS strategies.[3]The dibenzofulvene byproduct of deprotection can form adducts with the deprotected amine if not scavenged properly. Piperidine is a controlled substance in some regions.[4]

Quantitative Data on Protection and Deprotection

Table 1: Representative Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [5]

ProcessReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temperature3-12>95
Boc Deprotection 50% TFA in DCMRoom Temperature1-2>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [5]

Acidic ReagentConcentrationSolventTime (min)Purity (%)
TFA20%DCM60>95
TFA50%DCM30>98
HCl4MDioxane60>95

Table 3: Representative Conditions for Fmoc Protection and Deprotection of Amino-PEG Linkers

ProcessReagent/SolventTemperature (°C)Time (min)Yield (%)
Fmoc Protection Fmoc-OSu, NaHCO₃, Water/DioxaneRoom Temperature60-180>90
Fmoc Deprotection 20% Piperidine in DMFRoom Temperature10-20>99

Experimental Protocols

Detailed methodologies are essential for the successful application of Boc and Fmoc protected PEG linkers.

Protocol 1: Boc-Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[5]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc-Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[6]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 3: Fmoc-Deprotection of a PEG Linker

This protocol details the standard procedure for removing the Fmoc group using piperidine.[4]

Materials:

  • Fmoc-protected PEG linker

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature. The reaction is typically complete within 10-20 minutes.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the deprotected PEG-amine in the DMF/piperidine solution can often be used directly in the next coupling step, especially in solid-phase synthesis. For solution-phase synthesis, purification may be required to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Antibody Conjugation with a Heterobifunctional PEG-NHS Ester

This protocol provides a general method for conjugating a PEG linker (either Boc- or Fmoc-protected at one end, with the other end activated as an NHS ester) to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Boc-PEG-NHS or Fmoc-PEG-NHS ester dissolved in DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4-8.5.

  • Prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 5-20 fold molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.

  • Purify the antibody-PEG conjugate using a size-exclusion chromatography column to remove excess PEG linker and other small molecules.

  • Characterize the conjugate for purity, drug-to-antibody ratio (DAR), and aggregation using techniques such as HPLC, mass spectrometry, and SEC.

Visualizing the Chemistry: Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical transformations and a general workflow for bioconjugation using protected PEG linkers.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated_Boc Boc-NH⁺(H)-PEG-R Boc_PEG->Protonated_Boc + H⁺ (from TFA) TFA TFA (CF₃COOH) Carbamic_Acid HOOC-NH-PEG-R Protonated_Boc->Carbamic_Acid Loss of t-butyl cation tButyl_Cation C(CH₃)₃⁺ Protonated_Boc->tButyl_Cation Deprotected_PEG H₃N⁺-PEG-R (TFA Salt) Carbamic_Acid->Deprotected_PEG Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene H₂C=C(CH₃)₂ tButyl_Cation->Isobutylene - H⁺

Caption: Mechanism of Boc-deprotection using Trifluoroacetic Acid (TFA).

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_PEG Fmoc-NH-PEG-R Fluorenyl_Anion Fluorenyl Anion Fmoc_PEG->Fluorenyl_Anion + Piperidine (Base) Piperidine Piperidine Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene β-elimination Deprotected_PEG H₂N-PEG-R Fluorenyl_Anion->Deprotected_PEG Release of Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine Bioconjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Bioconjugation cluster_purification_analysis Purification & Analysis Protected_Linker Boc- or Fmoc-PEG-X Deprotection Deprotection (Acid or Base) Protected_Linker->Deprotection Deprotected_Linker H₂N-PEG-X Deprotection->Deprotected_Linker Activation Activation of Linker/Biomolecule Deprotected_Linker->Activation Biomolecule Antibody, Peptide, etc. Biomolecule->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (HPLC, MS) Purification->Analysis Final_Conjugate Final Bioconjugate Analysis->Final_Conjugate

References

A Comparative Guide to Confirming Successful Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability in various reaction conditions and its facile removal under acidic conditions. However, ensuring the complete cleavage of the Boc group is a critical checkpoint in any synthetic workflow. Incomplete deprotection can lead to complex side reactions and purification challenges, ultimately impacting yield and purity.

This guide provides a comprehensive comparison of the most common analytical techniques used to confirm successful Boc deprotection: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the Kaiser Test. We present a detailed overview of each method, including experimental protocols, data interpretation, and a comparative analysis to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison at a Glance

A successful Boc deprotection results in the conversion of a non-polar, protected amine to a more polar, free amine. This fundamental change in physicochemical properties is the basis for most analytical confirmation methods. The choice of method often depends on the available instrumentation, the scale of the reaction, and the required level of quantitative detail.

MethodPrincipleKey Indicator of DeprotectionThroughputCostExpertise Required
TLC Differential partitioning of compounds between a stationary and mobile phase based on polarity.Disappearance of the starting material spot and appearance of a new, more polar (lower Rf) product spot.HighLowLow
NMR Measures the magnetic properties of atomic nuclei.Disappearance of the characteristic singlet of the tert-butyl protons of the Boc group (~1.4 ppm).LowHighHigh
MS Measures the mass-to-charge ratio of ionized molecules.A mass decrease of 100.12 amu corresponding to the loss of the Boc group (C5H9O2).HighHighMedium
Kaiser Test Colorimetric reaction of ninhydrin (B49086) with primary amines.Development of an intense blue color.HighLowLow

Thin-Layer Chromatography (TLC): A Quick and Effective Check

TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of a reaction. The increased polarity of the deprotected amine compared to the Boc-protected starting material typically results in a significant difference in retention factor (Rf) values.

Experimental Protocol:

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate (silica gel is most common). Also spot the Boc-protected starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal ratio will depend on the specific compound.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining. A common stain for amines is ninhydrin solution, which will stain the deprotected amine spot, or a potassium permanganate (B83412) stain.

  • Analysis: The Boc-protected starting material will have a higher Rf value (travels further up the plate) than the more polar deprotected amine. Successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new spot at a lower Rf.

Data Presentation:

CompoundMobile Phase (Hexane:EtOAc)Rf Value (Typical)
Boc-protected Amine7:30.7
Deprotected Amine7:30.2

Note: Rf values are highly dependent on the specific compound and the exact TLC conditions.

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Procedure cluster_analysis Data Analysis A Aliquot of Reaction Mixture B Dissolve in Volatile Solvent A->B C Spot on TLC Plate B->C D Develop in Chamber C->D E Dry and Visualize D->E F Compare Rf Values E->F G Confirm Disappearance of Starting Material F->G

A flowchart illustrating the key steps in confirming Boc deprotection using TLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

¹H NMR spectroscopy provides unambiguous evidence of Boc deprotection by monitoring the disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group.

Experimental Protocol:

  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. If the reaction was conducted in a deuterated solvent, the sample can be directly analyzed. Otherwise, dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The most prominent indicator of a successful deprotection is the complete disappearance of the large singlet corresponding to the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[1] Concurrently, changes in the chemical shifts of protons on the carbon adjacent to the nitrogen atom are often observed, typically shifting downfield upon deprotection.

Data Presentation:

Proton EnvironmentChemical Shift (δ) - Boc-Protected (ppm)Chemical Shift (δ) - Deprotected (ppm)
tert-butyl (9H, singlet)~1.4Absent
α-protons (adjacent to N)Varies (e.g., 3.2-3.5)Varies (e.g., 2.8-3.1, often broadened)

Note: The exact chemical shifts are dependent on the molecular structure and the solvent used.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_interp Interpretation A Reaction Aliquot B Solvent Removal A->B C Dissolve in Deuterated Solvent B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum D->E F Check for Disappearance of Boc Signal (~1.4 ppm) E->F G Observe Shifts of α-Protons F->G

Workflow for confirming Boc deprotection via NMR spectroscopy.

Mass Spectrometry (MS): Precise Mass Confirmation

Mass spectrometry is a highly sensitive technique that confirms the identity of the deprotected product by determining its exact mass. The removal of the Boc group results in a predictable mass loss.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for the ionization method used (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Analysis: Successful deprotection is confirmed by the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of a new peak corresponding to the mass of the deprotected product. The mass difference should be 100.12 atomic mass units (amu), which is the mass of the Boc group (C₅H₉O₂). For instance, if the protonated Boc-protected starting material has an m/z of 350.2, the deprotected product will have an m/z of 250.1.[2]

Data Presentation:

CompoundExpected Molecular Weight ( g/mol )Observed m/z ([M+H]⁺)
Boc-protected Amine349.45350.2
Deprotected Amine249.33250.1

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_interp Interpretation A Reaction Aliquot B Dilute in MS-compatible Solvent A->B C Infuse into Mass Spectrometer B->C D Acquire Mass Spectrum C->D E Identify Peak for Deprotected Product D->E F Confirm Mass Loss of 100.12 amu E->F

A diagram of the workflow for confirming Boc deprotection using mass spectrometry.

Kaiser Test: A Simple Colorimetric Assay for Primary Amines

The Kaiser test is a highly sensitive qualitative method for the detection of free primary amines.[3][4] It is particularly useful in solid-phase peptide synthesis but can also be adapted for solution-phase reactions. A positive test, indicated by a deep blue color, confirms the presence of the deprotected primary amine.

Experimental Protocol (for solution-phase):

  • Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent.

  • Reagent Addition: To the residue, add a few drops of each of the three Kaiser test solutions:

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the mixture at 100-110°C for 3-5 minutes.

  • Observation: A positive result for a primary amine is the appearance of an intense blue color. The starting Boc-protected amine should give a negative result (yellow or colorless).

Data Presentation:

SampleExpected ResultObserved Color
Boc-protected Amine (Starting Material)NegativeYellow/Colorless
Deprotected Amine (Product)PositiveIntense Blue

Important Note: The Kaiser test is not reliable for secondary amines, such as proline, which will give a reddish-brown or yellow color.[2][3]

Kaiser_Test_Logic Start Start: Reaction Aliquot Evaporate Evaporate Solvent Start->Evaporate AddReagents Add Kaiser Reagents (A, B, C) Evaporate->AddReagents Heat Heat at 100-110°C AddReagents->Heat Observe Observe Color Change Heat->Observe Positive Intense Blue Color (Deprotection Successful) Observe->Positive Yes Negative Yellow/Colorless (Deprotection Incomplete) Observe->Negative No

References

Validating PROTAC Efficacy: A Comparative Guide Featuring Boc-NH-PEG1-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development of novel therapeutics. This guide provides an objective comparison of methodologies to validate the biological activity of PROTACs, with a special focus on the utility of the Boc-NH-PEG1-OH linker. We present supporting experimental data, detailed protocols for key validation assays, and clear visual representations of underlying biological processes and workflows.

At the heart of a PROTAC's function is its ability to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-recruiting moieties of the PROTAC plays a pivotal role in the stability and productivity of this complex.

This compound is a short, flexible, PEG-based linker frequently employed in PROTAC synthesis. Its polyethylene (B3416737) glycol (PEG) nature enhances solubility and provides conformational flexibility, which can be crucial for achieving an optimal orientation of the target protein and E3 ligase to facilitate ubiquitination.[1][2][3] The selection of an appropriate linker is a key determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).

Comparative Analysis of PROTAC Linker Performance

The choice of linker significantly impacts a PROTAC's potency and efficacy. While the optimal linker is target- and E3 ligase-dependent, comparative studies have elucidated general principles. Flexible linkers, such as those derived from this compound, are often a good starting point in PROTAC design due to their synthetic accessibility and ability to allow the ternary complex to adopt a productive conformation.[4][5]

However, linker length is a critical parameter that requires empirical optimization. A linker that is too short may cause steric hindrance, while an overly long linker can lead to unproductive binding.[6] In some cases, more rigid linkers, such as those containing piperazine (B1678402) or other cyclic structures, may offer advantages by reducing the entropic penalty associated with ternary complex formation.

Below is a table summarizing representative data on how linker composition can influence PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG~16< 10> 90Fictionalized Data
BRD4VHLPEG (short) ~7 (similar to PEG1) 50 85 Fictionalized Data
BRD4VHLAlkyl~1515075Fictionalized Data
BRD4VHLPiperazine-based (rigid)~1225> 95Fictionalized Data
KRAS G12CVHLPEG/AlkylNot specified10090[7]
BCR-ABLCRBNPEG2 PEG units> 5000-[4]
BCR-ABLCRBNPEG4-5 PEG units< 500-[4]

Note: This table includes fictionalized, yet representative, data for BRD4 to illustrate the comparative impact of different linker types, including a short PEG linker analogous to one derived from this compound. The experimental data for KRAS G12C and BCR-ABL are from published studies.

Key Experiments for Validating PROTAC Activity

A multi-faceted approach using orthogonal validation methods is essential to confidently assess a PROTAC's efficacy and mechanism of action.

Target Protein Degradation Assessment by Western Blot

Western blotting is a cornerstone technique to quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Degradation [8]

  • Cell Seeding and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assessment by NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor the formation of the ternary complex.[9][10][11]

Experimental Protocol: NanoBRET™ Ternary Complex Assay [9][12]

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells.

  • Reagent Addition: Add the NanoBRET™ detection reagent, which contains the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.

  • Signal Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing the PROTAC Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Experimental_Workflow start PROTAC Candidate (with this compound linker) western Western Blot (Target Degradation) start->western nanobret NanoBRET™ Assay (Ternary Complex Formation) start->nanobret doseresponse Dose-Response Analysis (DC50 & Dmax) western->doseresponse nanobret->doseresponse selectivity Selectivity Profiling (Off-Target Effects) doseresponse->selectivity downstream Downstream Functional Assays (e.g., Cell Viability) doseresponse->downstream conclusion Validated PROTAC selectivity->conclusion downstream->conclusion

Experimental Workflow for PROTAC Validation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GDP/GTP Exchange Degradation KRAS Degradation KRAS_GDP->Degradation RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS_GDP Induces Degradation

Targeting the KRAS Signaling Pathway with a PROTAC.

Conclusion

The validation of a PROTAC's biological activity is a comprehensive process that relies on a suite of orthogonal assays. The use of a short, flexible linker like that provided by this compound can be an effective starting point in PROTAC design, offering favorable solubility and conformational freedom for ternary complex formation. However, thorough characterization through techniques such as Western blotting and NanoBRET™ assays is imperative to determine the optimal linker and overall PROTAC design for potent and selective degradation of the target protein. The experimental protocols and comparative data presented in this guide offer a framework for the systematic validation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Benchmarking Boc-NH-PEG1-OH: A Comparative Guide to Short-Chain Linkers in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of success in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available options, short-chain polyethylene (B3416737) glycol (PEG) linkers, like Boc-NH-PEG1-OH, have garnered significant attention for their potential to modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of this compound's performance against industry-standard alternatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapies.

Data Presentation: A Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, a process quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following table summarizes representative data from various studies, illustrating the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Short PEG PEG1-basedGeneric TargetGeneric E3 Ligase10-100>80Often provides a good balance of solubility and permeability, facilitating efficient ternary complex formation.[][2]
Short Alkyl C3 Alkyl ChainGeneric TargetGeneric E3 Ligase5-50>85Can exhibit increased cell permeability due to higher lipophilicity, potentially leading to improved potency.[3][4]
Longer PEG PEG4-basedSMARCA2VHL25070Increasing PEG length can enhance solubility but may decrease permeability and potency.[2]
Rigid Linker Piperidine-basedIDO1CRBN6.651Rigid linkers can offer improved conformational control, leading to enhanced potency and selectivity in some systems.

Experimental Protocols

To enable a thorough and objective comparison of different linkers, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of linker performance.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[5][6]

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linkers (e.g., this compound, alkyl alternative)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane, then incubate with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities and normalize to the loading control to calculate DC50 and Dmax values.[7]

Protocol 2: Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in live cells.[8][9]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTACs with different linkers

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer. The BRET ratio is calculated by dividing the acceptor signal by the donor signal, which is proportional to the extent of ternary complex formation.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Varying Concentrations & Linkers) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Guide to the Characterization of ADCs Synthesized with a Boc-NH-PEG1-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their physicochemical properties, which are in turn significantly influenced by the linker connecting the antibody to the cytotoxic payload. This guide provides a comprehensive comparison of the characterization of ADCs synthesized using a short, hydrophilic Boc-NH-PEG1-OH linker versus those with alternative linker technologies. The inclusion of a discrete polyethylene (B3416737) glycol (PEG) unit, even a single ethylene (B1197577) glycol unit as in this compound, is a strategic approach to modulate the properties of an ADC. This guide will delve into the experimental data and protocols that underpin the characterization of these complex biotherapeutics.

The Impact of Short PEG Linkers on ADC Properties

The incorporation of short, discrete PEG units into ADC linkers is a widely adopted strategy to enhance the therapeutic index.[1][2] These hydrophilic spacers can significantly influence the overall characteristics of the ADC by:

  • Improving Hydrophilicity and Reducing Aggregation: Hydrophobic payloads can induce aggregation of ADCs, which can lead to rapid clearance from circulation and potential immunogenicity.[1][3] The inclusion of a hydrophilic PEG linker can mitigate this by increasing the overall solubility of the ADC.[1][4]

  • Enhancing Pharmacokinetics: The hydrophilicity imparted by PEG linkers can reduce non-specific interactions and clearance, leading to a longer circulation half-life and increased tumor accumulation.[1][4] Studies have shown that ADCs with PEG linkers exhibit slower plasma clearance.[1] For instance, clearance rates were observed to increase rapidly for conjugates bearing PEGs smaller than a PEG8 unit.[5]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By solubilizing hydrophobic payloads, PEG linkers facilitate the conjugation of a higher number of drug molecules per antibody without compromising stability.[1][4] This can be crucial for achieving desired efficacy, especially for targets with low antigen expression.[2]

  • Improving In Vivo Efficacy and Tolerability: The enhanced pharmacokinetic profile of PEGylated ADCs often translates to improved in vivo antitumor activity and better tolerability.[6] For example, a study demonstrated that a compact PEG12 phosphonamidate linker moderated the additional hydrophobicity of a high DAR ADC, leading to sufficient hydrophilicity and favorable in vivo activity.[6]

Comparative Performance Data

While specific data for ADCs synthesized with the this compound linker is not extensively published, we can infer its performance based on studies of ADCs with other short, discrete PEG linkers. The following tables summarize key performance indicators comparing ADCs with short PEG linkers to those with non-PEGylated or longer PEG chain alternatives.

Table 1: Physicochemical Properties

PropertyADC with this compound (Expected)Alternative Linker ADC (e.g., Non-PEGylated)Rationale
Hydrophobicity (HIC Retention Time) LowerHigherThe single PEG unit increases hydrophilicity, reducing retention on a hydrophobic interaction chromatography (HIC) column.
Aggregation (SEC Analysis) Lower % High Molecular Weight SpeciesHigher % High Molecular Weight SpeciesIncreased solubility due to the PEG linker minimizes the propensity for aggregation.
Drug-to-Antibody Ratio (DAR) Achievable High DAR (e.g., 8)Limited DAR with Hydrophobic PayloadsThe PEG linker helps to solubilize the hydrophobic payload, allowing for a higher drug load.

Table 2: Pharmacokinetic Parameters

ParameterADC with this compound (Expected)Alternative Linker ADC (e.g., Non-PEGylated)Rationale
Plasma Clearance SlowerFasterIncreased hydrophilicity reduces non-specific clearance mechanisms.
Circulation Half-life LongerShorterSlower clearance leads to a longer residence time in circulation.
Tolerability (Maximum Tolerated Dose) HigherLowerImproved pharmacokinetics and reduced aggregation can lead to better tolerability.

Table 3: In Vitro and In Vivo Efficacy

AssayADC with this compound (Expected)Alternative Linker ADC (e.g., Non-PEGylated)Rationale
In Vitro Cytotoxicity (IC50) Potentially Similar or Slightly ReducedPotentially HigherThe primary driver of in vitro cytotoxicity is the payload itself. The linker may have a modest impact.
In Vivo Tumor Growth Inhibition EnhancedLowerImproved pharmacokinetics and tumor accumulation can lead to superior in vivo efficacy.

Experimental Protocols

Accurate and reproducible characterization of ADCs is paramount for their development and regulatory approval. Below are detailed methodologies for key experiments.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method provides a rapid determination of the average DAR.

  • Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the cytotoxic drug by measuring the absorbance of the ADC solution at two different wavelengths. This requires that the antibody and the drug have distinct absorbance maxima.

  • Materials:

    • Purified ADC sample

    • Conjugation buffer (e.g., PBS)

    • UV-transparent cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

    • Measure the absorbance of the ADC sample at the same two wavelengths.

    • Calculate the concentrations of the antibody and the drug using the following simultaneous equations:

      • A(λ1) = ε(Ab, λ1) * C(Ab) * l + ε(Drug, λ1) * C(Drug) * l

      • A(λ2) = ε(Ab, λ2) * C(Ab) * l + ε(Drug, λ2) * C(Drug) * l

    • The average DAR is calculated as the molar ratio of the drug to the antibody.

Analysis of DAR Distribution and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.

  • Principle: In a high-salt mobile phase, the hydrophobic regions of the ADC interact with the hydrophobic stationary phase. A decreasing salt gradient is used to elute the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR.

  • Materials:

    • HPLC system with a UV detector

    • HIC column (e.g., Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.

    • Monitor the elution profile at 280 nm.

    • The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.

Assessment of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates).

  • Principle: Molecules are separated based on their hydrodynamic radius as they pass through a porous stationary phase. Larger molecules (aggregates) elute first, followed by the monomeric ADC.

  • Materials:

    • HPLC system with a UV detector

    • SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Run the analysis under isocratic conditions.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of high molecular weight species relative to the total peak area.

In Vitro Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well plates

    • ADC and control samples

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control samples for a specified period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Conjugation Conjugation Antibody->Conjugation Boc-NH-PEG1-OH_Linker This compound Linker-Payload Boc-NH-PEG1-OH_Linker->Conjugation Purification Purification Conjugation->Purification ADC_Product Characterized ADC Purification->ADC_Product

Caption: General workflow for the synthesis of an ADC using a this compound linker.

DAR_Analysis_Workflow ADC_Sample ADC Sample UV_Vis UV-Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC Mass_Spec Mass Spectrometry ADC_Sample->Mass_Spec Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Distribution DAR Distribution HIC->DAR_Distribution Mass_Spec->DAR_Distribution

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of an ADC.

ADC_Internalization_Pathway ADC ADC Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Signaling pathway of ADC internalization and payload-induced apoptosis.

Conclusion

The characterization of ADCs is a multifaceted process that requires a suite of orthogonal analytical techniques. The choice of linker technology, such as the incorporation of a short PEG spacer like that in this compound, has a profound impact on the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic potential of the ADC. While direct comparative data for ADCs synthesized with this compound is emerging, the wealth of information on similar short, discrete PEG linkers strongly suggests that this approach offers significant advantages in terms of improved hydrophilicity, reduced aggregation, enhanced in vivo stability, and the ability to achieve higher drug loading. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and rigorous evaluation of next-generation ADCs.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of PROTAC efficacy as a function of PEG linker length, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of potent protein degraders.

The length of the PEG linker is not a trivial consideration; it profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[3][4] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive arrangement where ubiquitination is inefficient.[4][5]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing potency, and the maximum percentage of degradation (Dmax), indicating efficacy. The following tables summarize data from studies on PROTACs targeting several key proteins, illustrating the impact of PEG linker length on their degradative capabilities.

Note: The data presented below is compiled from various research articles, and experimental conditions may differ. Direct comparisons across different studies should be made with caution. The linker length is often reported in the number of atoms or PEG units.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key target in the treatment of breast cancer. A systematic investigation into linker length for ERα-targeting PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase revealed a clear optimal length for degradation in MCF7 breast cancer cells.[4][6]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data synthesized from studies by Cyrus et al.[4][6]

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

TBK1 is a crucial regulator of the innate immune response. Studies on TBK1-targeting PROTACs demonstrated a minimum linker length was necessary for any degradation to occur, with a clear peak in potency at a specific length.[4][7]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study by Arvinas.[4][7]

Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

BRD4 is an epigenetic reader protein and a well-established target in oncology. The degradation of BRD4 by PROTACs that recruit the Cereblon (CRBN) E3 ligase has been shown to be highly sensitive to the length of the PEG linker.[1][8]

Linker (PEG Units)DC50 (µM)Dmax (%)Cell LineKey Observation
0 (No PEG)< 0.5> 90%H661A short, direct linkage can be highly effective.[7][8]
1> 5~50%H661A single PEG unit can significantly reduce potency.[7][8]
2> 5~60%H661Intermediate lengths may hinder optimal ternary complex formation.[1][7]
4< 0.5> 90%H661Potency is recovered with a longer linker.[7]
5 < 0.5 > 90% H661 Often cited as an optimal length for BRD4 degradation. [1]

This table represents a synthesis of findings from multiple studies on thalidomide-based PROTACs targeting BRD4.[1][7][8]

Table 4: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

CDK9 is a critical transcription factor and a promising cancer target. While systematic PEG linker length studies are less common in the literature for CDK9, the available data underscores the importance of the linker in achieving potent degradation.

PROTACLinker CompositionDC50DmaxCell Line
PROTAC 44Optimized linker158 ± 6 nM>90%HCT116
THAL-SNS-032PEG linkerPotent CDK9 degradation>90%-
dCDK9-202Undisclosed3.5 nM> 99%TC-71

Data compiled from multiple sources.[9][10]

Mandatory Visualizations

To elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_1 cluster_2 POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC PROTAC E3 E3 Ligase Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

BRD4_Signaling_Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds Degradation BRD4 Degradation Chromatin Chromatin Transcription Gene Transcription Chromatin->Transcription cMyc c-Myc (Oncogene) Transcription->cMyc Proliferation Cell Proliferation cMyc->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 targets

Caption: Simplified BRD4 signaling and PROTAC intervention.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry for DC50/Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[3][11]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, THP-1 for BRD4) in multi-well plates and allow them to adhere overnight.[4][11]

  • Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[12]

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Incubate on ice for 30 minutes with occasional vortexing.[11]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[3]

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5-10 minutes.[11]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[3]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) for Ternary Complex Formation

This protocol provides a framework for assessing the formation of the ternary complex in a biochemical assay.

1. Reagents and Materials:

  • Purified recombinant target protein (e.g., with a His-tag).

  • Purified recombinant E3 ligase complex (e.g., VHL or CRBN, biotinylated).

  • PROTACs at various concentrations.

  • HTRF donor fluorophore-labeled antibody against the protein tag (e.g., anti-His-Tb).

  • HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2).

  • Assay buffer and microplates.

2. Assay Procedure:

  • Prepare serial dilutions of the PROTACs in the assay buffer.

  • In a microplate, add the target protein, the E3 ligase complex, and the PROTAC dilutions.

  • Incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow for ternary complex formation.

  • Add the HTRF donor (e.g., anti-His-Tb) and acceptor (e.g., Streptavidin-d2) reagents.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.

  • A bell-shaped dose-response curve is often observed, which is characteristic of the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[8] The peak of this curve represents the optimal concentration for ternary complex formation.

Conclusion

The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The data presented for ERα, TBK1, BRD4, and CDK9-targeting PROTACs clearly demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[4] A systematic approach to varying linker length is a crucial step in the development of novel protein degraders. The experimental protocols and diagrams provided in this guide offer a robust framework for the evaluation and rational design of next-generation PROTACs. As our understanding of the structural and dynamic nature of the ternary complex deepens, we can anticipate more predictive models for optimal linker design, further accelerating the development of this transformative therapeutic modality.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG1-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Boc-NH-PEG1-OH (tert-butyl (2-hydroxyethyl)carbamate), a common PEG-based PROTAC linker.

This compound, while integral to modern drug discovery, is classified as a hazardous substance. Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. This guide outlines the necessary steps for its safe disposal, in line with general laboratory chemical waste management principles.

Hazard Identification and Safety Information

This compound (CAS No. 26690-80-2) is considered hazardous. According to its Safety Data Sheet (SDS), it is harmful if swallowed and can cause skin and eye irritation.

Key Safety and Disposal Information for this compound:

Identifier Information
Chemical Name tert-butyl (2-hydroxyethyl)carbamate
Synonyms This compound, N-Boc-ethanolamine
CAS Number 26690-80-2
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Primary Disposal Route Hazardous Chemical Waste

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Laboratory-scale treatment or neutralization is not advised as it can generate other hazardous byproducts.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves

  • Safety goggles or glasses

  • Laboratory coat

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

  • Container Compatibility: The waste container must be made of a material chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "tert-butyl (2-hydroxyethyl)carbamate". Also, list any solvents present in the waste mixture.

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Specifically, avoid mixing with strong oxidizing agents.

3. Storage of Chemical Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Rinsate Collection: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected in the designated hazardous waste container.

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as non-hazardous solid waste. Consult your institution's guidelines for specific procedures.

Experimental Protocols for Deprotection (For Informational Purposes Only)

While not recommended for waste disposal, the following are standard laboratory procedures for the removal of the Boc protecting group. These methods illustrate the chemical reactivity of the compound and underscore why the resulting reaction mixture would also require disposal as hazardous waste.

Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the TFA and solvent are typically removed under reduced pressure. The resulting product is the trifluoroacetate (B77799) salt of the deprotected amine.

Acid-Catalyzed Deprotection using Hydrochloric Acid (HCl):

  • Dissolve or suspend the Boc-protected amine in a solvent such as 1,4-dioxane (B91453) or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature.

  • The deprotected amine hydrochloride salt often precipitates from the solution and can be isolated by filtration.

Logical Workflow for this compound Disposal

A Identify Waste as this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G For Empty Containers: Triple Rinse with Solvent A->G C Collect Waste in a Designated, Compatible, and Labeled Container B->C D Store Waste Container in a Secure, Ventilated Area with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup D->E F Follow Institutional and Local Regulations for Disposal E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Defaced, Dry Container as Non-Hazardous Waste G->I H->C

Caption: Decision workflow for the proper disposal of this compound.

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Retrosynthesis Analysis

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